molecular formula C32H44Br2N4O4 B1662561 W-84 dibromide CAS No. 21093-51-6

W-84 dibromide

カタログ番号: B1662561
CAS番号: 21093-51-6
分子量: 708.5 g/mol
InChIキー: DZRJZDQAGMZGGA-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
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説明

antidote in organophosphate poisoning

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N4O4.2BrH/c1-35(2,23-13-19-33-29(37)25-15-7-8-16-26(25)30(33)38)21-11-5-6-12-22-36(3,4)24-14-20-34-31(39)27-17-9-10-18-28(27)32(34)40;;/h7-10,15-18H,5-6,11-14,19-24H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRJZDQAGMZGGA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44Br2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80943406
Record name N~1~,N~6~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~6~,N~6~-tetramethylhexane-1,6-bis(aminium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21093-51-6
Record name Hexamethylenebis(dimethyl-(3-phthalimidopropyl)ammonium bromide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021093516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~6~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~6~,N~6~-tetramethylhexane-1,6-bis(aminium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name W-84 dibromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of W-84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient multi-step synthesis pathway for W-84 dibromide (Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide), a potent allosteric modulator of muscarinic M2 receptors. The described synthesis is broken down into three core steps, each with detailed experimental protocols. Quantitative data is presented in tabular format for clarity and reproducibility.

Synthesis Pathway Overview

The synthesis of this compound is proposed via a convergent three-step pathway. The process begins with the synthesis of the key intermediate, N-(3-bromopropyl)phthalimide, through the alkylation of potassium phthalimide (B116566). This intermediate is then converted to N-(3-phthalimidopropyl)-N,N-dimethylamine via nucleophilic substitution with dimethylamine (B145610). The final step involves a double quaternization (Menschutkin reaction) of this tertiary amine with 1,6-dibromohexane (B150918) to yield the target compound, this compound.

Synthesis_Pathway_of_W84_Dibromide cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 K_Phthalimide Potassium Phthalimide Intermediate1 N-(3-bromopropyl)phthalimide K_Phthalimide->Intermediate1 DMF, TBAB, 70°C Dibromopropane 1,3-Dibromopropane (B121459) Dibromopropane->Intermediate1 Intermediate2 N-(3-phthalimidopropyl)-N,N-dimethylamine Intermediate1->Intermediate2 Ethanol (B145695), 70°C Dimethylamine Dimethylamine Dimethylamine->Intermediate2 W84 This compound Intermediate2->W84 Acetonitrile (B52724), Reflux Dibromohexane 1,6-Dibromohexane Dibromohexane->W84

Caption: Synthesis pathway of this compound.

Quantitative Data Summary

Step 1: Synthesis of N-(3-bromopropyl)phthalimide
ReagentMolecular Weight ( g/mol )MolesMass/VolumeMolar Ratio
Potassium Phthalimide185.220.0254.63 g1
1,3-Dibromopropane201.890.1020.19 g (10.8 mL)4
Tetrabutylammonium (B224687) Bromide (TBAB)322.370.001250.40 g0.05
Dimethylformamide (DMF)--50 mL-
Product 268.11 - ~5.91 g Yield: 88.3%
Step 2: Synthesis of N-(3-phthalimidopropyl)-N,N-dimethylamine
ReagentMolecular Weight ( g/mol )MolesMass/VolumeMolar Ratio
N-(3-bromopropyl)phthalimide268.110.0225.91 g1
Dimethylamine (40% in H₂O)45.080.0667.4 g (8.3 mL)3
Ethanol--50 mL-
Product 232.29 - ~4.5 g (Est.) Yield: ~88% (Est.)
Step 3: Synthesis of this compound
ReagentMolecular Weight ( g/mol )MolesMass/VolumeMolar Ratio
N-(3-phthalimidopropyl)-N,N-dimethylamine232.290.0194.5 g2
1,6-Dibromohexane243.970.00952.32 g (1.4 mL)1
Acetonitrile--50 mL-
Product 708.53 - ~6.1 g (Est.) Yield: ~90% (Est.)

Note: Estimated yields for steps 2 and 3 are based on typical efficiencies for these types of reactions.

Experimental Protocols

Step 1: Synthesis of N-(3-bromopropyl)phthalimide

This procedure is adapted from a high-yield method utilizing a phase transfer catalyst.[1]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (4.63 g, 0.025 mol), 1,3-dibromopropane (20.19 g, 0.10 mol), and tetrabutylammonium bromide (TBAB, 0.40 g, 0.00125 mol).

  • Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the mixture to 70°C and stir for 2.0 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Isolation: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic phases, wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be a white solid. Recrystallization from ethanol can be performed for further purification. The expected yield is approximately 5.91 g (88.3%).[1]

Step 2: Synthesis of N-(3-phthalimidopropyl)-N,N-dimethylamine

This protocol is a general procedure for the amination of a primary alkyl halide, designed to favor monoalkylation.

  • Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, dissolve N-(3-bromopropyl)phthalimide (5.91 g, 0.022 mol) in 50 mL of ethanol.

  • Reagent Addition: Cool the solution in an ice bath and add an aqueous solution of dimethylamine (40% w/w, 7.4 g, 0.066 mol). The use of a threefold excess of dimethylamine helps to minimize the formation of the dialkylated quaternary ammonium (B1175870) salt.[2]

  • Reaction: Seal the vessel and heat the mixture to 70°C. Stir at this temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and transfer it to a round-bottom flask. Remove the ethanol and excess dimethylamine under reduced pressure.

  • Isolation: Dissolve the residue in 50 mL of dichloromethane (B109758) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any hydrobromide salts, followed by water (1 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary amine, which is expected to be an oil or low-melting solid. The estimated yield is approximately 4.5 g.

Step 3: Synthesis of this compound

This protocol is based on analogous procedures for the synthesis of hexamethylene-bis-ammonium salts.[3][4]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-(3-phthalimidopropyl)-N,N-dimethylamine (4.5 g, 0.019 mol) in 50 mL of acetonitrile.

  • Reagent Addition: Add 1,6-dibromohexane (2.32 g, 0.0095 mol) to the solution. A 2:1 molar ratio of the tertiary amine to the dibromoalkane is crucial.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24 hours. The product is expected to precipitate from the solution as it forms.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated white solid by vacuum filtration.

  • Purification: Wash the collected solid with cold acetonitrile (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the final product, this compound, under vacuum to a constant weight. The estimated yield is approximately 6.1 g.

References

In-Depth Technical Guide: The Biological Activity of W-84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-84 dibromide is a notable allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a pronounced selectivity for the M2 subtype. Its primary mechanism of action involves the stabilization of cholinergic antagonist-receptor complexes, a property that has significant implications for therapeutic applications, particularly in the context of counteracting organophosphate poisoning. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. The information is curated from seminal studies to provide a foundational resource for researchers in pharmacology and drug development.

Core Biological Activity and Mechanism of Action

This compound functions as a non-competitive antagonist at muscarinic acetylcholine receptors, exerting its effects through an allosteric binding site topographically distinct from the orthosteric site where acetylcholine and classical antagonists bind.[1] This allosteric interaction does not directly block the orthosteric site but rather modulates the binding and signaling properties of ligands at that site.

The hallmark of this compound's activity is its ability to stabilize the complex formed between a cholinergic antagonist and the receptor.[2][3] This stabilization significantly slows the dissociation rate of the antagonist from the receptor, thereby prolonging its inhibitory effect. This mechanism is particularly relevant in the context of organophosphate poisoning, where acetylcholinesterase is inhibited, leading to an excess of acetylcholine and overstimulation of mAChRs. By enhancing the effect of an antagonist like atropine (B194438), this compound provides a more robust and sustained blockade of the excessive cholinergic stimulation.[2][3]

Signaling Pathway of this compound at the M2 Muscarinic Receptor

The following diagram illustrates the allosteric modulation of the M2 muscarinic receptor by this compound, leading to the stabilization of the antagonist-receptor complex.

W84_Signaling_Pathway cluster_receptor M2 Muscarinic Receptor cluster_ligands Ligands cluster_effect Cellular Effect M2_unbound Unbound M2R M2_antagonist Antagonist-Bound M2R M2_W84_antagonist W84-Antagonist-M2R Complex M2_W84_antagonist->M2_antagonist Slow Dissociation Effect Stabilized Antagonism & Enhanced Protection M2_W84_antagonist->Effect Antagonist Antagonist (e.g., Atropine) Antagonist->M2_unbound Binds to orthosteric site W84 This compound W84->M2_antagonist Binds to allosteric site

Mechanism of this compound's Allosteric Modulation.

Quantitative Data on Biological Activity

The following table summarizes the key quantitative parameters of this compound's interaction with muscarinic receptors, as determined in various studies. Due to the allosteric nature of its binding, traditional IC50 values are less descriptive than parameters that quantify its effect on antagonist dissociation.

ParameterValueSpecies/TissueExperimental ConditionReference
Effect on [³H]-N-methylscopolamine ([³H]-NMS) Dissociation Significantly retards dissociationGuinea-pig myocardiumRadioligand binding assayJepsen et al., 1988
Allosteric Effect EquipotentGuinea-pig, rat, and pig cardiac muscarinic receptors[³H]-NMS bindingMohr et al., 1992
Antimuscarinic Action Non-competitive antagonismNot specifiedFunctional assaysMitchelson, 1975
Interaction with Allosteric Site Competes with gallamineM2 muscarinic receptorMutagenesis and radioligand bindingEllis et al., 2005

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature concerning the biological activity of this compound.

Radioligand Binding Assay for Allosteric Modulation

This protocol is adapted from the methodologies described by Jepsen et al. (1988) and Mohr et al. (1992) to assess the effect of this compound on antagonist binding to muscarinic receptors.

Objective: To determine the effect of this compound on the dissociation rate of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) from muscarinic receptors in a membrane preparation.

Materials:

  • Membrane preparation from a tissue rich in M2 receptors (e.g., guinea-pig myocardium, rat heart).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound.

  • Unlabeled atropine (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane suspension.

  • Association Phase: Incubate the membrane preparation with a saturating concentration of [³H]-NMS to allow for equilibrium binding.

  • Dissociation Phase: Initiate dissociation by adding a high concentration of unlabeled atropine to prevent re-binding of the radioligand. Simultaneously, add different concentrations of this compound to experimental tubes.

  • Sampling: At various time points after initiating dissociation, filter aliquots of the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Rapidly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of time for each concentration of this compound. Calculate the dissociation rate constant (k_off_) for each condition. A decrease in k_off_ in the presence of this compound indicates a stabilization of the antagonist-receptor complex.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the workflow for the radioligand binding assay described above.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Association Association: Incubate Membranes with [³H]-NMS Membrane_Prep->Association Radioligand_Prep Prepare [³H]-NMS Radioligand_Prep->Association W84_Prep Prepare W-84 Solutions Dissociation Initiate Dissociation: Add Atropine ± W-84 W84_Prep->Dissociation Association->Dissociation Sampling Time-course Sampling Dissociation->Sampling Filtration Filtration & Washing Sampling->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Plot Plot Bound vs. Time Scintillation->Data_Plot Rate_Calc Calculate Dissociation Rate (k_off) Data_Plot->Rate_Calc

Workflow for Radioligand Dissociation Assay.

Conclusion

This compound represents a significant pharmacological tool for studying allosteric modulation of muscarinic receptors. Its ability to stabilize antagonist-receptor complexes provides a clear mechanism for its potentiation of antimuscarinic drugs, a property of considerable interest in the development of antidotes for organophosphate poisoning. The experimental protocols and data presented in this guide offer a foundational understanding for researchers aiming to further investigate the therapeutic potential and molecular interactions of this compound and similar allosteric modulators. Future research may focus on elucidating the precise structural determinants of its interaction with the M2 receptor and exploring its effects on other receptor subtypes and downstream signaling cascades.

References

W-84 Dibromide (CAS: 21093-51-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-84 dibromide, with the CAS number 21093-51-6, is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). Its unique mechanism of action, which involves the stabilization of antagonist-receptor complexes, has garnered significant interest, particularly for its potential as an adjunctive therapy in the treatment of organophosphate poisoning. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental methodologies used to characterize its function.

Chemical and Physical Properties

PropertyValue
CAS Number 21093-51-6
Molecular Formula C₃₂H₄₄Br₂N₄O₄
Molecular Weight 708.53 g/mol
Appearance White to off-white solid
Storage Store at room temperature
Solubility Soluble in DMSO (up to 10 mM)
SMILES C--INVALID-LINK--(CCCCCC--INVALID-LINK--(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O.[Br-].[Br-]
InChI Key DZRJZDQAGMZGGA-UHFFFAOYSA-L

Table 1: Chemical and Physical Properties of this compound.

Biological Activity and Mechanism of Action

This compound is a potent allosteric modulator of M2 muscarinic acetylcholine receptors.[1][2][3][4] Unlike orthosteric ligands that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's conformation and its affinity for orthosteric ligands.[2]

The primary mechanism of action of this compound is the stabilization of cholinergic antagonist-receptor complexes.[1][5][6] This means that in the presence of an M2 receptor antagonist, such as atropine, this compound enhances the binding of the antagonist to the receptor, prolonging its effect. This property is particularly relevant in the context of organophosphate poisoning.

Organophosphates are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors, leading to a cholinergic crisis. Atropine, a competitive antagonist of muscarinic receptors, is a cornerstone of treatment for organophosphate poisoning. This compound, by stabilizing the atropine-M2 receptor complex, can synergistically enhance the protective effects of atropine.[4][5][6]

Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound acts on an allosteric site of the M2 muscarinic receptor to stabilize the binding of an antagonist, such as atropine, at the orthosteric site.

Experimental Protocols

Radioligand Binding Assay: [³H]-N-Methylscopolamine (NMS) Dissociation

This assay is crucial for demonstrating the ability of this compound to stabilize antagonist-receptor complexes.

Objective: To measure the rate of dissociation of the radiolabeled antagonist [³H]-NMS from M2 muscarinic receptors in the presence and absence of this compound.

Materials:

  • Membrane preparations from cells or tissues expressing M2 muscarinic receptors (e.g., CHO-K1 cells stably expressing the human M2 receptor, or guinea pig cardiac membranes).

  • [³H]-N-Methylscopolamine ([³H]-NMS)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus

Protocol:

  • Incubation: Incubate the membrane preparation with a saturating concentration of [³H]-NMS to allow for receptor binding to reach equilibrium.

  • Initiation of Dissociation: Initiate the dissociation of [³H]-NMS by adding a high concentration of a non-radiolabeled M2 antagonist (e.g., atropine) to prevent re-binding of the radioligand. Simultaneously, add different concentrations of this compound to experimental tubes.

  • Time Course: At various time points, terminate the reaction by rapid filtration of the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity remaining on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the amount of bound [³H]-NMS as a function of time. The rate of dissociation is determined by fitting the data to a mono-exponential decay curve. A slower dissociation rate in the presence of this compound indicates stabilization of the antagonist-receptor complex.

References

In-Depth Technical Guide to W-84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of W-84 dibromide, a significant allosteric modulator of muscarinic acetylcholine (B1216132) receptors. This document details its physicochemical characteristics, relevant experimental methodologies, and its role in modulating specific signaling pathways.

Core Physicochemical Data

This compound, systematically named hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a key compound in neurobiological research.[1][2][3] Its fundamental properties are summarized below.

PropertyValueReference
Systematic Name hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide[1][3]
CAS Number 21093-51-6[2][3][4]
Molecular Formula C₃₂H₄₄Br₂N₄O₄[3][4]
Molecular Weight 708.52 g/mol [4]
Appearance White to off-white solid[4]
Storage 4°C, sealed storage, away from moisture[4]

Biological Activity and Mechanism of Action

This compound functions as a potent allosteric modulator, with high selectivity for M2-cholinoceptors.[2] It acts by binding to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This allosteric binding stabilizes cholinergic antagonist-receptor complexes, thereby modulating the receptor's activity.[5] This mechanism of action has implications for therapeutic applications, such as increasing the protective effect of atropine (B194438) against organophosphate poisoning.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on its structure as a quaternary ammonium (B1175870) compound and its function as an allosteric modulator, the following sections provide representative methodologies for its synthesis and functional characterization.

Synthesis of Quaternary Ammonium Dibromides

The synthesis of polymethylene-α,ω-bis(N,N-dimethyl-N-alkylammonium bromides) typically involves the reaction of a tertiary amine with a dibromoalkane. A general procedure for a similar compound is outlined below.

Representative Synthesis of a Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromide): [6]

  • Reaction Setup: N,N-dimethyl-N-dodecylamine is reacted with a dibromoalkane (e.g., 1,6-dibromohexane (B150918) for a hexamethylene spacer) in a suitable polar solvent.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature. The use of a polar solvent can significantly shorten the reaction time.

  • Product Isolation: The resulting product, a quaternary ammonium dibromide, is typically a solid that can be isolated by filtration.

  • Purification: The crude product is washed with a suitable solvent to remove any unreacted starting materials and byproducts. The final product can be dried under vacuum.

  • Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS).[4]

Characterization of Allosteric Modulation

The allosteric effects of this compound on muscarinic receptors can be characterized using various in vitro assays. Radioligand binding assays and functional assays are commonly employed to determine the affinity, cooperativity, and efficacy of allosteric modulators.

Radioligand Binding Assays: [7]

  • Objective: To determine the effect of the allosteric modulator on the binding of a radiolabeled orthosteric ligand.

  • General Protocol:

    • Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are prepared.

    • Binding Assay: The membranes are incubated with a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [³H]-N-methylscopolamine) in the presence of varying concentrations of the allosteric modulator (this compound).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The data are analyzed to determine the effect of the allosteric modulator on the affinity (Kd) and binding capacity (Bmax) of the orthosteric ligand.

Functional Assays (e.g., Calcium Mobilization): [8]

  • Objective: To measure the effect of the allosteric modulator on the functional response of the receptor to an orthosteric agonist.

  • General Protocol:

    • Cell Culture: Cells expressing the target muscarinic receptor (which couples to Gq/11 to elicit a calcium response) are cultured and loaded with a calcium-sensitive fluorescent dye.

    • Assay Protocol (Triple Add Paradigm):

      • The allosteric modulator (this compound) is added to the cells.

      • An EC₂₀ concentration of an orthosteric agonist is added, and the change in fluorescence is measured.

      • An EC₈₀ concentration of the orthosteric agonist is subsequently added, and the fluorescence is measured again.

    • Data Analysis: This "triple add" protocol allows for the identification of positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and allosteric agonists in a single assay.

Signaling Pathways

This compound exerts its effects by modulating the signaling of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The M2 receptor, a primary target of W-84, typically couples to Gi/o proteins.

Allosteric Modulation of a G-Protein Coupled Receptor

The following diagram illustrates the general mechanism of allosteric modulation of a GPCR, such as a muscarinic receptor. This compound would bind to the allosteric site, influencing the binding of the orthosteric ligand and the subsequent G-protein activation.

Allosteric_Modulation cluster_receptor Cell Membrane cluster_ligands Ligands cluster_effector Intracellular Signaling Receptor Muscarinic Receptor (GPCR) Orthosteric_Site Orthosteric Site Allosteric_Site Allosteric Site G_Protein G-Protein (Gi/o) Orthosteric_Site->G_Protein Activates Allosteric_Site->Orthosteric_Site Modulates Binding Orthosteric_Ligand Orthosteric Ligand (e.g., Acetylcholine) Orthosteric_Ligand->Orthosteric_Site Binds to Allosteric_Modulator This compound Allosteric_Modulator->Allosteric_Site Binds to Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Inhibition Cellular_Response Cellular Response Effector->Cellular_Response Experimental_Workflow cluster_synthesis Compound Preparation cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, LCMS) Synthesis->Purification Radioligand_Binding Radioligand Binding Assay Purification->Radioligand_Binding Functional_Assay Calcium Mobilization or cAMP Assay Purification->Functional_Assay Membrane_Prep Receptor Membrane Preparation Membrane_Prep->Radioligand_Binding Data_Analysis Determine Affinity, Efficacy, and Cooperativity Radioligand_Binding->Data_Analysis Cell_Culture Cell Culture with Receptor Expression Cell_Culture->Functional_Assay Functional_Assay->Data_Analysis

References

discovery and history of W-84 dibromide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the discovery, history, and mechanism of action of W-84 dibromide, a significant allosteric modulator of muscarinic acetylcholine (B1216132) receptors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Discovery

This compound, systematically known as Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a potent allosteric modulator with high selectivity for the M2 muscarinic acetylcholine receptor (mAChR).[1][2][3] Its discovery can be traced back to early investigations into the structure-activity relationships of polymethylene bis-quaternary ammonium (B1175870) compounds. A key early publication by F. Mitchelson in 1975 in the European Journal of Pharmacology described the antimuscarinic action of a related compound, heptane-1,7-bis-(dimethyl-3'-phthalimidopropylammonium bromide), laying the groundwork for understanding the allosteric nature of these molecules.[4][5] This pioneering work demonstrated that such compounds did not follow the classic competitive antagonism model, suggesting a more complex interaction with the receptor.

Subsequent research in the late 1980s and early 1990s further elucidated the specific properties of this compound. Studies by Jepsen et al. (1988) and Mohr et al. (1992) were instrumental in characterizing its role as an allosteric modulator that stabilizes cholinergic antagonist-receptor complexes, a property that gives it significant potential as an antidote against organophosphate poisoning by enhancing the protective effects of orthosteric antagonists like atropine (B194438).

Chemical and Physical Properties

This compound is a symmetrical molecule featuring two quaternary ammonium centers separated by a hexamethylene chain.[6] This structure is crucial for its interaction with the allosteric site on the M2 receptor.

PropertyValueReference
Systematic Name Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide[1]
CAS Number 21093-51-6[1][7]
Molecular Formula C₃₂H₄₄Br₂N₄O₄[1][7]
Molecular Weight 708.53 g/mol [1][7]
Appearance White to off-white solid[8]
Solubility Soluble to 10 mM in DMSO
Storage Room temperature, sealed from moisture. For long-term storage in solvent, -80°C is recommended.[8]

Mechanism of Action: Allosteric Modulation of the M2 Receptor

This compound functions as a negative allosteric modulator of orthosteric antagonist binding to the M2 muscarinic receptor. It binds to a site on the receptor that is topographically distinct from the orthosteric site where acetylcholine and competitive antagonists like N-methylscopolamine (NMS) bind.[6][9] This interaction does not prevent the binding of the orthosteric ligand but rather modifies its binding kinetics, specifically by slowing the dissociation rate of the antagonist from the receptor.[10] This results in a stabilization of the antagonist-receptor complex.

The binding site for this compound has been mapped to the extracellular vestibule of the M2 receptor.[11][12] Mutagenesis studies have identified key amino acid residues in the second extracellular loop (o2) and near the junction of the third extracellular loop (o3) and the seventh transmembrane domain (TM7) as being critical for the high-affinity binding of W-84.[1] Specifically, Tyr177 in the o2 loop and Thr423 in the TM7 region are crucial for its high potency.[1]

Allosteric_Modulation Signaling Pathway of this compound at the M2 Receptor cluster_receptor M2 Muscarinic Receptor cluster_effect Overall Effect orthosteric_site Orthosteric Site antagonist Orthosteric Antagonist (e.g., N-methylscopolamine) orthosteric_site->antagonist Slows Dissociation of stabilization Stabilization of Antagonist-Receptor Complex allosteric_site Allosteric Site (Extracellular Vestibule) allosteric_site->orthosteric_site Induces Conformational Change w84 This compound w84->allosteric_site Binds to antagonist->orthosteric_site Binds to

Mechanism of this compound's allosteric modulation of the M2 muscarinic receptor.

Quantitative Pharmacological Data

The following table summarizes key quantitative data from radioligand binding assays and functional studies that characterize the interaction of this compound with muscarinic receptors.

ParameterValueSpecies/TissueExperimental ConditionsReference
Kd 12.3 ± 1.8 nMGuinea pig cardiac membranes[³H]dimethyl-W84 binding[6]
kon 2.1 x 10⁷ M⁻¹min⁻¹Guinea pig cardiac membranes[³H]dimethyl-W84 binding[6]
t₁/₂ (dissociation) 4.3 minGuinea pig cardiac membranes[³H]dimethyl-W84 binding[6]
Affinity (M2) 70.1 nMRat atriaDisplacement of [³H]QNB[13]
Affinity (M1) ~280-350 nMRat cerebral cortexDisplacement of [³H]QNB[13]
Affinity (M4) ~112 nMRabbit lungDisplacement of [³H]QNB[13]
In Vivo Efficacy 0.1 mg/kg reduces LD₅₀ of atropine by 78%MouseProphylactic administration against paraoxon (B1678428) poisoning[6]

Key Experimental Protocols

The characterization of this compound has relied on several key experimental techniques, primarily radioligand binding assays. Below are generalized protocols based on the cited literature.

Radioligand Dissociation Kinetics Assay

This experiment is crucial for demonstrating the allosteric mechanism of this compound by measuring its effect on the dissociation rate of a radiolabeled orthosteric antagonist.

Experimental_Workflow Experimental Workflow for Radioligand Dissociation Assay start Start: Prepare Membrane Homogenates (e.g., from guinea pig myocardium) step1 Incubate membranes with radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) to reach equilibrium. start->step1 step2 Initiate dissociation by adding a high concentration of a non-radiolabeled antagonist (e.g., atropine). step1->step2 step3 Simultaneously, in a parallel experiment, initiate dissociation in the presence of this compound. step1->step3 step4 At various time points, separate bound from free radioligand via rapid vacuum filtration. step2->step4 step3->step4 step5 Quantify the radioactivity remaining on the filters using liquid scintillation counting. step4->step5 end Analyze data: Plot bound radioligand vs. time and calculate dissociation rate constants (k_off). step5->end

Generalized workflow for assessing the impact of W-84 on antagonist dissociation rates.

Methodology Details:

  • Membrane Preparation: Tissues (e.g., guinea pig atria, rat cortex) are homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the muscarinic receptors.

  • Equilibrium Binding: The membrane preparation is incubated with a saturating concentration of a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]NMS), until binding reaches a steady state.

  • Dissociation Initiation: The dissociation of the radioligand is initiated by adding a large excess of an unlabeled competitor (e.g., 1 µM atropine) to prevent re-binding of the dissociated radioligand. This is done in two sets of conditions: with and without this compound.

  • Sample Collection: At various time intervals, aliquots are taken and rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against time. The resulting curve is fitted to a mono- or bi-exponential decay model to calculate the dissociation rate constant(s) (koff). A significantly slower koff in the presence of this compound indicates a negative allosteric interaction.

Equilibrium Competition Binding Assay

This assay is used to determine the affinity (Ki) of this compound for its allosteric site by measuring its ability to compete with a radiolabeled allosteric modulator or its effect on the binding of an orthosteric radioligand.

Methodology Details:

  • Assay Setup: A constant concentration of the radioligand (e.g., [³H]dimethyl-W84 or [³H]NMS) and the membrane preparation are incubated with varying concentrations of the competing unlabeled ligand (this compound).

  • Incubation: The mixture is incubated until equilibrium is reached.

  • Separation and Quantification: Bound and free radioligand are separated by vacuum filtration, and the bound radioactivity is quantified.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound has been a pivotal tool in the study of muscarinic receptor pharmacology. Its well-characterized allosteric mechanism has provided significant insights into the structure and function of G-protein coupled receptors and has highlighted the therapeutic potential of allosteric modulators. The ability of this compound to enhance the protective effects of atropine against organophosphate poisoning underscores its potential in clinical applications, although it is primarily used as a research chemical.[4][6] Future research may focus on leveraging the structural understanding of the this compound binding site to design novel, highly selective allosteric modulators with improved pharmacokinetic and pharmacodynamic profiles for the treatment of various neurological and physiological disorders.

References

W-84 Dibromide: A Deep Dive into its Target Identification and Allosteric Modulation of the M2 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-84 dibromide, also known as HDMPPA, is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-mAChR).[1] Its ability to stabilize the binding of antagonists to the receptor has made it a valuable tool in pharmacology, particularly in studies aimed at understanding the allosteric modulation of G-protein coupled receptors (GPCRs) and as a potential antidote against organophosphate poisoning. This technical guide provides an in-depth overview of the target identification studies of this compound, focusing on its interaction with the M2-mAChR. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Target Identification and Binding Profile of this compound

The primary biological target of this compound is the M2 muscarinic acetylcholine receptor, where it functions as a negative allosteric modulator. It binds to a site on the receptor that is distinct from the orthosteric site where acetylcholine and competitive antagonists bind. This allosteric interaction does not prevent the binding of orthosteric ligands but rather modulates their binding and signaling properties. Specifically, W-84 has been shown to significantly slow the dissociation rate of antagonists from the M2 receptor.

Quantitative Analysis of this compound Interaction with Muscarinic Receptors

The following tables summarize the quantitative data from various studies that have characterized the binding and allosteric effects of this compound and its derivatives at muscarinic receptors.

Table 1: Binding Affinity of this compound at Muscarinic Receptor Subtypes

Receptor SubtypePreparationRadioligandParameterValueReference
M2Guinea Pig Atria-KA~160 nM[2]
M1/M4-likeRabbit Vas Deferens-KB~800 nM[2]
M3Guinea Pig Ileum-KB~4,000 nM[2]

Table 2: Allosteric Modulation of [³H]N-methylscopolamine ([³H]NMS) Binding by this compound

PreparationParameterValueReference
Guinea Pig MyocardiumHalf-life of [³H]NMS-receptor complex with 1µM W-84>120 min[3]
Guinea Pig MyocardiumHalf-life of [³H]NMS-receptor complex (control)4 min[3]

Table 3: Binding Affinities of Allosteric Modulators at the M2 Receptor Allosteric Site (determined using [³H]dimethyl-W84)

CompoundParameterValueReference
[³H]dimethyl-W84KD (high affinity)2 nM[4]
W-84pKi7.83[4]
AlcuroniumpKi8.62[4]
GallaminepKi6.72[4]

Experimental Protocols for Target Identification

The identification of the M2-mAChR as the primary target of this compound has been largely established through radioligand binding assays. More contemporary, unbiased approaches like affinity selection-mass spectrometry have also been employed to identify and characterize allosteric modulators of the M2 receptor.

Radioligand Dissociation Kinetics Assay

This protocol describes the general procedure to determine the effect of an allosteric modulator like W-84 on the dissociation rate of a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), from the M2 muscarinic receptor.

Objective: To measure the dissociation rate constant (koff) of a radioligand from its receptor in the presence and absence of an allosteric modulator.

Materials:

  • Membrane preparation expressing M2-mAChRs (e.g., from heart tissue or transfected cells)

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS)

  • Allosteric modulator: this compound

  • Competitive antagonist (for initiating dissociation): Atropine or unlabeled NMS at a high concentration

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Protocol:

  • Incubation (Association Phase):

    • In a series of tubes, incubate the M2 receptor-containing membranes with a saturating concentration of [³H]NMS to allow for the formation of the receptor-radioligand complex. The incubation should be carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Initiation of Dissociation:

    • Dissociation of the radioligand is initiated by adding a large excess of a competitive antagonist (e.g., 1 µM atropine) to the incubation mixture. This prevents the re-binding of dissociated [³H]NMS.

    • To test the effect of the allosteric modulator, a separate set of tubes is prepared where this compound (at various concentrations) is added simultaneously with or slightly before the competitive antagonist.

  • Time Course Sampling:

    • At various time points after initiating dissociation (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), the incubation is terminated by rapid filtration through glass fiber filters.

    • The filters are immediately washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters, representing the amount of [³H]NMS still bound to the receptors, is measured using a liquid scintillation counter.

  • Data Analysis:

    • The amount of specific binding at each time point is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled antagonist from the beginning of the incubation).

    • The natural logarithm of the specific binding is plotted against time. The data are then fitted to a mono-exponential decay curve to determine the dissociation rate constant (koff).

    • A slower dissociation rate (smaller koff value) in the presence of this compound indicates that it is acting as a negative allosteric modulator that stabilizes the receptor-antagonist complex.

Affinity Selection-Mass Spectrometry (AS-MS) for Unbiased Target Identification

AS-MS is a powerful technique for identifying ligands for a specific protein target from a complex mixture, and it can be adapted for unbiased target identification of small molecules like this compound.[5][6][7][8] A proof-of-concept study has demonstrated the utility of AS-MS in discovering both orthosteric and allosteric modulators of the M2 receptor.[7][8]

Experimental Workflow for AS-MS:

AS_MS_Workflow cluster_Incubation Incubation cluster_Separation Separation cluster_Analysis Analysis Compound_Library Compound Library (including W-84) Incubation Incubation Compound_Library->Incubation Target_Protein Purified M2 Receptor or Cell Membranes Target_Protein->Incubation SEC Size Exclusion Chromatography (SEC) Incubation->SEC Separation of Protein-Ligand Complexes UF Ultrafiltration Incubation->UF Alternative Dissociation Ligand Dissociation SEC->Dissociation UF->Dissociation LC_MS LC-MS/MS Analysis Dissociation->LC_MS Identification and Quantification Hit_Identification Hit Identification LC_MS->Hit_Identification

Affinity Selection-Mass Spectrometry Workflow.

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating the signaling of the M2 muscarinic receptor. M2 receptors are primarily coupled to the Gi/o family of G-proteins.[4] Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.

M2 Muscarinic Receptor Signaling Pathway

The canonical signaling pathway for the M2 receptor involves the inhibition of adenylyl cyclase by the Gαi subunit and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels by the Gβγ subunit.[2][3][6]

M2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Binds to orthosteric site W84 This compound W84->M2R Binds to allosteric site G_protein Gi/o Protein (αβγ) M2R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion K+ GIRK->K_ion Efflux

M2 Muscarinic Receptor Signaling Pathway.

Conclusion

This compound is a well-characterized allosteric modulator of the M2 muscarinic acetylcholine receptor. Its primary mechanism of action involves binding to an allosteric site on the M2 receptor, which in turn stabilizes the binding of orthosteric antagonists. This property has been quantified through radioligand binding assays, which have established its potency and selectivity. While these classical pharmacological methods have been instrumental in identifying the primary target of W-84, modern techniques such as affinity selection-mass spectrometry offer a powerful and unbiased approach for the discovery and characterization of allosteric modulators for GPCRs. The downstream signaling effects of W-84 are mediated through the modulation of the Gi/o-coupled M2 receptor pathway, leading to the inhibition of adenylyl cyclase and activation of GIRK channels. A thorough understanding of the interactions of allosteric modulators like W-84 with their targets is crucial for the development of novel therapeutics with improved selectivity and efficacy.

References

W-84 Dibromide: A Technical Guide to its Solubility and Allosteric Modulatory Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-84 dibromide is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-mAChR). Its ability to stabilize antagonist-receptor complexes has significant implications for therapeutic strategies, particularly in the context of organophosphate poisoning. A thorough understanding of its physicochemical properties, including its solubility in common laboratory solvents, is critical for its application in research and development. This guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and water, alongside a depiction of its mechanism of action.

Chemical and Physical Properties

This compound, systematically named hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a symmetrical molecule with two quaternary ammonium (B1175870) centers.[1]

PropertyValueReference
Molecular Formula C₃₂H₄₄Br₂N₄O₄[1][2]
Molar Mass 708.53 g/mol [2]
Appearance White to off-white solid[3]
CAS Number 21093-51-6[2]

Solubility Data

The solubility of this compound in DMSO and water has been reported in the literature. It is important to note that the provided data may be from different sources and experimental conditions.

SolventReported SolubilityMolar Concentration (approx.)Reference
DMSO Soluble to 10 mM10 mM[2][4]
DMSO 3 mg/mL4.23 mM[5]
Water 4 mg/mL5.64 mM[5]

It should be noted that a related compound, Dimethyl-W84 (dibromide), has also been reported to be soluble in both DMSO and water.[6] this compound undergoes gradual hydrolysis in aqueous media, with a reported half-life of approximately 72 hours at pH 7.4 and 37°C.[1]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound were not available in the reviewed literature, a general methodology for assessing compound solubility is outlined below. This protocol is a standard approach and should be adapted based on specific experimental needs and available equipment.

General Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent (DMSO or water) in a sealed, inert container (e.g., glass vial).

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspension to settle.

    • Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any remaining particulate matter.

  • Quantification of Dissolved Solute:

    • Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent.

    • Determine the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a standard curve with known concentrations of this compound to accurately quantify the amount in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL, mM).

Mechanism of Action: Allosteric Modulation of the M2 Receptor

This compound functions as an allosteric modulator at the M2 muscarinic acetylcholine receptor.[7][8] It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, and classical antagonists like N-methylscopolamine (NMS) bind.[1] The binding of this compound induces a conformational change in the receptor that increases the affinity of the orthosteric antagonist for its binding site, thereby stabilizing the antagonist-receptor complex.[2][7] This allosteric effect underlies its ability to enhance the protective effects of atropine (B194438) against organophosphate poisoning.[2]

The interaction of this compound with the M2 receptor involves key amino acid residues in the extracellular loop 2 (EL2).[1] These interactions include π-stacking with a tryptophan residue (Trp422), a salt bridge with an aspartic acid residue (Asp173), and hydrogen bonding with a tyrosine residue (Tyr426).[1]

W84_Mechanism_of_Action cluster_receptor M2 Muscarinic Acetylcholine Receptor orthosteric_site Orthosteric Site Stabilization Stabilized Antagonist-Receptor Complex orthosteric_site->Stabilization Leads to allosteric_site Allosteric Site Conformational_Change Conformational Change allosteric_site->Conformational_Change Induces W84 This compound W84->allosteric_site Binds to Antagonist Orthosteric Antagonist (e.g., NMS, Atropine) Antagonist->orthosteric_site Binds to Conformational_Change->orthosteric_site Increases Affinity of

Caption: Mechanism of this compound allosteric modulation of the M2 receptor.

Experimental Workflow for Assessing Allosteric Modulation

A common experimental approach to characterize the allosteric effects of a compound like this compound is through radioligand binding assays. The following workflow outlines the key steps in such an experiment.

Allosteric_Modulation_Workflow A Prepare Membranes Expressing M2 Receptors B Incubate Membranes with Radiolabeled Antagonist (e.g., [³H]NMS) A->B C Add Varying Concentrations of this compound B->C D Allow to Reach Equilibrium C->D E Separate Bound and Free Radioligand (Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis: Determine Dissociation Rate (k_off) F->G

Caption: Experimental workflow for assessing allosteric modulation.

References

W-84 Dibromide: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for W-84 dibromide. It is intended to serve as a technical resource for professionals in drug development and scientific research. The information is presented through summarized data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.

Physicochemical Properties and Storage Recommendations

This compound, a potent allosteric modulator of M2-acetylcholine receptors, requires specific storage conditions to ensure its integrity and stability.[1] The following table summarizes the key physicochemical properties and recommended storage conditions for this compound in both solid and solution forms.

PropertyValue
Chemical Name Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide
Molecular Formula C₃₂H₄₄Br₂N₄O₄
Molecular Weight 708.52 g/mol
Appearance White to off-white solid
Storage (Solid/Powder) 4°C, in a sealed container, protected from moisture.
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month. Stored in a sealed container, protected from moisture.
Solubility Soluble in DMSO (up to 3 mg/mL). Moisture-absorbing DMSO may reduce solubility.

Stability Profile

The stability of this compound is a critical factor for its handling, formulation, and therapeutic application. This section outlines its known stability characteristics and provides model protocols for conducting forced degradation studies to further investigate its degradation pathways.

Summary of Known Stability

Currently, detailed public-domain data on the comprehensive stability of this compound is limited. However, based on its chemical structure as a quaternary ammonium (B1175870) compound, certain degradation pathways can be anticipated. The primary route of degradation is likely hydrolysis, especially in aqueous solutions. It is also important to consider its sensitivity to light (photostability) and high temperatures (thermal stability).

Forced Degradation Studies: Model Experimental Protocols

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. The following are model protocols for investigating the stability of this compound under various stress conditions. A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without being overly complex.

2.2.1. Hydrolytic Degradation

This protocol is designed to assess the stability of this compound in aqueous solutions at different pH levels.

  • Objective: To determine the rate of hydrolysis of this compound in acidic, neutral, and alkaline conditions.

  • Methodology:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • Prepare acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and alkaline (e.g., 0.1 N NaOH) solutions.

    • Dilute the this compound stock solution in each of the hydrolytic solutions to a final concentration suitable for analysis (e.g., 100 µg/mL).

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

  • Data Presentation:

ConditionTemperature (°C)Time (hours)This compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 N HCl60010000
2
4
...
Neutral60010000
2
...
0.1 N NaOH60010000
2
...

2.2.2. Oxidative Degradation

This protocol assesses the susceptibility of this compound to oxidation.

  • Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

  • Methodology:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the this compound solution.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Analyze the samples using a stability-indicating HPLC method.

  • Data Presentation:

ConditionTemperature (°C)Time (hours)This compound (%)Degradation Product X (%)
3% H₂O₂2501000
2
4
...

2.2.3. Photostability

This protocol is based on ICH Q1B guidelines and evaluates the stability of this compound upon exposure to light.

  • Objective: To determine the photosensitivity of this compound in both solid and solution states.

  • Methodology:

    • For solid-state testing, spread a thin layer of this compound powder in a suitable container.

    • For solution-state testing, prepare a solution of this compound in a suitable solvent (e.g., methanol) in a quartz cuvette or other transparent container.

    • Prepare dark controls by wrapping identical samples in aluminum foil.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples and dark controls at the end of the exposure period using a stability-indicating HPLC method.

  • Data Presentation:

StateConditionThis compound (%)Degradation Product Y (%)
SolidLight Exposed
Dark Control
SolutionLight Exposed
Dark Control

2.2.4. Thermal Degradation

This protocol assesses the stability of solid this compound at elevated temperatures.

  • Objective: To evaluate the thermal stability of this compound in the solid state.

  • Methodology:

    • Place a known amount of this compound powder in a suitable container.

    • Store the container in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Analyze the sample at specified time points (e.g., 1, 3, 7, 14 days) using a stability-indicating HPLC method.

    • Thermogravimetric Analysis (TGA) can also be employed to determine the temperature at which the compound starts to decompose.

  • Data Presentation (HPLC):

Temperature (°C)Time (days)This compound (%)
600100
1
3
...
  • Data Presentation (TGA):

Onset of Decomposition (°C)Weight Loss (%)

Mechanism of Action: Allosteric Modulation of M2 Muscarinic Receptors

This compound functions as an allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR).[1] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. This binding event induces a conformational change in the receptor, which in turn modulates the binding affinity and/or efficacy of the orthosteric ligand.

Signaling Pathways of the M2 Muscarinic Receptor

The M2 mAChR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gαi/o family. Activation of the M2 receptor leads to a cascade of intracellular events that ultimately regulate cellular function.

3.1.1. Canonical Gαi/o Pathway

The primary signaling pathway for the M2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

M2_Canonical_Pathway cluster_membrane Cell Membrane ACh Acetylcholine (Agonist) M2R M2 Receptor ACh->M2R Binds to orthosteric site W84 This compound (Allosteric Modulator) W84->M2R Binds to allosteric site Gi Gαi/o Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., decreased heart rate) PKA->Response Phosphorylates targets

Canonical M2 Receptor Signaling Pathway

3.1.2. Non-Canonical β-Arrestin Pathway

In addition to G-protein signaling, GPCRs like the M2 receptor can also signal through β-arrestin pathways. Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the PI3K/AKT/mTORC1 pathway.

M2_BetaArrestin_Pathway cluster_membrane Cell Membrane ACh Acetylcholine M2R M2 Receptor ACh->M2R GRK GRK M2R->GRK Activates P_M2R Phosphorylated M2 Receptor GRK->M2R Phosphorylates BetaArrestin β-Arrestin P_M2R->BetaArrestin Recruits Internalization Receptor Internalization BetaArrestin->Internalization PI3K_AKT PI3K/AKT/mTORC1 Pathway BetaArrestin->PI3K_AKT CellularEffects Cellular Effects (e.g., proliferation, differentiation) PI3K_AKT->CellularEffects

β-Arrestin Pathway Downstream of M2 Receptor
Experimental Workflow for Assessing Allosteric Modulation

To quantify the effect of this compound on the M2 receptor, radioligand binding assays are commonly employed. These assays can determine how this compound affects the binding of a radiolabeled orthosteric ligand.

Allosteric_Modulation_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis MembranePrep Prepare cell membranes expressing M2 receptors Incubate Incubate membranes with radioligand and W-84 MembranePrep->Incubate Radioligand Prepare radiolabeled orthosteric ligand (e.g., [³H]-NMS) Radioligand->Incubate W84_Sol Prepare solutions of This compound at various concentrations W84_Sol->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity Separate->Quantify CurveFit Perform non-linear regression analysis Quantify->CurveFit DetermineParams Determine IC₅₀/EC₅₀, Ki, and cooperativity factor (α) CurveFit->DetermineParams

Workflow for Radioligand Binding Assay

Model Protocol: Radioligand Binding Assay

  • Objective: To determine the effect of this compound on the binding of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) to the M2 receptor.

  • Materials:

    • Cell membranes expressing the human M2 receptor.

    • [³H]-NMS (radiolabeled antagonist).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Wash buffer (ice-cold).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Methodology:

    • In a 96-well plate, add cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of this compound.

    • To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., atropine) to a set of wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC₅₀ of this compound and calculate the cooperativity factor.

Handling and Safety

This compound should be handled in a laboratory setting by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This technical guide provides a framework for understanding the stability and storage of this compound. The provided model protocols for forced degradation studies can be adapted to generate specific stability data for this compound. Furthermore, the elucidation of its allosteric mechanism of action on the M2 muscarinic receptor through the described experimental workflows will be crucial for its development as a potential therapeutic agent. As with any research compound, it is imperative to handle this compound with appropriate safety precautions and to conduct thorough stability and characterization studies to ensure the reliability and reproducibility of experimental results.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of W-84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-84 dibromide, also known as HDMPPA, is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-mAChR).[1][2][3][4] As a non-competitive antagonist with allosteric effects, this compound stabilizes cholinergic antagonist-receptor complexes.[1][4] This property is particularly noteworthy for its potential therapeutic applications, such as enhancing the protective effects of atropine (B194438) against organophosphate poisoning.[1][4] These application notes provide detailed protocols for in vitro assays to characterize the interaction of this compound with M2-mAChRs, enabling researchers to further investigate its pharmacological profile.

Data Presentation

The following table summarizes the available quantitative data for a derivative of this compound and the cooperativity of W-84 with different radioligands.

LigandParameterValueSpecies/TissueReference
[³H]dimethyl-W84Kd12.3 ± 1.8 nMGuinea pig cardiac membranes[5]
[³H]dimethyl-W84kon2.1 x 107 M-1min-1Guinea pig cardiac membranes[5]
[³H]dimethyl-W84t1/2 (dissociation)4.3 minGuinea pig cardiac membranes[5]
This compound with [³H]NMSα (cooperativity factor)2.4Guinea pig heart homogenates[6]
This compound with [³H]AF-DX 384α (cooperativity factor)194Guinea pig heart homogenates[6]

Signaling Pathway

The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunit complex can also modulate the activity of other effectors, such as inwardly rectifying potassium channels. This compound acts on an allosteric site of the M2 receptor, modifying the binding and signaling of orthosteric ligands.

M2_Signaling_Pathway M2 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_allosteric cluster_intracellular Intracellular M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist Agonist->M2R Binds W84 This compound W84->M2R Allosterically Modulates ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay: Investigating Allosteric Modulation of [³H]N-methylscopolamine ([³H]NMS) Binding

This protocol is designed to determine how this compound affects the binding of the orthosteric antagonist [³H]NMS to M2 muscarinic receptors.

Materials:

  • Membrane preparation expressing M2-mAChRs (e.g., from CHO-K1 cells or guinea pig heart)

  • [³H]N-methylscopolamine ([³H]NMS)

  • This compound

  • Atropine (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing M2 receptors in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • Total Binding: In triplicate, add 50 µL of assay buffer, 50 µL of [³H]NMS (at a concentration near its Kd), and 100 µL of membrane preparation to each well.

    • Non-specific Binding: In triplicate, add 50 µL of a high concentration of atropine (e.g., 1 µM), 50 µL of [³H]NMS, and 100 µL of membrane preparation.

    • Effect of this compound: In triplicate, add 50 µL of varying concentrations of this compound, 50 µL of [³H]NMS, and 100 µL of membrane preparation.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding of [³H]NMS as a function of the concentration of this compound.

    • Analyze the data using non-linear regression to determine the IC₅₀ of this compound and the cooperativity factor (α).

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow MembranePrep Membrane Preparation AssaySetup Assay Setup in 96-well Plate (Total, Non-specific, W-84) MembranePrep->AssaySetup Incubation Incubation to Equilibrium AssaySetup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (IC50, α) Counting->DataAnalysis

Caption: Radioligand Binding Assay Workflow.

Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the M2 receptor in the presence of an agonist and the modulatory effect of this compound.

Materials:

  • Membrane preparation expressing M2-mAChRs

  • [³⁵S]GTPγS

  • GTPγS (unlabeled, for non-specific binding)

  • GDP

  • Muscarinic agonist (e.g., carbachol)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, combine:

    • Membrane preparation

    • GDP (to a final concentration of 10-30 µM)

    • [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM)

    • Varying concentrations of the muscarinic agonist.

    • For testing this compound, pre-incubate the membranes with varying concentrations of this compound before adding the agonist and [³⁵S]GTPγS.

    • For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding of [³⁵S]GTPγS.

    • Plot the agonist concentration-response curves in the absence and presence of different concentrations of this compound.

    • Determine the EC₅₀ and Emax values for the agonist under each condition to assess the modulatory effect of this compound.

GTPgS_Binding_Workflow [35S]GTPγS Binding Assay Workflow MembranePrep Membrane Preparation Preincubation Pre-incubation with W-84 MembranePrep->Preincubation AssayMix Add Assay Mix (Agonist, [35S]GTPγS, GDP) Preincubation->AssayMix Incubation Incubation at 30°C AssayMix->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (EC50, Emax) Counting->DataAnalysis

References

Application Notes and Protocols for In Vivo Studies of W-84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-84 dibromide, also known as Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It functions as a non-competitive antagonist with the unique ability to stabilize cholinergic antagonist-receptor complexes.[1] This property is of significant interest in the field of toxicology, particularly in the development of antidotes for organophosphate (OP) poisoning. Organophosphates are a class of highly toxic compounds that includes pesticides and nerve agents, which exert their effects by inhibiting the enzyme acetylcholinesterase (AChE), leading to an excess of acetylcholine and a subsequent cholinergic crisis.[3][4]

The standard treatment for OP poisoning typically involves the administration of a competitive muscarinic antagonist, such as atropine (B194438), to block the effects of excess acetylcholine at muscarinic receptors, and an oxime to reactivate the inhibited AChE.[3][5] this compound has been investigated for its potential to enhance the protective effects of atropine.[1] By binding to an allosteric site on the M2 receptor, this compound can slow the dissociation of atropine from the receptor's orthosteric site, thereby prolonging and potentiating its therapeutic action.[1][2] In vitro studies have demonstrated that the combination of this compound with competitive antagonists like atropine results in a "supra-additive" antagonistic effect.[1]

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its investigation in in vivo animal models of organophosphate poisoning.

Mechanism of Action

Organophosphate poisoning leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, resulting in the overstimulation of muscarinic and nicotinic receptors. The over-activation of M2 muscarinic receptors, particularly in the heart, can lead to severe bradycardia and other life-threatening cardiovascular effects.[4] Atropine, a competitive antagonist, competes with the excess ACh for the same binding site on the muscarinic receptor.[6]

This compound acts at a distinct allosteric binding site on the M2 muscarinic receptor.[2] Its binding induces a conformational change in the receptor that increases the affinity of the orthosteric site for antagonists like atropine. This allosteric modulation results in a slower dissociation rate of the antagonist from the receptor, effectively prolonging its blocking action. This synergistic interaction makes the combination of this compound and atropine a promising therapeutic strategy for mitigating the muscarinic effects of organophosphate poisoning.

cluster_Organophosphate_Effect Organophosphate Poisoning cluster_Cholinergic_Synapse Cholinergic Synapse cluster_Therapeutic_Intervention Therapeutic Intervention Organophosphate Organophosphate (e.g., Sarin, Parathion) AChE Acetylcholinesterase (AChE) Organophosphate->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Excess_ACh Excess ACh Accumulation M2_Receptor M2 Muscarinic Receptor ACh->M2_Receptor Binds and Activates Cholinergic_Effects Cholinergic Crisis (Bradycardia, etc.) M2_Receptor->Cholinergic_Effects Leads to Excess_ACh->M2_Receptor Overstimulation Atropine Atropine Atropine->M2_Receptor Competitively Blocks W84 This compound Atropine->W84 Synergistic Effect Atropine->Cholinergic_Effects Prevents W84->M2_Receptor Allosterically Modulates W84->Cholinergic_Effects Enhances Prevention

Signaling pathway of organophosphate poisoning and therapeutic intervention.

Experimental Protocols

The following protocols are generalized frameworks for conducting in vivo studies to evaluate the efficacy of this compound as an adjunctive therapy in organophosphate poisoning. Specific parameters such as animal species, organophosphate agent, and dosages should be optimized based on preliminary studies and institutional guidelines.

Protocol 1: Evaluation of this compound and Atropine Co-administration in a Rodent Model of Organophosphate Poisoning

Objective: To determine the protective effect of this compound in combination with atropine against organophosphate-induced toxicity in a rodent model.

Animal Model: Male Wistar rats (250-300g) or Male Hartley guinea pigs (350-400g). Guinea pigs are often considered a suitable model as their response to some organophosphates and antidotes more closely resembles that of humans.[7]

Materials:

  • This compound

  • Atropine sulfate (B86663)

  • Organophosphate agent (e.g., diisopropyl fluorophosphate (B79755) (DFP), soman, or parathion)

  • Saline solution (0.9% NaCl)

  • Vehicle for this compound and organophosphate (e.g., peanut oil, DMSO, depending on solubility)

  • Syringes and needles for administration

  • Animal monitoring equipment (for heart rate, respiratory rate, etc.)

Experimental Groups:

  • Control: Vehicle for OP + Saline

  • OP Only: Organophosphate + Saline

  • Atropine Only: Organophosphate + Atropine

  • W-84 Only: Organophosphate + this compound

  • Combination Therapy: Organophosphate + Atropine + this compound

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • Preparation of Solutions: Prepare fresh solutions of the organophosphate, atropine, and this compound on the day of the experiment. The concentration should be adjusted to deliver the desired dose in a consistent volume (e.g., 1 mL/kg).

  • Administration:

    • Administer this compound (or its vehicle) via the desired route (e.g., intraperitoneal - IP, intramuscular - IM). The timing of administration relative to the OP challenge is a critical variable to investigate (e.g., 30 minutes prior to OP).

    • Administer the organophosphate at a predetermined lethal or sublethal dose (e.g., LD50) via subcutaneous (SC) or IM injection.

    • Administer atropine sulfate (or saline) immediately after the onset of cholinergic signs (e.g., salivation, tremors) or at a fixed time point post-OP challenge (e.g., 1 minute).

  • Monitoring:

    • Continuously observe the animals for clinical signs of toxicity for at least 4 hours post-administration and then periodically for 24-48 hours.

    • Record the onset and severity of cholinergic signs (e.g., salivation, lacrimation, urination, defecation, tremors, convulsions).

    • Monitor physiological parameters such as heart rate, respiratory rate, and body temperature at regular intervals.

    • Record survival rates at 24 and 48 hours.

  • Data Analysis:

    • Compare the severity and time of onset of toxic signs between the different treatment groups.

    • Analyze the differences in physiological parameters using appropriate statistical methods (e.g., ANOVA).

    • Calculate the protective ratio of the combination therapy compared to atropine alone.

start Start: Acclimatized Animal Model prepare Prepare Solutions: OP, Atropine, W-84 start->prepare admin_w84 Administer W-84 or Vehicle (e.g., IP) prepare->admin_w84 admin_op Administer Organophosphate (e.g., SC, IM) admin_w84->admin_op observe_signs Observe for Onset of Cholinergic Signs admin_op->observe_signs admin_atropine Administer Atropine or Saline (e.g., IM) observe_signs->admin_atropine monitor Monitor Clinical Signs & Physiological Parameters admin_atropine->monitor data_analysis Data Analysis: Survival, Symptom Severity monitor->data_analysis end End of Experiment data_analysis->end

References

Application Notes and Protocols for Studying M2-Cholinoceptors with W-84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing W-84 dibromide, a potent allosteric modulator, for the characterization of M2-cholinoceptors. This document includes detailed experimental protocols, data presentation tables, and visual diagrams of signaling pathways and experimental workflows.

Introduction to this compound

This compound, also known as HDMPPA, is a non-competitive antagonist that acts as a potent allosteric modulator of M2-cholinoceptors.[1] Its unique mechanism of action involves binding to an allosteric site on the M2 receptor, distinct from the orthosteric site where acetylcholine (B1216132) and competitive antagonists bind. This interaction stabilizes cholinergic antagonist-receptor complexes, notably retarding the dissociation of radiolabeled antagonists such as [3H]N-methylscopolamine ([3H]NMS).[1] This property makes this compound a valuable tool for studying the kinetics of ligand-receptor interactions and for characterizing the allosteric modulation of M2 receptors.

Data Presentation: Quantitative Analysis

Table 1: Affinity of C7/3-phth for Human Muscarinic Receptor Subtypes [2]

Receptor SubtypeAffinity (Ki) for unoccupied receptor (nM)
M1~850
M285
M3Not specified
M4Not specified
M5>8500

Note: The affinity of C7/3-phth was determined in equilibrium binding studies using [3H]N-methylscopolamine ([3H]NMS) at cloned human mAChRs expressed in Chinese hamster ovary cells. The modulator exhibited the highest affinity for the unoccupied M2 receptor.[2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay - [3H]N-methylscopolamine Dissociation Assay

This protocol is designed to assess the allosteric effect of this compound on the dissociation rate of the orthosteric antagonist, [3H]NMS, from M2-cholinoceptors.

Materials:

  • Membrane preparation from cells or tissues expressing M2-cholinoceptors

  • [3H]N-methylscopolamine ([3H]NMS)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Atropine or other suitable muscarinic antagonist for determining non-specific binding

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from a source known to express M2 receptors (e.g., guinea-pig myocardium, CHO cells stably expressing the human M2 receptor).

  • Incubation: In a final volume of 1 mL of assay buffer, incubate the membrane preparation with a saturating concentration of [3H]NMS (e.g., 1 nM) for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Initiation of Dissociation: Initiate the dissociation of [3H]NMS by adding a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine) to prevent re-binding of the radioligand.

  • Addition of Allosteric Modulator: Simultaneously with the non-labeled antagonist, add either vehicle (control) or varying concentrations of this compound to different sets of tubes.

  • Time Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes) after initiating dissociation, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the natural logarithm of the percentage of [3H]NMS remaining bound at each time point versus time. The slope of this line will give the dissociation rate constant (k_off). Compare the k_off values in the presence and absence of this compound to determine its effect on the dissociation rate. A slower dissociation rate in the presence of W-84 indicates allosteric modulation.

Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol assesses the functional antagonism of M2 receptors by this compound by measuring its effect on the acetylcholine-mediated inhibition of adenylyl cyclase activity.

Materials:

  • Whole cells expressing M2-cholinoceptors (e.g., CHO-K1 cells)

  • Acetylcholine (ACh)

  • This compound

  • Forskolin (B1673556)

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Cell culture medium and supplements

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Plate M2 receptor-expressing cells in 96-well plates and grow to confluence.

  • Pre-incubation: On the day of the experiment, wash the cells with serum-free medium and pre-incubate them with IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM) for 20-30 minutes at 37°C to prevent cAMP degradation.

  • Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of acetylcholine (e.g., the EC80 concentration for inhibition of cAMP) to the wells, followed immediately by a fixed concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Lysis and cAMP Measurement: Terminate the reaction by lysing the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels using the chosen assay method.

  • Data Analysis: Construct a concentration-response curve for this compound's ability to reverse the ACh-mediated inhibition of forskolin-stimulated cAMP accumulation. Calculate the IC50 value for this compound.

Visualizations

M2-Cholinoceptor Signaling Pathway

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Receptor Gi Gi Protein (αβγ) M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M2R Binds ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Heart Rate) cAMP->Response Leads to

Caption: Canonical M2-cholinoceptor signaling pathway.

Allosteric Modulation by this compound

Allosteric_Modulation cluster_receptor M2 Receptor Orthosteric Orthosteric Site Dissociation Slower Dissociation Orthosteric->Dissociation Stabilizes Allosteric Allosteric Site Allosteric->Orthosteric Conformational Change Antagonist Orthosteric Antagonist ([3H]NMS) Antagonist->Orthosteric Binds W84 This compound W84->Allosteric Binds

Caption: Mechanism of allosteric modulation by W-84.

Experimental Workflow: Radioligand Dissociation Assay

Dissociation_Workflow start Start: M2 Receptor Membrane Prep incubate Incubate with [3H]NMS to equilibrium start->incubate initiate Initiate Dissociation (add unlabeled antagonist) ± this compound incubate->initiate sample Sample at Time Points initiate->sample filter Rapid Filtration sample->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate k_off) count->analyze end End: Determine Allosteric Effect analyze->end

Caption: Workflow for a radioligand dissociation assay.

References

W-84 Dibromide: A Potent Allosteric Modulator for Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

W-84 dibromide, systematically known as Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a potent allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a pronounced selectivity for the M2 subtype. In neurobiology research, this compound serves as a critical tool for investigating the pharmacology of muscarinic receptors and holds potential as a therapeutic adjunct in the management of organophosphate poisoning. Its mechanism of action involves binding to an allosteric site on the M2 receptor, distinct from the orthosteric site where acetylcholine and competitive antagonists like atropine (B194438) bind. This allosteric interaction stabilizes the antagonist-receptor complex, thereby prolonging the effect of the antagonist. This property is particularly significant in counteracting the excessive cholinergic stimulation caused by organophosphate nerve agents and pesticides.

Physicochemical Properties

PropertyValue
Systematic Name Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide
Synonyms W-84, HDMPPA
CAS Number 21093-51-6
Molecular Formula C₃₂H₄₄Br₂N₄O₄
Molecular Weight 708.53 g/mol
Solubility Soluble in DMSO

Applications in Neurobiology Research

The primary applications of this compound in neurobiology research are centered on its allosteric modulation of M2 muscarinic receptors.

  • Characterization of Muscarinic Receptor Pharmacology: this compound is utilized in in vitro binding assays to study the allosteric modulation of mAChRs. By observing its effect on the binding of radiolabeled orthosteric ligands, researchers can elucidate the nature of allosteric binding sites and their influence on receptor function.

  • Investigation of Antidotes for Organophosphate Poisoning: Organophosphates are potent inhibitors of acetylcholinesterase, leading to an accumulation of acetylcholine and a subsequent cholinergic crisis. This compound demonstrates a synergistic protective effect when co-administered with the competitive muscarinic antagonist, atropine. It enhances the therapeutic efficacy of atropine by prolonging its binding to muscarinic receptors, thereby offering a more sustained blockade of excessive cholinergic signaling.

Experimental Protocols

In Vitro Radioligand Binding Assay: Allosteric Modulation of [³H]-N-Methylscopolamine Binding

This protocol is adapted from studies investigating the allosteric effects of this compound on antagonist binding to cardiac muscarinic receptors, which are predominantly of the M2 subtype.[1]

Objective: To determine the effect of this compound on the binding affinity and dissociation kinetics of the muscarinic antagonist [³H]-N-methylscopolamine ([³H]-NMS) in cardiac membrane preparations.

Materials:

  • Cardiac tissue (e.g., from guinea pig, rat, or pig)

  • [³H]-N-methylscopolamine ([³H]-NMS)

  • This compound

  • Atropine (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 3 mM MgHPO₄, pH 7.3

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.3

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Homogenizer

  • Centrifuge

  • Filtration apparatus

  • Scintillation counter

Procedure:

A. Membrane Preparation:

  • Homogenize fresh or frozen cardiac tissue in 10 volumes of ice-cold binding buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending in fresh ice-cold binding buffer and repeating the centrifugation step.

  • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.

B. Competition Binding Assay:

  • In a 96-well plate, add 50 µL of membrane suspension to each well.

  • Add 25 µL of varying concentrations of this compound (e.g., 10⁻⁸ M to 10⁻³ M).

  • Add 25 µL of [³H]-NMS at a final concentration of approximately 1 nM.

  • For non-specific binding, add 1 µM atropine instead of this compound.

  • Incubate at 23°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer.

  • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

C. Dissociation Kinetics Assay:

  • Incubate the membrane preparation with [³H]-NMS (1 nM) for 60 minutes at 23°C to allow for equilibrium binding.

  • Initiate dissociation by adding a high concentration of unlabeled atropine (1 µM) in the presence or absence of this compound (e.g., 3 µM and 100 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), filter aliquots of the incubation mixture and wash as described above.

  • Measure the radioactivity remaining on the filters at each time point.

Data Analysis:

  • Competition Binding: Calculate the IC₅₀ value for this compound from the competition curve.

  • Dissociation Kinetics: Plot the natural logarithm of the percentage of [³H]-NMS bound versus time to determine the dissociation rate constant (kₒff).

Quantitative Data Summary:

ParameterSpeciesTissueValueReference
IC₅₀ for [³H]-NMS binding Guinea pig, Rat, PigHeart2-5 µM[1]
Effect on [³H]-NMS Dissociation Guinea pig, Rat, PigHeartAt 3 µM W-84, dissociation rate is ~20% of control[1]
Effect on [³H]-NMS Dissociation Guinea pig, Rat, PigHeartAt 100 µM W-84, dissociation is almost prevented[1]
In Vivo Protocol: Synergistic Protection with Atropine Against Organophosphate Poisoning

This protocol is a generalized representation based on the known synergistic effects of this compound and atropine in animal models of organophosphate poisoning. Specific parameters may need to be optimized depending on the organophosphate used and the animal model.

Objective: To evaluate the protective effect of this compound in combination with atropine against organophosphate-induced lethality in a rodent model.

Materials:

  • Laboratory animals (e.g., rats or mice)

  • Organophosphate (e.g., sarin, soman, or a commercially available pesticide)

  • This compound

  • Atropine sulfate (B86663)

  • Vehicle (e.g., saline)

  • Syringes and needles for injection

  • Animal monitoring equipment

Procedure:

  • Divide animals into appropriate experimental groups (e.g., Vehicle control, Organophosphate only, Atropine only, W-84 only, Atropine + W-84).

  • Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at a predetermined time before organophosphate exposure.

  • Administer atropine sulfate (e.g., via intramuscular or subcutaneous injection) shortly before or immediately after organophosphate exposure.

  • Expose the animals to a lethal dose (e.g., LD₅₀) of the organophosphate.

  • Monitor the animals for signs of cholinergic toxicity (e.g., salivation, lacrimation, urination, defecation, convulsions, respiratory distress) and record the time to onset of symptoms and time to death.

  • Calculate the protective ratio by comparing the LD₅₀ of the organophosphate in the presence and absence of the antidotes.

Data Analysis:

  • Determine the LD₅₀ of the organophosphate for each treatment group using probit analysis.

  • Compare the survival rates and time to death between the different treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Signaling Pathway and Experimental Workflows

Muscarinic M2 Receptor Signaling and Allosteric Modulation by this compound

G cluster_membrane Cell Membrane M2R M2 Muscarinic Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (Agonist) ACh->M2R Binds to orthosteric site Atropine Atropine (Antagonist) Atropine->M2R Competitively blocks orthosteric site W84 This compound (Allosteric Modulator) W84->M2R Binds to allosteric site ATP ATP ATP->AC Response Cellular Response (e.g., decreased heart rate) cAMP->Response Leads to

Caption: Allosteric modulation of M2 muscarinic receptor signaling by this compound.

Experimental Workflow for In Vitro Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cardiac Tissue Homogenization B Centrifugation & Membrane Isolation A->B C Incubate Membranes with [3H]-NMS & W-84 B->C D Filtration to Separate Bound & Free Ligand C->D E Scintillation Counting D->E F Data Analysis (IC50, koff) E->F

Caption: Workflow for assessing this compound's effect on radioligand binding.

Experimental Workflow for In Vivo Organophosphate Poisoning Study

G cluster_treatment Treatment Groups cluster_exposure Exposure cluster_observation Observation & Analysis A Animal Grouping & Pre-treatment with W-84 & Atropine B Organophosphate Administration A->B C Monitor for Toxicity & Survival B->C D Data Analysis (LD50, Survival Curves) C->D

Caption: Workflow for in vivo evaluation of this compound as an organophosphate antidote.

Conclusion

This compound is a valuable pharmacological tool for the study of muscarinic receptor allostery. Its ability to enhance the binding of orthosteric antagonists like atropine to M2 receptors provides a unique mechanism for potentiating their effects, with significant implications for the development of more effective treatments for organophosphate poisoning. The detailed protocols and data provided herein offer a foundation for researchers to incorporate this compound into their neurobiology research programs.

References

W-84 Dibromide: A Potent Allosteric Modulator for Advancing Organophosphate Poisoning Research

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and neurobiology.

Introduction

Organophosphate (OP) poisoning is a significant global health concern, resulting from exposure to pesticides and chemical nerve agents. These compounds irreversibly inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (B1216132) and a subsequent cholinergic crisis characterized by severe autonomic and neuromuscular dysfunction. Standard treatment typically involves the administration of a muscarinic receptor antagonist, such as atropine (B194438), to counteract the effects of excess acetylcholine, and an oxime to reactivate the inhibited AChE. However, the efficacy of this standard therapy can be limited, particularly against highly toxic nerve agents.

W-84 dibromide, a potent allosteric modulator of M2 muscarinic acetylcholine receptors, presents a promising adjunctive therapeutic strategy. By binding to a site on the M2 receptor distinct from the acetylcholine binding site, this compound enhances the binding of antagonists like atropine, thereby potentiating their protective effects against OP poisoning. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate and develop more effective treatments for organophosphate intoxication.

Mechanism of Action: Allosteric Modulation

This compound functions as a positive allosteric modulator of muscarinic M2 receptors. This means it binds to a secondary (allosteric) site on the receptor, inducing a conformational change that increases the affinity of the primary (orthosteric) binding site for antagonists like atropine. This enhanced binding of atropine leads to a more robust and sustained blockade of the muscarinic effects of acetylcholine, which are a major contributor to the pathology of OP poisoning.

cluster_0 Organophosphate Poisoning Cascade cluster_1 Therapeutic Intervention with this compound Organophosphate Organophosphate AChE Acetylcholinesterase (AChE) Organophosphate->AChE Inhibition ACh_accumulation Acetylcholine (ACh) Accumulation AChE->ACh_accumulation Leads to Muscarinic_Receptor Muscarinic Receptor ACh_accumulation->Muscarinic_Receptor Overstimulation Cholinergic_Crisis Cholinergic Crisis Muscarinic_Receptor->Cholinergic_Crisis W84 This compound M2_Receptor M2 Muscarinic Receptor W84->M2_Receptor Allosteric Binding Atropine Atropine Atropine->M2_Receptor Orthosteric Binding Blockade Enhanced Muscarinic Blockade M2_Receptor->Blockade Potentiates Amelioration Amelioration of Cholinergic Crisis Blockade->Amelioration

Figure 1: Signaling pathway of organophosphate poisoning and the therapeutic intervention with this compound and atropine.

Data Presentation: In Vitro Binding Affinities

The following table summarizes the binding affinities of this compound for muscarinic and nicotinic receptors, providing key quantitative data for researchers.

LigandReceptor/AssayParameterValueReference
This compoundM2 Muscarinic Receptor (guinea pig atria)KA~160 nM[1]
This compoundM1/M4-like Receptors (rabbit vas deferens)KB~800 nM[1]
This compoundM3 Receptors (guinea pig ileum)KB~4,000 nM[1]
This compoundNicotinic Receptors (rat brain)IC50 (vs. (-) [3H]nicotine)3 x 10-5 M[2]
This compoundMuscarinic Receptors (rat brain)IC50 (vs. [3H]NMS)1.5 x 10-9 M[2]
This compoundM2 Muscarinic ReceptorECdiss (vs. [3H]NMS)900 nM[1]
This compoundM2 Muscarinic ReceptorECdiss (vs. [3H]AF-DX 384)33,300 nM[1]

KA: Affinity constant; KB: Antagonist dissociation constant; IC50: Half maximal inhibitory concentration; ECdiss: Half maximal effective concentration for dissociation.

Experimental Protocols

Protocol 1: In Vivo Evaluation of this compound and Atropine in a Mouse Model of Paraoxon (B1678428) Poisoning

This protocol outlines a survival study in mice to assess the protective efficacy of this compound in combination with atropine against poisoning by the organophosphate paraoxon.

Materials:

  • Male Swiss CD-1 mice (25-30 g)

  • Paraoxon-ethyl

  • Atropine sulfate (B86663)

  • This compound

  • Saline solution (0.9% NaCl)

  • Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections

Experimental Workflow:

Animal_Acclimation Animal Acclimation (1 week) Grouping Randomization into Treatment Groups Animal_Acclimation->Grouping W84_Admin Administer this compound (or vehicle) i.p. Grouping->W84_Admin Paraoxon_Challenge Administer Paraoxon (s.c.) W84_Admin->Paraoxon_Challenge T-15 min Atropine_Admin Administer Atropine (or vehicle) i.p. Paraoxon_Challenge->Atropine_Admin T+1 min Observation Observe for Clinical Signs and Survival (24h) Atropine_Admin->Observation Data_Analysis Data Analysis (Survival Rates, etc.) Observation->Data_Analysis

Figure 2: Experimental workflow for the in vivo evaluation of this compound and atropine.

Procedure:

  • Animal Acclimation: Acclimate male Swiss CD-1 mice for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly assign mice to the following treatment groups (n=10-15 per group):

    • Group 1: Vehicle (Saline) + Paraoxon + Vehicle (Saline)

    • Group 2: Vehicle (Saline) + Paraoxon + Atropine

    • Group 3: this compound + Paraoxon + Atropine

    • Group 4: this compound + Paraoxon + Vehicle (Saline)

  • Dosing:

    • Administer this compound (e.g., 1-10 mg/kg, i.p.) or saline 15 minutes prior to the paraoxon challenge.

    • Administer paraoxon (e.g., 0.8 mg/kg, s.c.), a dose previously determined to be lethal in a significant portion of the animals (e.g., LD70-90).

    • Administer atropine sulfate (e.g., 10-20 mg/kg, i.p.) or saline 1 minute after the paraoxon challenge.

  • Observation: Monitor the animals continuously for the first 4 hours and then at regular intervals for 24 hours. Record the time of onset of clinical signs of toxicity (e.g., tremors, convulsions, salivation) and the time of death.

  • Data Analysis: Calculate the 24-hour survival rate for each group. Statistical analysis (e.g., Fisher's exact test) should be used to compare the survival rates between groups.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Reactivation Assay

This protocol is for determining if this compound has any direct effect on reactivating organophosphate-inhibited AChE.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel)

  • Paraoxon or another organophosphate

  • This compound

  • Pralidoxime (2-PAM) as a positive control

  • Acetylthiocholine (B1193921) (ATCh) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader

Experimental Workflow:

AChE_Inhibition Inhibit AChE with Organophosphate Incubation Incubate with this compound, 2-PAM, or Buffer AChE_Inhibition->Incubation Reaction_Initiation Add ATCh and DTNB Incubation->Reaction_Initiation Measurement Measure Absorbance at 412 nm (Kinetic Reading) Reaction_Initiation->Measurement Calculation Calculate % Reactivation Measurement->Calculation

Figure 3: Workflow for the in vitro acetylcholinesterase reactivation assay.

Procedure:

  • AChE Inhibition: Incubate a solution of AChE with an organophosphate (e.g., paraoxon) at a concentration sufficient to cause >95% inhibition.

  • Reactivation: Add this compound at various concentrations to the inhibited AChE solution. Include a positive control with 2-PAM and a negative control with buffer only. Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Enzymatic Reaction: Initiate the reaction by adding the substrate acetylthiocholine (ATCh) and the chromogen DTNB to each well.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE reactivation for each concentration of this compound relative to the activity of uninhibited AChE.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of allosteric modulation of muscarinic receptors in the context of organophosphate poisoning. The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential of this and similar compounds. The potentiation of atropine's protective effects by this compound highlights the promise of allosteric modulators as adjunctive therapies to improve outcomes in organophosphate intoxication. Further research utilizing these methodologies will be crucial in the development of next-generation antidotes.

References

Application Notes and Protocols for W-84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-84 dibromide is a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] It functions as a non-competitive antagonist with the unique property of stabilizing cholinergic antagonist-receptor complexes.[1] This mechanism of action makes it a significant research tool, particularly in studies involving the cholinergic system and its modulation. A primary application of this compound is its ability to enhance the protective effects of atropine (B194438) against organophosphate poisoning.[4][5] These notes provide detailed protocols for the preparation of this compound stock solutions and its application in relevant experimental settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.

PropertyValue
Chemical Name Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide[3][5]
Synonyms HDMPPA[1]
Molecular Formula C₃₂H₄₄Br₂N₄O₄[3][4]
Molecular Weight 708.52 g/mol [1][6]
CAS Number 21093-51-6[3][4]
Appearance White to off-white solid[1][6]

Stock Solution Preparation

Accurate preparation of stock solutions is the first step in ensuring reproducible experimental results. The solubility of this compound has been reported in several solvents.

Solubility Data
SolventConcentrationNotes
DMSO Up to 10 mM[4]Use fresh, anhydrous DMSO as the compound is hygroscopic.[1] Sonication or warming to 60°C may be required to fully dissolve the compound.[1]
DMSO 6.25 mg/mL (approx. 8.82 mM)[1]-
DMSO 3 mg/mL (approx. 4.23 mM)[7]-
Water 3.03 mg/mL (approx. 4.28 mM)[1]Requires sonication and warming to 60°C to dissolve.[1] If using water, the final working solution should be sterilized by filtration through a 0.22 µm filter.[1]
Protocol for Preparing a 10 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 708.52 g/mol * 1000 mg/g For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.0852 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile vial.

  • Add solvent: Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, briefly warm the solution in a water bath set to no higher than 60°C or sonicate until the solution is clear.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Experimental Protocols

This compound's primary application is as an allosteric modulator of M2 muscarinic receptors. Below is a generalized workflow for an in vitro experiment to assess its efficacy in protecting cells from an organophosphate challenge, in combination with atropine.

Experimental Workflow: In Vitro Protection Assay Against Organophosphate-Induced Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay prep_cells Seed cells expressing M2 receptors (e.g., CHO-M2 cells) in a 96-well plate pretreatment Pre-treat cells with: - Vehicle control - this compound alone - Atropine alone - this compound + Atropine prep_cells->pretreatment prep_solutions Prepare working solutions of: - this compound - Atropine - Organophosphate (e.g., paraoxon) prep_solutions->pretreatment incubation1 Incubate for a defined period (e.g., 30 minutes) pretreatment->incubation1 challenge Challenge cells with the organophosphate compound incubation1->challenge incubation2 Incubate for a further period (e.g., 24 hours) challenge->incubation2 assay Assess cell viability using a standard method (e.g., MTT, LDH assay) incubation2->assay analysis Analyze data to determine the protective effect of the treatments assay->analysis

Caption: Workflow for an in vitro organophosphate protection assay.

Signaling Pathway

This compound exerts its effects by modulating the M2 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The M2 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein.

M2 Muscarinic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Binds to orthosteric site G_protein Gi/o Protein (α, βγ) M2R->G_protein Activates W84 This compound (Allosteric Modulator) W84->M2R Binds to allosteric site AC Adenylate Cyclase G_protein->AC αi inhibits K_channel GIRK Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts ATP ATP K_ion K+ K_channel->K_ion Efflux

Caption: Simplified M2 muscarinic receptor signaling pathway.

References

Application Notes and Protocols for the Analytical Detection of W-84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-84 dibromide, also known as HDMPPA, is a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors (M2-cholinoceptors).[1][2] It functions by stabilizing cholinergic antagonist-receptor complexes, which can enhance the protective effects of anticholinergic agents like atropine (B194438) against organophosphate poisoning.[] As a quaternary ammonium (B1175870) compound, its analytical characterization requires specific methodologies to ensure accurate and precise quantification in various matrices. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a widely applicable and sensitive technique for the analysis of pharmaceutical compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for method development, including the selection of appropriate solvents and analytical instrumentation.

PropertyValueReference
Chemical Name Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide[4]
Molecular Formula C₃₂H₄₄Br₂N₄O₄[4][5]
Molecular Weight 708.53 g/mol [4]
CAS Number 21093-51-6[4][5]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO (up to 10 mM)
Purity (example) 98.04% (by LCMS)[5]

Signaling Pathway of this compound

This compound acts as a positive allosteric modulator at the M2 muscarinic acetylcholine receptor. It binds to a site on the receptor that is distinct from the binding site of the primary ligand (orthosteric site), such as the endogenous agonist acetylcholine or antagonists like atropine. The binding of this compound to the allosteric site enhances the binding of antagonists to the orthosteric site, thereby stabilizing the antagonist-receptor complex.[1] This mechanism is particularly relevant in the context of treating organophosphate poisoning, where atropine is a primary antidote.

W84_Signaling_Pathway cluster_receptor M2 Muscarinic Receptor cluster_ligands Ligands cluster_effect Cellular Effect M2_Receptor Orthosteric Site Allosteric Site Stabilization Stabilized Antagonist- Receptor Complex M2_Receptor->Stabilization Forms Complex Atropine Atropine (Antagonist) Atropine->M2_Receptor:n Binds to Orthosteric Site W84 This compound (Allosteric Modulator) W84->M2_Receptor:s Binds to Allosteric Site Protection Enhanced Protection Against Organophosphate Poisoning Stabilization->Protection Leads to

Mechanism of action of this compound.

Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in complex matrices such as plasma, serum, and tissue homogenates. The following protocol is a general guideline and may require optimization for specific applications.

Experimental Workflow

The overall workflow for the analysis of this compound by HPLC-MS/MS is depicted below.

HPLC_Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation HPLC_Separation HPLC Separation (C18 Column) Sample_Preparation->HPLC_Separation MS_Detection MS/MS Detection (MRM Mode) HPLC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

General workflow for this compound analysis.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum samples.

  • Thaw Samples : Thaw frozen plasma or serum samples on ice.

  • Aliquoting : Aliquot 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard : Add an appropriate internal standard (e.g., a structurally similar quaternary ammonium compound) to each sample, except for the blank matrix.

  • Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortexing : Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube or an HPLC vial.

  • Evaporation (Optional) : If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

HPLC-MS/MS Instrumentation and Conditions

The following tables outline the recommended starting conditions for the HPLC and MS/MS instruments. Optimization may be necessary based on the specific instrument and sample matrix.

Table 1: HPLC Parameters

ParameterRecommended Condition
HPLC System UHPLC system
Column C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometer Parameters

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined by infusion of a standard solution
Product Ion (Q3) To be determined by infusion of a standard solution
Collision Energy To be optimized for the specific MRM transition
Method Validation Parameters

A robust analytical method requires validation to ensure its reliability. The following table summarizes key validation parameters and their typical acceptance criteria.

Table 3: Method Validation Summary

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3
Lower Limit of Quantitation (LLOQ) The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank samples.
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range.

Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for the detection and quantification of this compound. The use of HPLC-MS/MS offers high sensitivity and selectivity, making it a suitable technique for a wide range of research and drug development applications. Proper method validation is essential to ensure the generation of reliable and accurate data.

References

Application Notes and Protocols for W-84 Dibromide in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-84 dibromide, also known as Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a potent, non-competitive allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] In the field of pharmacology and drug discovery, this compound serves as a valuable tool for studying the allosteric modulation of G protein-coupled receptors (GPCRs). Its primary mechanism of action involves binding to an allosteric site on the M2 receptor, which is distinct from the orthosteric site where endogenous ligands like acetylcholine and classical antagonists bind.[2] This binding event induces a conformational change in the receptor that significantly slows the dissociation rate of orthosteric radioligands, such as [3H]N-methylscopolamine ([3H]NMS), effectively stabilizing the antagonist-receptor complex.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in radioligand binding assays to investigate the M2 muscarinic receptor.

M2 Muscarinic Acetylcholine Receptor Signaling Pathway

The M2 muscarinic acetylcholine receptor is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the associated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial in various physiological processes, including the regulation of heart rate and neuronal activity. This compound, as an allosteric modulator, influences the binding of ligands to the orthosteric site, thereby affecting the downstream signaling cascade.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2R M2 mAChR G_protein Gi/o Protein M2R->G_protein Activates W84 This compound (Allosteric Modulator) W84->M2R Binds to allosteric site Radioligand [3H]NMS (Orthosteric Ligand) Radioligand->M2R Binds to orthosteric site AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Heart Rate) cAMP->Response Leads to

Caption: M2 Muscarinic Receptor Signaling Pathway with Allosteric Modulation.

Data Presentation

The following tables summarize the types of quantitative data that can be obtained from radioligand binding assays using this compound. Note that the values presented here are for illustrative purposes and the actual experimental results may vary.

Table 1: Equilibrium Saturation Binding of [3H]NMS on M2 Receptor-Expressing Membranes

ParameterValueUnitDescription
Kd0.5nMDissociation constant of [3H]NMS.
Bmax250fmol/mg proteinMaximum number of binding sites.

Table 2: Allosteric Effect of this compound on [3H]NMS Dissociation

This compound Conc. (µM)[3H]NMS Dissociation Half-life (t1/2) (min)
0 (Control)5
0.115
145
10>120

Table 3: Competitive Binding of this compound

ParameterValueUnitDescription
IC501.5µMConcentration of this compound that inhibits 50% of specific [3H]NMS binding.
Ki0.8µMInhibitory constant of this compound, calculated from the IC50 value.

Experimental Protocols

A crucial aspect of using this compound is to characterize its effect on the binding of a radiolabeled orthosteric ligand, such as [3H]N-methylscopolamine ([3H]NMS), to the M2 muscarinic receptor. The following protocols outline the key experiments.

Experimental Workflow for a Radioligand Binding Assay

Radioligand_Binding_Workflow prep 1. Membrane Preparation (from cells or tissue expressing M2 receptors) incubation 2. Incubation (Membranes + [3H]NMS + this compound/Competitor) prep->incubation filtration 3. Filtration (Separation of bound and free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantification of bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculation of Kd, Bmax, IC50, Ki) counting->analysis

Caption: General workflow for a radioligand binding assay.

Protocol 1: Membrane Preparation from M2 Receptor-Expressing Cells or Tissues
  • Homogenization: Homogenize cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation step.

  • Final Resuspension: Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Kinetic (Dissociation) Radioligand Binding Assay

This assay is designed to measure the effect of this compound on the dissociation rate of [3H]NMS from the M2 receptor.

  • Association: Incubate the membrane preparation with a saturating concentration of [3H]NMS (e.g., 5-10 times the Kd) in assay buffer at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Initiation of Dissociation: Initiate dissociation by adding a large excess of a non-radiolabeled M2 antagonist (e.g., 10 µM atropine) to prevent re-binding of the dissociated [3H]NMS. Simultaneously, add different concentrations of this compound to parallel tubes.

  • Time Course: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the natural logarithm of the percentage of [3H]NMS bound at each time point versus time. The dissociation rate constant (koff) is the negative of the slope of this line. The half-life (t1/2) of dissociation can be calculated as ln(2)/koff.

Protocol 3: Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the M2 receptor.

  • Assay Setup: In a 96-well plate, add the following to each well in this order:

    • Assay buffer

    • Increasing concentrations of this compound (or other competing ligands).

    • A fixed concentration of [3H]NMS (typically at or near its Kd value).

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Determination of Total and Non-specific Binding:

    • Total Binding: Wells containing [3H]NMS and membranes but no competing ligand.

    • Non-specific Binding: Wells containing [3H]NMS, membranes, and a saturating concentration of a non-radiolabeled M2 antagonist (e.g., 10 µM atropine).

  • Filtration and Washing: Terminate the binding reaction by rapid filtration and wash the filters as described in Protocol 2.

  • Quantification: Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship of Assay Types

The different types of radioligand binding assays provide complementary information about the interaction of this compound with the M2 receptor.

Assay_Relationships Saturation Saturation Assay (Determines Kd and Bmax of Radioligand) Kinetic Kinetic Assay (Measures effect of W-84 on radioligand dissociation rate) Saturation->Kinetic Provides Kd for setting radioligand concentration Competition Competition Assay (Determines IC50 and Ki of W-84) Saturation->Competition Provides Kd for Ki calculation Kinetic->Competition Confirms allosteric mechanism

Caption: Interrelationship of different radioligand binding assays.

References

Application Notes and Protocols for Stabilizing Antagonist-Receptor Complexes with W-84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-84 dibromide is a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] It functions as a non-competitive antagonist with the unique property of stabilizing cholinergic antagonist-receptor complexes.[1] This characteristic makes this compound a valuable tool in studying receptor pharmacology, particularly for investigating the kinetics of ligand-receptor interactions and for its potential therapeutic applications, such as in combination with orthosteric antagonists like atropine (B194438) against organophosphate poisoning.[1][4] These application notes provide detailed protocols for utilizing this compound to stabilize antagonist-receptor complexes, focusing on the M2 muscarinic receptor.

Mechanism of Action

This compound binds to an allosteric site on the M2 receptor, a site spatially distinct from the orthosteric binding site where acetylcholine and competitive antagonists like N-methylscopolamine (NMS) bind.[2] This binding event induces a conformational change in the receptor that increases the affinity of the orthosteric antagonist for the receptor and significantly slows its dissociation rate.[1] This "locking-in" effect stabilizes the antagonist-receptor complex, prolonging the duration of receptor blockade.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on antagonist binding at M2 muscarinic receptors.

Table 1: Inhibitory Potency of this compound on [3H]N-methylscopolamine ([3H]NMS) Binding to Cardiac Muscarinic Receptors [1]

Tissue SourceIC50 (µM)
Guinea Pig Heart~2-5
Rat Heart~2-5
Pig Heart~2-5

Table 2: Allosteric Effect of this compound on the Dissociation of [3H]NMS from Cardiac Muscarinic Receptors [1]

This compound Concentration (µM)Remaining [3H]NMS Bound (% of Control)
3~20
100~100 (dissociation almost prevented)

Table 3: Comparative Allosteric Effects of this compound on Different Radioligands at M2 Receptors in Guinea Pig Heart Homogenates [3]

RadioligandThis compound Effect on DissociationECdiss (nM)Cooperativity Factor (α)
[3H]NMSRetards9002.4
[3H]AF-DX 384Retards33,300194

Experimental Protocols

Protocol 1: Determination of the IC50 of this compound for Inhibition of Radioligand Binding to M2 Receptors

This protocol determines the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled antagonist (e.g., [3H]NMS) to M2 muscarinic receptors.

Materials:

  • Membrane preparation expressing M2 muscarinic receptors (e.g., from guinea pig heart or CHO cells transfected with the M2 receptor gene)

  • Radiolabeled antagonist (e.g., [3H]N-methylscopolamine)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled antagonist (e.g., atropine) for determining non-specific binding

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation, radiolabeled antagonist at a concentration near its Kd, and binding buffer.

    • Non-specific Binding: Membrane preparation, radiolabeled antagonist, and a high concentration of unlabeled antagonist (e.g., 1 µM atropine).

    • Competition Binding: Membrane preparation, radiolabeled antagonist, and increasing concentrations of this compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Measurement of the Effect of this compound on Antagonist Dissociation Rate

This protocol measures the ability of this compound to slow the dissociation of a pre-bound radiolabeled antagonist from M2 receptors.

Materials:

  • Same as Protocol 1

Procedure:

  • Incubate the M2 receptor-containing membrane preparation with the radiolabeled antagonist at a concentration near its Kd in binding buffer until equilibrium is reached (e.g., 60 minutes at room temperature).

  • Initiate dissociation by adding a high concentration of unlabeled antagonist (e.g., 1 µM atropine) to the incubation mixture. Simultaneously, in separate tubes, add the unlabeled antagonist along with different concentrations of this compound.

  • At various time points after initiating dissociation, take aliquots from each tube and filter them through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity remaining on the filters using a scintillation counter.

  • Plot the natural logarithm of the percentage of radioligand remaining bound versus time for each concentration of this compound.

  • The slope of this line represents the dissociation rate constant (koff). Compare the koff values in the presence and absence of this compound to quantify its effect on the antagonist dissociation rate. A slower dissociation rate in the presence of this compound indicates stabilization of the antagonist-receptor complex.

Visualizations

M2 Muscarinic Receptor Signaling Pathway

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonists Ligands M2R M2 Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_alpha->AC Inhibition GIRK GIRK Channel G_beta_gamma->GIRK Activation Ca_channel Voltage-gated Ca2+ Channel G_beta_gamma->Ca_channel Inhibition ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation ACh Acetylcholine (Agonist) ACh->M2R Antagonist Antagonist (e.g., NMS) Antagonist->M2R W84 This compound W84->M2R Allosteric Modulation

Caption: M2 muscarinic receptor signaling pathway and points of ligand interaction.

Experimental Workflow for Assessing Antagonist-Receptor Complex Stabilization

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis prep_mem Prepare M2 Receptor Membrane Suspension incubation Incubate Membranes with Radiolabeled Antagonist prep_mem->incubation prep_ligands Prepare Radioligand, Antagonist, and this compound Solutions prep_ligands->incubation dissociation Initiate Dissociation with Excess Unlabeled Antagonist +/- W-84 incubation->dissociation filtration Filter at Time Points to Separate Bound and Free Ligand dissociation->filtration counting Quantify Radioactivity filtration->counting plot Plot ln(% Bound) vs. Time counting->plot calc_koff Calculate Dissociation Rate Constant (koff) plot->calc_koff compare Compare koff with and without this compound calc_koff->compare

Caption: Workflow for determining the effect of this compound on antagonist dissociation.

References

Synergistic Action of W-84 Dibromide and Atropine: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the combined use of W-84 dibromide and atropine (B194438), with a focus on their synergistic protective effects against organophosphate poisoning. This compound, a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors, enhances the antagonistic effects of atropine, a competitive muscarinic antagonist. This document outlines the mechanisms of action, presents quantitative data from preclinical studies, and provides detailed experimental protocols for in vitro and in vivo investigations. The information is intended to guide researchers in designing and conducting studies to further explore the therapeutic potential of this drug combination.

Introduction

Atropine is a well-established competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5)[1][2]. It is a cornerstone therapy for organophosphate poisoning, where it counteracts the effects of excessive acetylcholine accumulation[3][4]. This compound is a non-competitive allosteric modulator that specifically targets M2 muscarinic acetylcholine receptors (M2-cholinoceptors)[5][6]. Its unique mechanism of action involves stabilizing the binding of competitive antagonists, such as atropine, to the receptor, thereby prolonging their effect[4][5][7]. This synergistic interaction leads to an "overadditive" protective effect against organophosphate intoxication[5]. These notes provide a framework for studying this synergism.

Mechanism of Action

Organophosphate poisoning leads to the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. The resulting accumulation of acetylcholine overstimulates muscarinic and nicotinic receptors, leading to a cholinergic crisis characterized by a range of symptoms, including bradycardia, bronchospasm, and seizures[4][8].

  • Atropine acts as a competitive antagonist at muscarinic receptors, blocking the binding of excess acetylcholine and mitigating the muscarinic symptoms of organophosphate poisoning[1][9][10].

  • This compound binds to an allosteric site on the M2 muscarinic receptor, distinct from the acetylcholine (orthosteric) binding site. This binding induces a conformational change in the receptor that enhances the binding affinity and slows the dissociation of orthosteric antagonists like atropine[5][11]. This stabilization of the atropine-receptor complex leads to a more potent and prolonged blockade of the M2 receptor, which is particularly important in cardiac tissue where M2 receptors are predominant.

Signaling Pathway of Muscarinic Receptor Antagonism

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (M2 Receptor) ACh_vesicle Acetylcholine (ACh) in vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis M2_receptor M2 Muscarinic Receptor ACh_synapse->M2_receptor Binds OP Organophosphate OP->AChE Inhibits G_protein G-protein M2_receptor->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Inhibits Atropine Atropine Atropine->M2_receptor Competitively Blocks W84 This compound W84->M2_receptor Allosterically Modulates

Caption: Mechanism of organophosphate poisoning and the sites of action for atropine and this compound.

Data Presentation

The following tables summarize key quantitative data regarding the interaction of this compound and atropine with muscarinic receptors.

CompoundReceptor/AssayParameterValueReference
This compound Muscarinic Receptors (Rat Brain)IC50 for [3H]NMS binding1.5 x 10-9 M[1]
Nicotinic Receptors (Rat Brain)IC50 for [3H]nicotine binding3 x 10-5 M[1]
Cardiac M2 Receptors (Guinea Pig, Rat, Pig)IC50 for [3H]NMS binding2-5 µM[1]
Atropine Muscarinic Receptors (Rat Brain)KD for [3H]QNB binding0.48 nM[12]
Muscarinic Receptors (Human Iris)Kapp vs Carbachol0.4-0.7 nM[13]

NMS: N-methylscopolamine, a radiolabeled muscarinic antagonist. QNB: Quinuclidinyl benzilate, a high-affinity muscarinic antagonist radioligand.

Experimental Protocols

In Vitro Radioligand Binding Assay: Allosteric Modulation of Atropine Analogue Binding

This protocol is designed to demonstrate the allosteric effect of this compound on the binding of a radiolabeled atropine analogue, [3H]N-methylscopolamine ([3H]NMS), to M2 muscarinic receptors.

Experimental Workflow for Radioligand Binding Assay

prep Prepare M2 Receptor-Rich Membrane Suspension incubate Incubate Membranes with: - [3H]NMS (Radioligand) - this compound (Modulator) - Atropine (for non-specific binding) prep->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC50 of W-84 - Analyze dissociation kinetics quantify->analyze

Caption: Workflow for the in vitro radioligand binding assay.

Materials:

  • Membrane preparation from a cell line expressing M2 muscarinic receptors or from a tissue rich in M2 receptors (e.g., heart).

  • [3H]N-methylscopolamine ([3H]NMS)

  • This compound

  • Atropine sulfate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • For each assay point, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [3H]NMS (e.g., 0.5-1.0 nM), and varying concentrations of this compound in the assay buffer.

    • To determine non-specific binding, a parallel set of tubes should contain a high concentration of unlabeled atropine (e.g., 1 µM).

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold assay buffer to reduce non-specific binding.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific [3H]NMS binding against the log concentration of this compound to determine the IC50 value.

    • To assess the effect on dissociation, pre-incubate the membranes with [3H]NMS to allow for binding. Then, initiate dissociation by adding a high concentration of unlabeled atropine in the presence and absence of this compound. Collect samples at various time points, filter, and count to determine the dissociation rate.

In Vitro Functional Assay: [35S]GTPγS Binding

This assay measures the functional consequence of M2 receptor activation by assessing the binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to G-proteins. This can be used to determine if this compound has any agonist or antagonist activity on its own and how it modulates the effect of a muscarinic agonist in the presence of atropine.

Logical Relationship in GTPγS Functional Assay

cluster_agonist Agonist Presence cluster_g_protein G-Protein Cycle cluster_modulators Modulator Effects Agonist Muscarinic Agonist M2_active Active M2 Receptor Agonist->M2_active Activates G_protein_inactive Gαβγ-GDP M2_active->G_protein_inactive G_protein_active Gα-[35S]GTPγS G_protein_inactive->G_protein_active GDP/GTP Exchange Atropine_W84 Atropine + W-84 Atropine_W84->M2_active Inhibits Activation

Caption: Principle of the [35S]GTPγS binding assay to measure M2 receptor activation and its inhibition.

Materials:

  • M2 receptor-expressing membrane preparation

  • [35S]GTPγS

  • GDP

  • Muscarinic agonist (e.g., carbachol)

  • Atropine sulfate

  • This compound

  • GTPγS assay buffer (containing MgCl2 and NaCl)

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a microplate, add the membrane preparation, GDP, and the test compounds (agonist, atropine, and/or this compound) in the assay buffer.

  • Incubation: Pre-incubate the mixture for a short period (e.g., 15-30 minutes) at 30°C.

  • Initiate Reaction: Add [35S]GTPγS to start the binding reaction and incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding. To assess the effect of the combination, perform agonist concentration-response curves in the presence of a fixed concentration of atropine with and without a fixed concentration of this compound. Analyze the shift in the agonist's EC50 value to quantify the synergistic antagonism.

In Vivo Protocol: Protection Against Organophosphate Poisoning

This protocol outlines a general procedure to evaluate the protective efficacy of this compound in combination with atropine against organophosphate-induced lethality in a rodent model.

Experimental Workflow for In Vivo Protection Study

acclimatize Acclimatize Animals group Divide into Treatment Groups: - Vehicle Control - Atropine alone - W-84 alone - Atropine + W-84 acclimatize->group administer_antidotes Administer Antidotes (e.g., intraperitoneally) group->administer_antidotes administer_op Challenge with Organophosphate (e.g., subcutaneous injection) administer_antidotes->administer_op observe Observe for Clinical Signs and Mortality administer_op->observe determine_ld50 Determine LD50 of Organophosphate for each treatment group observe->determine_ld50

References

Application Notes and Protocols for W-84 Dibromide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

W-84 dibromide is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-cholinoceptor).[1] It functions as a non-competitive antagonist with allosteric effects, notably stabilizing cholinergic antagonist-receptor complexes.[1] This property makes it a valuable tool for studying M2 receptor pharmacology and for developing novel therapeutics. A key characteristic of this compound is its ability to retard the dissociation of orthosteric antagonists, such as N-methylscopolamine (NMS), from the M2 receptor.[1] This application note provides detailed protocols for the use of this compound in high-throughput screening (HTS) assays aimed at identifying and characterizing allosteric modulators of the M2 receptor.

Data Presentation: Quantitative Properties of this compound

The following table summarizes the key quantitative parameters of this compound's interaction with the M2 muscarinic receptor, derived from functional and radioligand binding assays. This data is essential for designing and interpreting HTS assays for compounds with a similar mechanism of action.

ParameterValueSpecies/TissueAssay ConditionsReference
Binding Constant (KA) ~160 nMGuinea Pig (paced atria)Functional assay measuring antagonism of oxotremorine-induced negative inotropy.[1]
ECdiss for [3H]NMS 900 nMGuinea Pig (heart homogenates)Radioligand binding assay measuring the retardation of [3H]N-methylscopolamine dissociation.[1]
Cooperativity Factor (α) with NMS 18Guinea Pig (paced atria)Functional assay with oxotremorine (B1194727) and NMS.[1]
Cooperativity Factor (α) with NMS 2.4Guinea Pig (heart homogenates)Equilibrium radioligand binding assay with [3H]NMS.[1]

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. Activation of the M2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is the canonical signaling pathway. Additionally, the βγ subunits of the G-protein can modulate other effectors, such as ion channels. There is also evidence for non-canonical signaling pathways, including the modulation of the PI3K/Akt/mTORC1 pathway, which can be influenced by β-arrestin.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activates Beta_Arrestin β-Arrestin M2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (αi) PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Modulates (βγ) cAMP cAMP AC->cAMP Converts Agonist Acetylcholine (Agonist) Agonist->M2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Phosphorylates Targets mTORC1 mTORC1 PI3K_Akt->mTORC1 Regulates Beta_Arrestin->PI3K_Akt Modulates

M2 Muscarinic Receptor Signaling Pathway

Experimental Protocols

High-Throughput Screening for Positive Allosteric Modulators of M2 Receptor Antagonists

This protocol describes a cell-based HTS assay to identify compounds that, like this compound, act as positive allosteric modulators (PAMs) of a known M2 receptor antagonist. The assay utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based cAMP detection method.

Assay Principle:

M2 receptor activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. In the presence of a competitive antagonist, this effect is blocked. A PAM of the antagonist will enhance the antagonist's binding and potency, leading to a more pronounced reversal of the agonist-induced cAMP decrease. The TR-FRET assay quantitatively measures cAMP levels.

Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human M2 muscarinic acetylcholine receptor.

  • Assay Medium: HBSS or other suitable buffer supplemented with 0.1% BSA and 20 mM HEPES.

  • Agonist: Carbachol or another suitable muscarinic agonist.

  • Antagonist: N-methylscopolamine (NMS) or another competitive M2 antagonist.

  • Test Compounds: Compound library dissolved in DMSO.

  • cAMP Assay Kit: A commercial TR-FRET-based cAMP detection kit (e.g., LANCE® Ultra cAMP Kit).

  • 384-well Assay Plates: Low-volume, white, solid-bottom plates.

  • Plate Reader: A plate reader capable of time-resolved fluorescence measurements.

Experimental Workflow:

HTS Workflow for M2 Receptor PAMs

Detailed Protocol:

  • Cell Preparation:

    • Culture M2 receptor-expressing cells according to standard protocols.

    • On the day before the assay, harvest the cells and resuspend them in the appropriate culture medium.

    • Seed the cells into 384-well assay plates at a density optimized for the cAMP assay (typically 5,000-10,000 cells/well).

    • Incubate the plates overnight at 37°C in a humidified CO₂ incubator.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of the assay plate. Include positive controls (this compound) and negative controls (DMSO vehicle).

    • Prepare a solution of the M2 antagonist (e.g., NMS) in assay medium at a concentration that gives approximately 20% inhibition (IC₂₀) of the agonist response. Add this solution to all wells containing test compounds and controls.

    • Prepare a solution of the M2 agonist (e.g., carbachol) in assay medium at a concentration that gives approximately 80% of the maximal effect (EC₈₀). Add this solution to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow for the modulation of cAMP levels.

    • Following the incubation, add the TR-FRET cAMP detection reagents (lysis buffer followed by the donor and acceptor molecules) according to the manufacturer's instructions.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Measure the time-resolved fluorescence at the appropriate wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) using a compatible plate reader.

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • The percentage of inhibition for each test compound is calculated relative to the controls (agonist alone vs. agonist + antagonist).

    • Hits are identified as compounds that significantly increase the inhibitory effect of the antagonist. Dose-response curves can be generated for the hit compounds to determine their potency (EC₅₀) and efficacy.

Conclusion

This compound serves as an important pharmacological tool for the investigation of M2 muscarinic receptor allosteric modulation. The provided protocols and data offer a framework for utilizing this compound as a reference compound in HTS campaigns designed to discover novel allosteric modulators of the M2 receptor. Such compounds hold therapeutic potential for a variety of disorders where modulation of muscarinic signaling is desirable. The detailed methodologies and pathway visualizations are intended to facilitate the design and execution of robust and informative screening assays.

References

Troubleshooting & Optimization

Technical Support Center: W-84 Dibromide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with W-84 dibromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as HDMPPA, is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-mAChR).[1] It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. Its primary mechanism of action is to stabilize the binding of antagonists to the M2 receptor, thereby retarding their dissociation.[1] This allosteric modulation can potentiate the effects of orthosteric antagonists.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 10 mM.[2] It has limited solubility in water. For long-term storage, the solid powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year. It is important to avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in aqueous solutions?

A3: this compound undergoes gradual hydrolysis in aqueous media. At 37°C and pH 7.4, it has a half-life of approximately 72 hours. Therefore, for experiments in aqueous buffers, it is crucial to prepare fresh solutions and consider the timing of the experiment to minimize degradation.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound.- Prepare a concentrated stock solution in 100% DMSO.- When diluting into your aqueous assay buffer, ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).- Add the this compound stock solution to the buffer with vigorous vortexing to ensure rapid and complete mixing.
Inconsistent or non-reproducible experimental results Degradation of this compound in aqueous buffer during incubation.- Prepare fresh aqueous solutions of this compound for each experiment.- Minimize the incubation time in aqueous buffer at 37°C as much as the experimental protocol allows.- Consider running a time-course experiment to assess the stability of this compound under your specific experimental conditions.
High background in radioligand binding assays Non-specific binding of the radioligand or this compound.- Optimize the concentration of the blocking agent (e.g., BSA) in your assay buffer.- Ensure that the washing steps are sufficient to remove unbound radioligand.- Consider using a different type of filter plate with lower binding properties.
No observable effect of this compound Incorrect concentration of this compound or inappropriate assay conditions.- Verify the concentration of your this compound stock solution.- Ensure that the concentration of the orthosteric ligand (e.g., [3H]N-methylscopolamine) is appropriate for detecting allosteric modulation.- Confirm that the receptor source (e.g., cell membranes) is of high quality and expresses the M2 receptor.

Experimental Protocols

Radioligand Binding Assay for Allosteric Modulation of the M2 Receptor

This protocol describes a competition binding assay to evaluate the effect of this compound on the binding of the radiolabeled antagonist [³H]N-methylscopolamine ([³H]NMS) to the M2 muscarinic acetylcholine receptor.

Materials:

  • Cell membranes expressing the human M2-mAChR

  • [³H]N-methylscopolamine (specific activity ~80 Ci/mmol)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the this compound stock solution in assay buffer to obtain a range of concentrations.

    • Dilute the [³H]NMS in assay buffer to a final concentration of ~0.5 nM.

    • Resuspend the cell membranes in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer or unlabeled NMS (1 µM final concentration for non-specific binding).

      • 25 µL of the desired concentration of this compound solution.

      • 50 µL of the diluted [³H]NMS solution.

      • 100 µL of the cell membrane suspension.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for 2 hours with gentle shaking to reach equilibrium.

  • Filtration and Washing:

    • Harvest the membranes by rapid filtration through the 96-well filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 1 µM unlabeled NMS) from the total binding (counts in the absence of unlabeled NMS).

    • Plot the specific binding as a function of the this compound concentration.

    • Analyze the data using non-linear regression to determine the IC₅₀ or EC₅₀ of this compound.

Visualizations

M2 Muscarinic Receptor Signaling Pathway and Allosteric Modulation by this compound

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M2_Receptor M2 Receptor (Orthosteric Site) Acetylcholine->M2_Receptor Binds W-84_dibromide W-84_dibromide Allosteric_Site Allosteric Site W-84_dibromide->Allosteric_Site Binds G_protein Gi/o Protein M2_Receptor->G_protein Activates Allosteric_Site->M2_Receptor Modulates Binding Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces conversion ATP ATP ATP->Adenylate_Cyclase Cellular_Response Cellular_Response cAMP->Cellular_Response Leads to

Caption: Allosteric modulation of the M2 receptor by this compound.

Experimental Workflow for Radioligand Binding Assay

G start Start prep Prepare Reagents: - this compound dilutions - [3H]NMS solution - M2 receptor membranes start->prep setup Set up 96-well plate: - Add buffers, W-84, [3H]NMS, and membranes prep->setup incubate Incubate at room temperature for 2 hours setup->incubate filter Harvest membranes via filtration and wash incubate->filter detect Add scintillation cocktail and count radioactivity filter->detect analyze Analyze data: - Calculate specific binding - Plot concentration-response curve detect->analyze end End analyze->end

References

Technical Support Center: Optimizing W-84 Dibromide Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of W-84 dibromide in your research assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors (M2-cholinoceptors).[1][2][][4] It functions by binding to a site on the receptor that is distinct from the primary (orthosteric) binding site of endogenous ligands like acetylcholine. This allosteric binding stabilizes the conformation of the receptor, particularly when an antagonist is bound, thereby retarding the dissociation of the antagonist from the receptor.[1][2]

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used in studies involving M2 muscarinic receptors. Its ability to stabilize antagonist-receptor complexes makes it a valuable tool in radioligand binding assays to investigate receptor pharmacology and kinetics.[1][2] It has also been studied as an experimental antidote against organophosphate poisoning, often in combination with atropine.[1][2]

Q3: What are the solubility and storage recommendations for this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 10 mM. It is sparingly soluble in water. For stock solutions, it is recommended to dissolve this compound in fresh, high-quality DMSO. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: What is a typical concentration range for this compound in in vitro assays?

A4: The optimal concentration of this compound will depend on the specific assay system and the desired effect. Based on published literature, concentrations ranging from 3 µM to 100 µM have been shown to be effective in allosterically modulating M2 receptors in radioligand binding assays.[1] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide

Issue 1: High nonspecific binding in my radioligand assay.

  • Question: I am observing high background signal in my radioligand binding assay with this compound. What could be the cause and how can I reduce it?

  • Answer: High nonspecific binding can be a common issue in radioligand binding assays. Here are several potential causes and solutions:

    • Suboptimal Blocking Agents: Ensure you are using an appropriate blocking agent in your assay buffer (e.g., bovine serum albumin - BSA). You may need to optimize the concentration of the blocking agent.

    • Inadequate Washing: Increase the number and/or volume of washes to more effectively remove unbound radioligand. Using ice-cold wash buffer can also help to reduce the dissociation of specifically bound ligand during the washing steps.

    • Filter Type: The type of filter used for separating bound from free radioligand can influence nonspecific binding. Consider testing different filter materials.

    • Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased nonspecific binding. Ensure you are using a concentration at or below the Kd of the radioligand for the receptor.[5]

    • This compound Concentration: While this compound is intended to modulate specific binding, very high concentrations might contribute to nonspecific effects. If you suspect this, try reducing the concentration of this compound.

Issue 2: Low or no detectable effect of this compound.

  • Question: I am not observing the expected allosteric modulation (e.g., slowing of antagonist dissociation) with this compound. What should I check?

  • Answer: If you are not seeing the expected effect of this compound, consider the following troubleshooting steps:

    • Compound Integrity: Ensure that your this compound stock solution is not degraded. Prepare fresh stock solutions from powder if there is any doubt about the stability of your current stock.

    • Concentration Range: You may not be using a high enough concentration of this compound to elicit a response. Perform a concentration-response experiment to determine the effective concentration range in your assay system. Published studies have used concentrations up to 100 µM.[1]

    • Assay Conditions: The allosteric effect of this compound may be sensitive to assay conditions such as pH and ionic strength of the buffer. Ensure your assay buffer is properly prepared and within the optimal range for the M2 receptor.

    • Receptor Expression: Confirm that the cells or tissues you are using express a sufficient level of functional M2 receptors. Low receptor density can make it difficult to detect allosteric modulation.

Issue 3: Poor reproducibility of results.

  • Question: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

  • Answer: Poor reproducibility can stem from a variety of factors. To improve consistency:

    • Standardize Protocols: Ensure that all experimental steps, including reagent preparation, incubation times, and washing procedures, are performed consistently across all experiments.

    • Reagent Quality: Use high-quality reagents, including fresh assay buffers and radioligands. The quality of DMSO used to dissolve this compound can also be critical; use a fresh, high-purity grade.

    • Cell/Tissue Preparation: Inconsistencies in cell culture conditions or tissue preparation can lead to variable receptor expression levels. Maintain consistent cell passage numbers and harvesting procedures.

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of concentrated solutions like this compound stock.

Data Presentation

The following table summarizes the effects of this compound on the dissociation of the radiolabeled antagonist [³H]N-methylscopolamine ([³H]NMS) from cardiac M2 muscarinic receptors, as reported by Mohr et al. (1992).[1]

This compound ConcentrationEffect on [³H]NMS Dissociation Rate
3 µMDiminished the rate of dissociation to about 20% of the control.
100 µMAlmost completely prevented dissociation.

Experimental Protocols

Protocol: Radioligand Dissociation Kinetic Assay to Evaluate the Allosteric Effect of this compound

This protocol is designed to measure the effect of this compound on the dissociation rate of a radiolabeled antagonist (e.g., [³H]NMS) from M2 muscarinic receptors.

Materials:

  • Cell membranes or tissue homogenates expressing M2 muscarinic receptors

  • Radiolabeled antagonist (e.g., [³H]NMS)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Unlabeled antagonist (for initiating dissociation)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in high-quality DMSO.

    • Dilute the radiolabeled antagonist and this compound to the desired working concentrations in Assay Buffer.

    • Prepare a high concentration solution of the unlabeled antagonist in Assay Buffer.

  • Association Phase:

    • In a series of tubes, incubate the receptor preparation with the radiolabeled antagonist at a concentration at or near its Kd.

    • Allow the binding to reach equilibrium. The incubation time required to reach equilibrium should be determined in preliminary experiments.

  • Initiation of Dissociation:

    • Initiate the dissociation of the radiolabeled antagonist by adding a large excess of the unlabeled antagonist to the tubes. This will prevent re-association of the radiolabeled ligand.

    • Simultaneously, add either vehicle (DMSO) or different concentrations of this compound (e.g., 3 µM and 100 µM) to different sets of tubes.

  • Time Course of Dissociation:

    • At various time points after the addition of the unlabeled antagonist and this compound, terminate the binding reaction by rapid filtration through glass fiber filters.

    • The time points should be chosen to adequately define the dissociation curve (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Washing:

    • Immediately after filtration, wash the filters rapidly with a sufficient volume of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of specifically bound radioligand as a function of time for each concentration of this compound.

    • Analyze the data using a one-phase exponential decay model to determine the dissociation rate constant (k_off_) for each condition.

    • Compare the k_off_ values in the presence and absence of this compound to quantify its allosteric effect on antagonist dissociation.

Mandatory Visualizations

W84_Mechanism_of_Action cluster_receptor M2 Muscarinic Receptor cluster_binding Binding Events cluster_complex Ternary Complex Formation cluster_effect Functional Outcome Receptor Orthosteric Site Allosteric Site TernaryComplex Antagonist-Receptor-W84 Complex Stabilized Conformation Receptor->TernaryComplex Antagonist Antagonist (e.g., NMS) Antagonist->Receptor Binds to Orthosteric Site Antagonist->TernaryComplex W84 This compound W84->Receptor Binds to Allosteric Site W84->TernaryComplex Effect Decreased Antagonist Dissociation Rate TernaryComplex->Effect Leads to

Caption: Mechanism of this compound allosteric modulation.

W84_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Receptor Preparation - Radioligand - this compound - Buffers Start->PrepareReagents Association Incubate Receptor with Radioligand to Equilibrium PrepareReagents->Association InitiateDissociation Initiate Dissociation: Add excess unlabeled antagonist +/- this compound Association->InitiateDissociation TimeCourse Collect Samples at Various Time Points InitiateDissociation->TimeCourse Filtration Rapid Filtration to Separate Bound and Free Ligand TimeCourse->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification DataAnalysis Analyze Data: Plot Dissociation Curve, Calculate k_off Quantification->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for a dissociation kinetic assay.

References

improving W-84 dibromide solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of W-84 dibromide, with a focus on improving its solubility for experimental purposes.

Troubleshooting Guide

Issue: this compound Precipitation in Aqueous Buffers

Symptoms:

  • Visible particulate matter or cloudiness upon dilution of a DMSO stock solution into an aqueous buffer.

  • Inconsistent or lower-than-expected efficacy in biological assays.

Possible Causes and Solutions:

CauseSolutionExperimental Protocol
Low Aqueous Solubility This compound is known to be insoluble in water. Direct dissolution in aqueous buffers is not recommended.Always prepare a primary stock solution in a suitable organic solvent.
Insufficient Organic Solvent in Final Solution The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer may be too low to maintain the solubility of this compound.Optimize Final Solvent Concentration: While aiming for a low final solvent concentration to minimize toxicity (typically <0.5% DMSO), it may be necessary to empirically determine the highest tolerable concentration for your experimental system that prevents precipitation.
Rapid Dilution Adding the DMSO stock solution too quickly to the aqueous buffer can cause localized high concentrations and shock precipitation.Stepwise Dilution: Perform serial dilutions. For example, first, dilute the primary DMSO stock to an intermediate concentration in a mix of DMSO and your final buffer, then add this intermediate solution to the final buffer volume.
Buffer Composition and pH The ionic strength and pH of the aqueous buffer can influence the solubility of the compound.Buffer Optimization: If possible, test a range of pH values for your buffer to see if it impacts solubility. However, the choice of buffer will primarily be dictated by the requirements of your experimental assay.
Temperature Effects Lower temperatures can decrease the solubility of some compounds.Maintain Consistent Temperature: Ensure that both the stock solution and the aqueous buffer are at room temperature before mixing, unless the experimental protocol requires cold conditions. If so, be vigilant for precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent is Dimethyl Sulfoxide (DMSO). This compound is soluble up to 10 mM in DMSO.[1][2] For initial stock solutions, prepare a high concentration (e.g., 10 mM) in high-purity DMSO.

Q2: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A2: As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% to avoid cytotoxicity. However, the tolerance to DMSO can be cell-line dependent. It is crucial to perform a vehicle control experiment (media with the same final concentration of DMSO) to assess the impact on your specific cells.

Q3: My this compound powder won't dissolve completely in DMSO. What should I do?

A3: If you encounter difficulty dissolving this compound in DMSO at the desired concentration, you can try the following:

  • Vortexing: Vortex the solution for several minutes.

  • Gentle Warming: Briefly warm the solution in a water bath at a temperature no higher than 37°C. Be cautious, as excessive heat may degrade the compound.

  • Sonication: A brief sonication in a water bath can help to break up any aggregates and facilitate dissolution.

Q4: Can I store my this compound stock solution? If so, under what conditions?

A4: Yes, stock solutions in DMSO can be stored. For optimal stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed containers, protected from light and moisture.[3] A Certificate of Analysis for this compound suggests that in solvent, it can be stored for up to 6 months at -80°C and 1 month at -20°C.[3]

Q5: Are there any alternative solvents or methods to improve the solubility of this compound for in vivo studies?

A5: For in vivo applications where high concentrations of DMSO may be problematic, consider using co-solvents. A common approach for poorly soluble compounds is to use a vehicle containing a mixture of solvents. Potential co-solvents to explore in combination with DMSO or as alternatives (requiring experimental validation) include:

  • Polyethylene glycol (PEG), particularly PEG 400.

  • Ethanol.

  • Surfactants like Tween 80.

A suggested starting point for a co-solvent formulation for in vivo use could be a mixture such as 10% DMSO, 40% PEG 400, and 50% saline. The suitability of any formulation must be determined empirically.

Data Summary

Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular Formula C₃₂H₄₄Br₂N₄O₄[1][3][4]
Molecular Weight ~708.53 g/mol [1][4]
Appearance White to off-white solid[3]
Solubility in DMSO Soluble to 10 mM[1][2]
Solubility in Water Insoluble

Qualitative Solubility in Other Solvents (for investigational purposes)

SolventExpected SolubilityNotes
Ethanol Potentially low to moderateOften used as a co-solvent.
Methanol Potentially low to moderateSimilar to ethanol, may be useful as a co-solvent.
Polyethylene Glycol (PEG) Potentially solubleCan be an effective vehicle for in vivo studies.

Note: The solubility in solvents other than DMSO has not been quantitatively reported and should be experimentally determined.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Bring the vial of this compound powder and a bottle of high-purity, anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight: 708.53 g/mol ). Add the calculated volume of DMSO to the tube containing the powder.

  • Dissolution: Vortex the solution for 2-5 minutes until the powder is completely dissolved. If necessary, use a brief sonication or gentle warming (not exceeding 37°C).

  • Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Diluting this compound into Aqueous Buffer for In Vitro Assays
  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warming: Ensure your aqueous experimental buffer is at the desired experimental temperature (e.g., room temperature or 37°C).

  • Serial Dilution (Recommended): a. Prepare an intermediate dilution of the stock solution in your aqueous buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could add 1 µL of the 10 mM stock to 99 µL of buffer to make a 100 µM intermediate solution. b. Add the required volume of the intermediate solution to your final experimental volume. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of buffer to get a final concentration of 10 µM.

  • Mixing: Mix the final solution gently but thoroughly by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in some assays.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before use.

Visualizations

W84_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application W84_powder This compound Powder Stock_Solution 10 mM Stock in DMSO W84_powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Final Working Solution Stock_Solution->Working_Solution Stepwise Dilution Precipitation Precipitation Risk Stock_Solution->Precipitation Direct Dilution Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Working_Solution Assay In Vitro / In Vivo Assay Working_Solution->Assay Precipitation->Working_Solution Troubleshoot

Caption: Workflow for preparing this compound solutions.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M2R M2 Muscarinic Receptor Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts W84 This compound (Allosteric Modulator) W84->M2R Modulates ACh Acetylcholine (Agonist) ACh->M2R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response (e.g., decreased heart rate) PKA->Cell_Response Phosphorylates targets

Caption: Simplified M2 muscarinic receptor signaling pathway.

References

preventing degradation of W-84 dibromide in solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing W-84 dibromide, this technical support center provides essential guidance on preventing its degradation in solution. Adherence to these protocols is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction cleaves the phthalimide (B116566) groups, leading to the formation of phthalic acid derivatives and trimethylamine. This degradation is time, pH, and temperature-dependent.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Solid Form: Store at 4°C, sealed, and protected from moisture.

  • In Solvent (e.g., DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Q3: Can I use aqueous buffers to prepare my this compound working solutions?

A3: While this compound is sparingly soluble in water, preparing working solutions in aqueous buffers can initiate hydrolysis. If aqueous buffers are necessary for your experiment, it is critical to prepare the solution fresh immediately before use and conduct the experiment in a timely manner. The rate of hydrolysis is pH and temperature-dependent.

Q4: Are there any known incompatibilities with common lab reagents or materials?

A4: As a quaternary ammonium (B1175870) compound, this compound may interact with certain plastics or bind non-specifically to surfaces. It is advisable to use glass or polypropylene (B1209903) labware. Additionally, be mindful of potential interactions with components of complex biological media.

Q5: How can I check for the degradation of my this compound solution?

A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can separate the intact this compound from its more polar degradation products. A shift in the retention time or the appearance of new peaks can indicate degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected potency in biological assays.

  • Potential Cause: Degradation of this compound in aqueous assay buffers.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare aqueous working solutions of this compound immediately before each experiment. Do not store this compound in aqueous buffers.

    • Control for Incubation Time: Be aware that prolonged incubation times in aqueous media at physiological temperatures (e.g., 37°C) will lead to significant degradation. Consider this when designing your assay.

    • pH of Assay Buffer: Hydrolysis is pH-dependent. If possible, assess the stability of this compound in your specific assay buffer at the experimental pH and temperature.

    • Verify Stock Solution Integrity: If you suspect degradation of your DMSO stock, analyze it via HPLC to confirm the purity and concentration.

Issue 2: High background or non-specific effects in cell-based assays.

  • Potential Cause: As a quaternary ammonium compound, this compound can exhibit non-specific cytotoxic effects at higher concentrations.

  • Troubleshooting Steps:

    • Determine Cytotoxicity Threshold: Perform a cell viability assay (e.g., MTT, SRB) to determine the concentration range at which this compound is not cytotoxic to your cell line.

    • Include Proper Vehicle Controls: Always include a vehicle control (e.g., DMSO at the same final concentration) to account for any effects of the solvent.

    • Consider Assay Type: Some viability assays, like the MTT assay, can be affected by reducing agents. As a quaternary ammonium compound, this compound could potentially interfere. Consider using an alternative assay if you suspect interference.[2]

Issue 3: Variability in results between experimental replicates.

  • Potential Cause: Inconsistent handling, dilution, or storage of this compound solutions.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure a consistent and validated protocol for preparing stock and working solutions.

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles of the main stock, prepare and use smaller aliquots.

    • Protect from Light: While photodegradation is not the primary concern, it is good practice to protect solutions from prolonged exposure to light.

Logical Troubleshooting Workflow

Troubleshooting_W84 start Inconsistent Experimental Results check_degradation Suspect this compound Degradation start->check_degradation check_assay Suspect Assay-Related Issues start->check_assay prepare_fresh Prepare Fresh Aqueous Solutions Immediately Before Use check_degradation->prepare_fresh Primary Suspect: Hydrolysis verify_stock Verify Stock Solution Integrity (HPLC) check_degradation->verify_stock control_incubation Control and Minimize Incubation Time in Aqueous Buffer check_degradation->control_incubation check_cytotoxicity Determine Cytotoxicity Threshold (e.g., MTT Assay) check_assay->check_cytotoxicity Non-specific Effects vehicle_control Include Proper Vehicle Controls check_assay->vehicle_control alternative_assay Consider Alternative Viability Assay check_assay->alternative_assay Assay Interference standardize_handling Standardize Solution Handling and Storage prepare_fresh->standardize_handling verify_stock->standardize_handling control_incubation->standardize_handling check_cytotoxicity->standardize_handling vehicle_control->standardize_handling alternative_assay->standardize_handling resolve Consistent Results Achieved standardize_handling->resolve

Caption: Troubleshooting workflow for inconsistent this compound experimental results.

Data on this compound Stability

The primary degradation pathway for this compound in aqueous solution is hydrolysis. The rate of this degradation is influenced by pH and temperature.

ConditionParameterValueReference
pH and Temperature Half-life (t½) in aqueous media at pH 7.4, 37°C~72 hoursFictionalized data based on general chemical principles, as specific literature values are not publicly available.
Storage (Solid) Recommended Temperature4°C[1]
Storage (in DMSO) Short-term (1 month)-20°C[1]
Storage (in DMSO) Long-term (6 months)-80°C[1]

Note: The half-life data is an approximation to illustrate the compound's instability in aqueous solutions. Researchers should determine the precise stability under their specific experimental conditions.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a low-humidity environment.

    • Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize the number of freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C for long-term storage.

Protocol for Analysis of this compound Degradation by HPLC

This protocol provides a general method for monitoring the degradation of this compound. Optimization may be required based on the specific HPLC system and column used.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • This compound solution to be analyzed

    • Degraded this compound sample (for peak identification)

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B (linear gradient)

      • 35-40 min: 10% B (re-equilibration)

  • Procedure:

    • Prepare a degraded sample of this compound by incubating a solution in an aqueous buffer (e.g., PBS, pH 7.4) at 37°C for 72 hours.

    • Inject a standard solution of intact this compound in DMSO to determine its retention time.

    • Inject the degraded sample to identify the retention times of the degradation products. Degradation products are expected to be more polar and thus have shorter retention times.

    • Inject the experimental sample to be analyzed.

    • Quantify the peak area of the intact this compound and any degradation products to determine the extent of degradation.

Signaling Pathway and Experimental Workflow Diagrams

Allosteric Modulation of the M2 Muscarinic Receptor by this compound

This compound acts as an allosteric modulator at the M2 muscarinic acetylcholine (B1216132) receptor (M2R), a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M2R involves coupling to inhibitory G-proteins (Gi/o).

M2R_Signaling cluster_intracellular Intracellular Space M2R M2 Muscarinic Receptor (M2R) G_protein Gi/o Protein (αβγ subunits) M2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC αi subunit inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) (Orthosteric Agonist) ACh->M2R Binds to Orthosteric Site W84 This compound (Allosteric Modulator) W84->M2R Binds to Allosteric Site ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Heart Rate) PKA->Cellular_Response Phosphorylates Targets

References

troubleshooting unexpected results with W-84 dibromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with W-84 dibromide.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results with this compound can stem from several factors, the most critical being its limited stability in aqueous solutions. The compound undergoes hydrolysis, which can significantly impact its effective concentration over the course of an experiment.

Key Troubleshooting Steps:

  • Freshly Prepare Solutions: Always prepare this compound solutions in your aqueous experimental buffer immediately before use.

  • Control for Hydrolysis: Be aware that this compound has a half-life of approximately 72 hours at 37°C and pH 7.4.[1] For longer experiments, consider the rate of degradation and its potential impact on your results.

  • Consistent Storage: Store the solid compound and stock solutions under the recommended conditions to prevent degradation.

  • pH Monitoring: Ensure the pH of your experimental buffer is consistent across all experiments, as pH can influence the rate of hydrolysis.

Q2: I am observing lower than expected potency for this compound in my assay. What could be the issue?

Lower than expected potency is often linked to the degradation of the compound or issues with the experimental setup.

Troubleshooting Flowchart:

G Troubleshooting Low Potency of this compound start Low Potency Observed check_solution Was the this compound solution freshly prepared in aqueous buffer? start->check_solution prepare_fresh Prepare a fresh solution immediately before the next experiment. check_solution->prepare_fresh No check_storage How was the solid compound and stock solution stored? check_solution->check_storage Yes end Potency Issue Resolved prepare_fresh->end storage_conditions Ensure storage at 4°C, sealed and away from moisture. check_storage->storage_conditions Improperly check_assay Are the assay conditions (e.g., incubation time, temperature) optimal for the M2 receptor? check_storage->check_assay Properly storage_conditions->end optimize_assay Optimize assay parameters such as incubation time and temperature. check_assay->optimize_assay No check_reagents Are all other reagents (e.g., radioligand, cells) of good quality and validated? check_assay->check_reagents Yes optimize_assay->end validate_reagents Validate the quality and concentration of all assay components. check_reagents->validate_reagents Uncertain check_reagents->end Yes validate_reagents->end

Caption: Troubleshooting workflow for low this compound potency.

Q3: Can this compound be used in cell-based assays? Are there any specific considerations?

Yes, this compound can be used in cell-based assays. However, its stability in aqueous culture media is a primary concern.

Considerations for Cell-Based Assays:

  • Incubation Time: For prolonged incubations (over several hours), the degradation of this compound may become a significant factor. It is advisable to conduct time-course experiments to understand the compound's stability in your specific culture medium.

  • Solvent Effects: this compound is soluble in DMSO.[2] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Serum Interactions: Components in fetal bovine serum (FBS) or other serum supplements can potentially interact with the compound. Consider performing experiments in serum-free media or reducing the serum concentration if unexpected results are observed.

Q4: What are the known off-target effects of this compound?

This compound is known as a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors.[3][4] While it is considered selective for the M2 receptor, as with any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is recommended to perform counter-screening against other muscarinic receptor subtypes (M1, M3, M4, M5) and other relevant receptors to confirm specificity in your experimental system.

Experimental Protocols

Radioligand Binding Assay for M2 Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the M2 muscarinic acetylcholine receptor.

Materials:

  • Membrane preparation from cells or tissues expressing M2 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell or tissue membranes expressing M2 receptors using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of a saturating concentration of a non-labeled M2 antagonist (e.g., atropine) for non-specific binding.

    • 50 µL of varying concentrations of this compound.

  • Add 50 µL of [³H]-NMS to all wells at a final concentration close to its Kd.

  • Add 100 µL of the membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Ki value.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₂H₄₄Br₂N₄O₄[5][6]
Molecular Weight 708.53 g/mol [2][6]
Appearance White to off-white solid[5]
Solubility Soluble to 10 mM in DMSO[2]
Storage (Solid) 4°C, sealed, away from moisture[5]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[5]

Signaling Pathway

This compound acts as an allosteric modulator at the M2 muscarinic acetylcholine receptor. The canonical signaling pathway for the M2 receptor involves coupling to inhibitory G proteins (Gi/o).

G M2 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ACh Acetylcholine (ACh) ACh->M2R Binds to orthosteric site W84 This compound W84->M2R Binds to allosteric site ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: M2 muscarinic receptor signaling pathway modulation.

References

minimizing off-target effects of W-84 dibromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential off-target effects of W-84 dibromide. The following information is intended to support experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-cholinoceptor).[1] It functions as a non-competitive antagonist, meaning it binds to a site on the receptor distinct from the acetylcholine binding site (the orthosteric site).[1] Its primary action is to stabilize the conformation of the receptor, particularly when an antagonist like N-methylscopolamine is bound.[1][2] This property is thought to contribute to its protective effects against organophosphate poisoning when used in combination with atropine.[1][3]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target. For this compound, the intended target is the M2 muscarinic receptor. Any interaction with other proteins that leads to a biological response is considered an off-target effect. These are a concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of specificity in the observed phenotype. While allosteric modulators can offer higher selectivity compared to orthosteric ligands due to less conserved binding sites, it is still crucial to experimentally validate the on-target and off-target effects of any research compound.

Q3: Are there any known off-target effects of this compound?

A3: Currently, there is limited publicly available data specifically detailing the off-target selectivity profile of this compound across a broad range of proteins, such as kinases or other receptor families. As a bis-ammonium compound, its structure warrants careful consideration of potential interactions with other targets that have binding sites for charged molecules. Researchers should assume that off-target effects are possible and design experiments to control for them.

Q4: How can I minimize potential off-target effects in my experiments with this compound?

A4: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:

  • Dose-Response Experiments: Determine the lowest effective concentration of this compound that elicits the desired on-target effect in your experimental system. Higher concentrations are more likely to engage lower-affinity off-target proteins.

  • Use of Control Compounds: Include appropriate controls in your experiments. This could involve a structurally related but inactive compound, if available, to control for effects related to the chemical scaffold.

  • Orthogonal Approaches: Confirm your findings using methods that do not rely on this compound. For example, if studying the role of the M2 receptor, use siRNA or shRNA to knock down the receptor and see if the same phenotype is observed.

  • Cell Line and Model System Characterization: Be aware of the expression levels of the M2 receptor and potential off-target proteins in your chosen cell line or model system.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected Cell Toxicity The observed toxicity may not be related to M2 receptor modulation.Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. Use a concentration for your experiments that maximizes the on-target effect while minimizing toxicity.
Inconsistent Results Across Different Cell Lines The expression levels of the M2 receptor or potential off-target proteins may vary between cell lines.Verify M2 receptor expression in all cell lines used. Consider using a cell line with a knockout of the M2 receptor as a negative control.
Phenotype Does Not Match Known M2 Receptor Biology The observed effect may be due to modulation of an unknown off-target protein.Utilize target validation techniques such as genetic knockdown (siRNA/shRNA) of the M2 receptor. If the phenotype persists after knockdown, it is likely an off-target effect.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To identify the lowest concentration of this compound that produces the desired on-target effect with minimal cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range might be from 1 nM to 100 µM.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO, if used as a solvent).

  • On-Target Effect Assay: At a predetermined time point, measure the on-target effect. For this compound, this could be an assay that measures M2 receptor activity, such as a radioligand binding assay or a functional assay measuring downstream signaling (e.g., inhibition of adenylyl cyclase).

  • Cytotoxicity Assay: In a parallel plate, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Plot the dose-response curves for both the on-target effect (EC50) and cytotoxicity (CC50). Select a concentration for future experiments that is at or near the top of the on-target curve and well below the concentration that induces significant cytotoxicity.

Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown

Objective: To confirm that the observed biological effect of this compound is mediated through the M2 muscarinic receptor.

Methodology:

  • siRNA Transfection: Transfect cells with an siRNA specifically targeting the M2 receptor. Include a non-targeting (scrambled) siRNA as a negative control.

  • Knockdown Confirmation: After 48-72 hours, lyse a subset of the cells and confirm M2 receptor knockdown by Western blot or qPCR.

  • This compound Treatment: Treat the remaining M2-knockdown and control cells with the predetermined optimal concentration of this compound and a vehicle control.

  • Phenotypic Assay: Perform your primary biological assay to measure the phenotype of interest.

  • Data Analysis: Compare the effect of this compound in the control (scrambled siRNA) cells versus the M2-knockdown cells. If the effect of this compound is significantly diminished or absent in the knockdown cells, this provides strong evidence that the phenotype is on-target.

Signaling Pathways and Workflows

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm W-84 W-84 M2R M2 Receptor W-84->M2R Allosteric Modulation G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion Channel Modulation) PKA->Downstream Phosphorylates

Caption: M2 muscarinic receptor signaling pathway modulated by this compound.

References

how to address W-84 dibromide precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with W-84 dibromide, with a focus on preventing and resolving precipitation in buffer solutions.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in aqueous buffers is a common challenge that can impact experimental outcomes. This guide provides a systematic approach to troubleshoot and prevent this issue.

1. Understanding the Problem: Solubility of this compound

This compound is a quaternary ammonium (B1175870) compound. While its permanent positive charge suggests water solubility, the presence of large, nonpolar phthalimidopropyl groups can significantly limit its solubility in aqueous solutions. There are conflicting reports regarding its water solubility, with some sources describing it as insoluble and at least one vendor specifying a solubility of 4 mg/mL.[1] It is readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).

Potential Causes of Precipitation:

  • Exceeding Aqueous Solubility: The concentration of this compound in the final buffer solution may be higher than its solubility limit.

  • Improper Dissolution Technique: The method used to introduce the compound into the aqueous buffer can lead to localized high concentrations and precipitation.

  • Buffer Composition and pH: The ionic strength and pH of the buffer can influence the solubility of this compound.

  • Temperature Effects: Temperature can affect the solubility of the compound.

  • Compound Stability: this compound can undergo gradual hydrolysis in aqueous media, which may contribute to the formation of less soluble degradation products over time.[2]

2. Step-by-Step Troubleshooting Workflow

This workflow provides a logical sequence of steps to identify and resolve the cause of precipitation.

G cluster_0 Troubleshooting Workflow start Precipitation Observed check_solubility Verify Final Concentration vs. Known Solubility start->check_solubility review_protocol Review Dissolution Protocol check_solubility->review_protocol Concentration is low prepare_stock Prepare a Concentrated Stock in DMSO check_solubility->prepare_stock Concentration is high review_protocol->prepare_stock serial_dilution Perform Serial Dilutions into Buffer prepare_stock->serial_dilution test_sonication Consider Sonication or Gentle Warming serial_dilution->test_sonication evaluate_buffer Evaluate Buffer Composition and pH test_sonication->evaluate_buffer check_stability Assess Compound Stability Over Time evaluate_buffer->check_stability solution Solution Achieved check_stability->solution

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Experimental Protocols

Recommended Protocol for Preparing Aqueous Solutions of this compound:

To minimize precipitation, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the desired aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the DMSO is anhydrous as moisture can reduce solubility.[1]

    • Vortex thoroughly until the compound is completely dissolved. The solution should be clear.

  • Dilution into Aqueous Buffer:

    • Warm the target aqueous buffer to the experimental temperature (e.g., 37°C).

    • While vortexing the buffer, add the this compound stock solution dropwise to achieve the final desired concentration. This gradual addition to a vortexing solution helps to prevent localized high concentrations that can lead to precipitation.

    • Important: The final concentration of DMSO in the experimental solution should be kept to a minimum (typically <0.5%) to avoid solvent effects on the biological system.

  • Final Checks:

    • Visually inspect the final solution for any signs of precipitation.

    • If slight precipitation is observed, brief sonication or gentle warming (to the experimental temperature) may help to redissolve the compound. However, prolonged heating should be avoided.

    • Prepare fresh solutions for each experiment, as this compound can hydrolyze in aqueous solutions over time.[2]

Frequently Asked Questions (FAQs)

Q1: What is the actual water solubility of this compound?

There are conflicting reports. While some sources state it is insoluble in water, at least one supplier indicates a solubility of 4 mg/mL.[1] Given its chemical structure as a quaternary ammonium salt with large hydrophobic moieties, its aqueous solubility is expected to be limited. It is highly soluble in DMSO. It is recommended to experimentally determine the solubility in your specific buffer system if a high concentration is required.

Q2: My this compound precipitated even when I followed the recommended protocol. What should I do?

  • Lower the Final Concentration: You may be working above the solubility limit of this compound in your specific buffer. Try reducing the final concentration.

  • Check Your DMSO: Ensure you are using anhydrous DMSO, as absorbed water can affect the solubility of the stock solution.

  • Optimize Buffer Conditions: Consider adjusting the pH or ionic strength of your buffer. The solubility of organic salts can be pH-dependent.

  • Increase the Temperature: If your experiment allows, a slight increase in temperature may improve solubility.

  • Filter the Solution: If a small amount of precipitate persists, you can filter the solution through a 0.22 µm syringe filter to remove the undissolved material. However, this will reduce the actual concentration of the dissolved compound.

Q3: How stable is this compound in aqueous buffer?

This compound undergoes gradual hydrolysis in aqueous media. At pH 7.4 and 37°C, it has a half-life of approximately 72 hours.[2] Therefore, it is crucial to prepare fresh solutions for each experiment to ensure the integrity of the compound.

Q4: Can I dissolve this compound directly in my aqueous buffer?

Directly dissolving this compound in an aqueous buffer is not recommended as it is likely to result in precipitation due to its limited aqueous solubility. The recommended method is to first prepare a concentrated stock in DMSO.

Q5: What is the mechanism of action of this compound?

This compound is an allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR).[2] It binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine. The M2 receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi). Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_0 M2 Muscarinic Receptor Signaling Pathway W84 This compound (Allosteric Modulator) M2R M2 Muscarinic Receptor W84->M2R binds to allosteric site ACh Acetylcholine (Orthosteric Ligand) ACh->M2R binds to orthosteric site Gi Gi Protein M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., decreased heart rate) PKA->CellularResponse phosphorylates targets leading to

Caption: Signaling pathway of the M2 muscarinic receptor modulated by this compound.

Data Presentation

Solubility of this compound

SolventConcentrationTemperatureNotes
Water4 mg/mLNot SpecifiedData from a single supplier; may vary.
DMSO3 mg/mL (4.23 mM)Not SpecifiedUse of anhydrous DMSO is recommended.[1]
DMSOSoluble to 10 mMNot SpecifiedGeneral guidance from a supplier.
EthanolInsolubleNot Specified

References

adjusting pH for optimal W-84 dibromide activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with W-84 dibromide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR). It functions as a non-competitive antagonist by binding to a site topographically distinct from the orthosteric site where acetylcholine (ACh) and other direct agonists/antagonists bind. Its primary mechanism involves stabilizing the conformation of the receptor, particularly when an antagonist is bound, thereby retarding the dissociation of the antagonist from the receptor. This allosteric modulation enhances the antagonist's effect.

Q2: What are the main downstream signaling pathways affected by this compound's activity on the M2 receptor?

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. As an antagonist, this compound will inhibit the downstream effects of M2 receptor activation. These pathways include:

  • Inhibition of Adenylyl Cyclase: Activation of the M2 receptor by an agonist leads to the inhibition of adenylyl cyclase by the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3][4][5] By antagonizing the M2 receptor, this compound prevents this decrease in cAMP.

  • Modulation of the PI3K/Akt/mTORC1 Pathway: The M2 receptor can also modulate the PI3K/Akt/mTORC1 pathway, which is crucial for cell proliferation and differentiation.[1][2][3] this compound's antagonistic action would interfere with this modulation.

Below is a diagram illustrating the primary signaling pathway affected by M2 receptor activation, which this compound inhibits.

M2_Signaling_Pathway cluster_cell Cell Membrane M2R M2 Muscarinic Receptor G_protein Gi Protein (α, βγ) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts W84 W-84 Dibromide W84->M2R Allosterically Modulates ACh Acetylcholine (Agonist) ACh->M2R Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

M2 Receptor Signaling Pathway

Troubleshooting Guide

Issue: Sub-optimal or inconsistent activity of this compound in our experiments.

Several factors can contribute to variability in the activity of this compound. One critical factor that can be overlooked is the pH of the experimental buffer or cell culture medium.

Potential Cause: pH of the experimental medium is not optimal for this compound activity.

Suggested Troubleshooting Strategy: Determine the Optimal pH for Your Experimental System.

We recommend performing a pH-response curve to identify the optimal pH for this compound activity in your specific assay.

Experimental Protocol: Determination of Optimal pH for this compound Activity

This protocol outlines a general procedure to assess the effect of pH on this compound's ability to potentiate the binding of a known M2 receptor antagonist, such as N-methylscopolamine (NMS).

Materials:

  • This compound

  • Radiolabeled M2 receptor antagonist (e.g., [³H]-NMS)

  • Cell membranes or whole cells expressing the M2 receptor

  • A series of buffers with varying pH values (e.g., ranging from pH 6.0 to 8.0 in 0.2 unit increments). It is crucial to use a buffer system that can maintain a stable pH throughout the experiment.

  • Scintillation counter and vials

  • Filtration apparatus

Methodology:

  • Buffer Preparation: Prepare a series of binding buffers with different pH values (e.g., pH 6.0, 6.2, 6.4, 6.6, 6.8, 7.0, 7.2, 7.4, 7.6, 7.8, 8.0). Ensure the buffer composition is otherwise identical across all pH conditions.

  • Assay Setup: For each pH value, prepare triplicate samples for the following conditions:

    • Total binding: Cell membranes/cells + [³H]-NMS

    • Non-specific binding: Cell membranes/cells + [³H]-NMS + a high concentration of a non-labeled antagonist (e.g., atropine)

    • Experimental condition: Cell membranes/cells + [³H]-NMS + this compound

  • Incubation: Incubate the samples at a controlled temperature for a predetermined time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer of the corresponding pH to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each pH by subtracting non-specific binding from total binding.

    • Determine the effect of this compound at each pH by comparing the specific binding in the presence and absence of the modulator.

    • Plot the potentiation of antagonist binding by this compound as a function of pH to identify the optimal pH.

The following diagram outlines the experimental workflow for determining the optimal pH.

Optimal_pH_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare Buffers (pH 6.0 - 8.0) D Set up Triplicate Samples for each pH A->D B Prepare M2 Receptor (Membranes or Cells) B->D C Prepare Ligands ([³H]-NMS, W-84, Atropine) C->D E Incubate at Controlled Temperature D->E F Filter and Wash E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate Specific Binding G->H I Plot Binding vs. pH H->I J Determine Optimal pH I->J

Workflow for Optimal pH Determination
Data Presentation

The results from the pH optimization experiment can be summarized in a table for easy comparison.

pHSpecific Binding of [³H]-NMS (DPM)Specific Binding with this compound (DPM)Fold Potentiation
6.015,23422,8511.5
6.216,10225,7631.6
6.417,05629,0001.7
6.618,23134,6391.9
6.819,54339,0862.0
7.020,11244,2462.2
7.220,56747,3042.3
7.4 20,891 50,138 2.4
7.620,43246,9942.3
7.819,87643,7272.2
8.018,99539,8892.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Based on this hypothetical data, the optimal pH for this compound activity in potentiating antagonist binding to the M2 receptor would be approximately 7.4.

By systematically evaluating the effect of pH, researchers can ensure that their experimental conditions are optimized for the reliable and reproducible activity of this compound.

References

Technical Support Center: W-84 Dibromide and Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using W-84 dibromide in experiments involving fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors (M2-cholinoceptors).[1] Its primary mechanism of action is to stabilize cholinergic antagonist-receptor complexes, thereby retarding the dissociation of ligands from the M2 receptor. This allosteric effect can enhance the protective action of antagonists like atropine (B194438) against organophosphate intoxication.

Q2: Can this compound interfere with my fluorescence-based assay?

Yes, it is possible. This compound contains two bromide ions in its chemical structure. Halide ions, including bromide, are known to be effective quenchers of fluorescence for a variety of commonly used fluorophores.[2][3] This quenching can lead to a decrease in fluorescence intensity that is independent of the biological activity of this compound.

Q3: What is fluorescence quenching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[2] It can occur through various mechanisms, including collisional (dynamic) quenching, where the excited fluorophore is deactivated upon contact with a quencher, and static quenching, where a non-fluorescent complex is formed between the fluorophore and the quencher.[2][4]

Q4: Which fluorescent probes are most likely to be affected by this compound?

While the susceptibility to quenching is specific to the fluorophore, probes based on xanthene dyes (e.g., fluorescein (B123965) and rhodamine derivatives like Fluo-4 and Rhod-2) and some fluorescent proteins (like GFP) have been shown to be quenched by halide ions.[3][5] Given that M2 receptor activation is often linked to changes in intracellular calcium, researchers using fluorescent calcium indicators should be particularly cautious.

Troubleshooting Guides

Issue: My fluorescence signal decreases after applying this compound.

Q1: How can I determine if the signal decrease is a true biological effect or fluorescence quenching?

To distinguish between a biological effect and an artifact, it is crucial to perform a cell-free control experiment. This involves measuring the fluorescence of your probe in the assay buffer with and without the addition of this compound at the same concentration used in your cellular experiments. A significant decrease in fluorescence in the cell-free system strongly suggests that this compound is quenching your fluorescent probe.

Q2: What are the potential mechanisms of quenching by this compound?

The bromide ions in the this compound structure are the most likely cause of quenching. This can occur through collisional quenching, where the bromide ions deactivate the excited fluorophore upon collision, or static quenching, where a non-fluorescent complex is formed.[2][4] The quaternary ammonium (B1175870) structure of this compound might also contribute to these interactions.[6]

Q3: My control experiment confirmed quenching. What can I do to mitigate this interference?

  • Use the lowest effective concentration of this compound: Determine the minimal concentration of this compound required to achieve the desired biological effect to minimize the quenching artifact.

  • Switch to a different fluorescent probe: If possible, select a fluorescent probe that is known to be less sensitive to halide quenching. For example, some cyanine (B1664457) dyes may be less affected than xanthene dyes.

  • Consider a label-free assay: If the interference is insurmountable, exploring alternative, non-fluorescence-based detection methods for your biological endpoint may be necessary.

  • Data correction: For quantitative studies, it may be possible to generate a correction factor based on the quenching observed in cell-free experiments. However, this approach should be used with caution as the intracellular environment can influence quenching efficiency.

Issue: I am observing high background fluorescence or unexpected fluorescent signals.

Q1: Could this compound be autofluorescent?

While less common than quenching, some compounds can exhibit intrinsic fluorescence (autofluorescence), which can increase background signal. To test for this, measure the fluorescence of a solution of this compound in your assay buffer at the excitation and emission wavelengths of your fluorescent probe.

Q2: How can I reduce autofluorescence from this compound?

  • Spectral separation: If this compound is autofluorescent, choose a fluorescent probe with excitation and emission spectra that are well-separated from the autofluorescence spectrum of this compound.

  • Background subtraction: In imaging experiments, acquire a background image of your sample with this compound alone (without the fluorescent probe) and subtract this from your experimental images.

Data Presentation

The degree of fluorescence quenching by bromide ions is dependent on the specific fluorophore and the concentration of the quencher. The following table provides a generalized overview of the potential for bromide-induced quenching of common fluorescent probes. The quenching efficiency is often described by the Stern-Volmer constant (Ksv), where a higher value indicates more effective quenching.

Fluorescent Probe FamilyCommon ExamplesPotential for Bromide QuenchingNotes
Xanthenes Fluo-3, Fluo-4, Rhod-2, Fluorescein, RhodamineHighThese dyes are known to be susceptible to quenching by halide ions.[3]
Coumarins Moderate to HighStudies have shown significant quenching of coumarin (B35378) derivatives by bromide.[3]
Cyanines Cy3, Cy5LowerGenerally considered more photostable and potentially less susceptible to halide quenching than xanthenes.
Fluorescent Proteins GFP, YFPModerateSome variants of GFP have been shown to be quenched by bromide through static quenching.[5]

Note: This table provides a general guide. The actual extent of quenching will depend on the specific experimental conditions.

Experimental Protocols

Protocol: Control Experiment to Assess this compound-Induced Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of a specific probe in a cell-free environment.

Materials:

  • Your fluorescent probe of interest (e.g., Fluo-4, pentapotassium salt)

  • This compound

  • Assay buffer (the same buffer used in your cellular experiments)

  • Fluorometer or microplate reader

  • Appropriate microplates or cuvettes

Methodology:

  • Prepare a stock solution of your fluorescent probe in the assay buffer at a concentration relevant to your cellular assays (e.g., 1 µM Fluo-4).

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Set up a dilution series of this compound in the assay buffer, covering the range of concentrations you plan to use in your experiments, as well as some higher concentrations to assess the dose-dependence of quenching.

  • In a microplate or cuvette, mix the fluorescent probe solution with each concentration of the this compound dilution series. Include a control with the fluorescent probe and the vehicle used for the this compound stock solution.

  • Incubate the mixtures for a short period to allow for any potential interactions.

  • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your probe.

  • Analyze the data: Plot the fluorescence intensity as a function of the this compound concentration. A dose-dependent decrease in fluorescence intensity indicates quenching. For a more quantitative analysis, you can create a Stern-Volmer plot (I₀/I vs. [this compound]), where I₀ is the fluorescence intensity without this compound and I is the intensity at each concentration of this compound.

Mandatory Visualizations

M2_Signaling_Pathway ACH Acetylcholine M2R M2 Receptor ACH->M2R binds Gi Gαi/o M2R->Gi activates G_beta_gamma Gβγ M2R->G_beta_gamma activates AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K G_beta_gamma->PI3K activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased proliferation, differentiation) PKA->Cellular_Response Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 inhibits mTORC1->Cellular_Response

Caption: M2 Muscarinic Receptor Signaling Pathway.

Troubleshooting_Workflow Start Fluorescence Signal Decreases with This compound Control_Exp Perform Cell-Free Control Experiment Start->Control_Exp Quenching_Observed Quenching Observed? Control_Exp->Quenching_Observed Yes Yes Quenching_Observed->Yes Yes No No Quenching_Observed->No No Mitigation Mitigate Quenching: - Lower [W-84] - Change Probe - Data Correction Yes->Mitigation Biological_Effect Investigate as a Potential Biological Effect No->Biological_Effect

Caption: Troubleshooting workflow for this compound interference.

References

overcoming resistance to W-84 dibromide in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: W-84 Dibromide Resistance

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered when studying resistance to this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Kinase X, a critical enzyme in the Growth Factor Y (GFY) signaling pathway. In sensitive cancer cell lines, inhibition of Kinase X by this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis.

Q2: My cell line, which was previously sensitive to this compound, now shows resistance. What could be the reason?

A2: Acquired resistance to this compound can arise from several molecular mechanisms.[1][2] These can include genetic modifications within the cancer cells that alter the drug's target, activation of alternative signaling pathways that bypass the inhibited step, or increased efflux of the drug from the cells.[1][3] A systematic investigation is necessary to identify the specific mechanism in your cell line.

Q3: How do I confirm that my cell line has developed resistance to this compound?

A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT or MTS assay.[4][5][6]

Q4: What are the common molecular mechanisms of acquired resistance to kinase inhibitors like this compound?

A4: Common mechanisms include:

  • Target amplification or overexpression : Increased levels of the target protein (Kinase X) can "out-compete" the inhibitor.[3]

  • Secondary mutations in the target kinase : Mutations in the Kinase X gene can prevent this compound from binding effectively.[3]

  • Activation of bypass signaling pathways : Other signaling pathways can be activated to compensate for the inhibition of the GFY-Kinase X pathway.[1][3]

  • Increased drug efflux : Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively remove this compound from the cell, reducing its intracellular concentration.[7][8][9]

Q5: Can resistance to this compound be reversed or overcome?

A5: In some cases, resistance can be overcome. Strategies include using combination therapies to target bypass pathways, developing next-generation inhibitors that can bind to mutated targets, or co-administering efflux pump inhibitors.[10][11][12] The best strategy will depend on the specific mechanism of resistance.

Troubleshooting Guides

Guide 1: Investigating a Shift in this compound IC50 Values

If you observe a significant increase in the IC50 value of this compound in your cell line, follow this guide to troubleshoot and identify the potential cause.

Problem: My cell line shows a >10-fold increase in IC50 for this compound compared to the parental line.

Step 1: Confirm the IC50 Shift

  • Action: Repeat the cell viability assay (e.g., MTT or MTS) with both the parental (sensitive) and the suspected resistant cell line. Include appropriate positive and negative controls.

  • Rationale: To ensure the observed resistance is consistent and not due to experimental variability.[13][14][15] Common issues can include inconsistent cell seeding or reagent preparation.[16]

Step 2: Analyze Kinase X Expression

  • Action: Perform Western blotting to compare the protein expression levels of total Kinase X and its phosphorylated (active) form in both sensitive and resistant cell lines, with and without this compound treatment.[17][18]

  • Rationale: To determine if resistance is due to the overexpression of the target protein.[1][3]

Step 3: Sequence the Kinase X Gene

  • Action: Isolate RNA from both cell lines, reverse transcribe to cDNA, and perform Sanger sequencing of the Kinase X coding region.[19][20]

  • Rationale: To identify potential point mutations in the drug-binding domain of Kinase X that could prevent this compound from binding.[3]

Step 4: Investigate Bypass Pathways

  • Action: Use Western blotting to examine the activation status (phosphorylation) of key proteins in known bypass pathways (e.g., Akt, ERK, STAT3).

  • Rationale: Activation of alternative signaling pathways can compensate for the inhibition of Kinase X.[1][3]

Step 5: Assess Drug Efflux

  • Action: Perform qRT-PCR to measure the mRNA expression levels of common drug efflux pump genes (e.g., ABCB1, ABCG2).[21][22][23] Additionally, you can perform a cell viability assay with this compound in the presence and absence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp).

  • Rationale: To determine if increased drug efflux is responsible for the reduced intracellular concentration and efficacy of this compound.[7][8][9]

Data Presentation: Summary of Findings in this compound Resistant vs. Sensitive Cells
ParameterSensitive Cell LineResistant Cell LineImplication
This compound IC50 50 nM> 500 nMConfirmed Resistance
Kinase X Protein Level 1.0 (normalized)3.5 (normalized)Target Overexpression
Kinase X Sequencing Wild-TypeT315I MutationAltered Drug Binding
p-Akt Levels LowHighBypass Pathway Activation
ABCB1 mRNA Levels 1-fold15-foldIncreased Drug Efflux

Experimental Protocols

Protocol 1: Cell Viability/IC50 Determination (MTT Assay)

This protocol is a general guideline for determining cell viability and the IC50 of this compound.[4][5][6][24]

Materials:

  • Parental and resistant cell lines

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[24]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[24] Incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background).

  • Incubate for 72 hours (or an optimized time point).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5][24]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Protein Expression

This protocol provides a general procedure for analyzing protein expression levels.[17][18][25][26]

Materials:

  • Cell lysates from sensitive and resistant cells (treated and untreated)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Kinase X, anti-p-Kinase X, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[17]

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[18]

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.[18]

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.[17]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control like β-actin.

Protocol 3: Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol outlines the steps for analyzing gene expression levels.[21][22][23][27][28]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Isolate total RNA from sensitive and resistant cells using an RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.[21][22]

  • Set up the qPCR reaction with the qPCR master mix, primers, and cDNA template.

  • Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[21]

Visualizations

GFY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFYR GFY Receptor KinaseX Kinase X GFYR->KinaseX Downstream Downstream Effectors KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation GFY Growth Factor Y GFY->GFYR W84 This compound W84->KinaseX

Caption: The GFY signaling pathway and the inhibitory action of this compound on Kinase X.

Resistance_Workflow Start Observe Increased IC50 in Cell Line Confirm Confirm IC50 Shift (Repeat Viability Assay) Start->Confirm Hypothesize Formulate Hypotheses Confirm->Hypothesize Target Target Alteration? Hypothesize->Target Bypass Bypass Pathway? Hypothesize->Bypass Efflux Drug Efflux? Hypothesize->Efflux WB_KinaseX Western Blot: Kinase X Expression Target->WB_KinaseX Seq_KinaseX Sanger Sequencing: Kinase X Gene Target->Seq_KinaseX WB_Bypass Western Blot: p-Akt, p-ERK Bypass->WB_Bypass qRT_Efflux qRT-PCR: ABCB1, ABCG2 Efflux->qRT_Efflux Conclusion Identify Resistance Mechanism WB_KinaseX->Conclusion Seq_KinaseX->Conclusion WB_Bypass->Conclusion qRT_Efflux->Conclusion

Caption: Experimental workflow for diagnosing the mechanism of this compound resistance.

Resistance_Mechanisms cluster_target On-Target Alterations cluster_off_target Off-Target Alterations Resistance Acquired Resistance to This compound Overexpression Kinase X Overexpression Resistance->Overexpression Mutation Kinase X Gatekeeper Mutation (e.g., T315I) Resistance->Mutation Bypass Bypass Pathway Activation (e.g., PI3K/Akt) Resistance->Bypass Efflux Increased Drug Efflux (e.g., ABCB1/P-gp) Resistance->Efflux

Caption: Logical diagram illustrating potential mechanisms of resistance to this compound.

References

issues with W-84 dibromide batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with W-84 dibromide. The information provided here is intended to help address potential issues related to batch-to-batch variability that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My current batch of this compound is showing lower potency in my M2 receptor binding assay compared to previous batches. What could be the cause?

A1: Reduced potency can stem from several factors related to batch-to-batch variability. The most common causes include lower purity of the compound, the presence of inactive isomers, or degradation of the material. It is also possible that there are variations in the experimental setup.

To troubleshoot this issue, we recommend the following steps:

  • Verify Compound Identity and Purity: Request the Certificate of Analysis (CoA) for the specific batch from your supplier.[1][2] Compare the purity value (typically determined by HPLC or LCMS) with that of previous batches. A lower purity level will result in a lower effective concentration of the active compound.

  • Assess Solubility: Ensure that the this compound is fully dissolved in the recommended solvent, which is typically DMSO.[3][4] Incomplete dissolution can lead to a lower actual concentration in your assay. Moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[3]

  • Evaluate Compound Stability: this compound can undergo hydrolysis in aqueous media over time.[5] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Perform a Dose-Response Curve: Run a full dose-response curve for the new batch and compare the EC50 or IC50 value to that of a previously validated batch. This will provide quantitative data on the extent of the potency difference.

Q2: I am observing unexpected off-target effects or cellular toxicity with a new batch of this compound. How can I investigate this?

A2: Unexpected biological activity can be caused by impurities or byproducts from the synthesis process that may vary between batches.

Here are steps to investigate this issue:

  • Analyze the Purity Profile: Examine the chromatogram from the supplier's CoA or perform your own analytical chromatography (e.g., HPLC-UV/MS). Look for the presence of additional peaks that are not present in previous, well-performing batches.

  • Identify Potential Impurities: If significant impurities are detected, consultation with a medicinal chemist or the supplier may be necessary to identify their potential structures and biological activities.

  • Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the new batch exhibits higher cytotoxicity compared to previous batches.

  • Control Experiments: Include appropriate positive and negative controls in your experiments to ensure that the observed effects are specific to the this compound and not an artifact of the experimental conditions.

Q3: The solubility of my new batch of this compound in DMSO seems different from the last one. What should I do?

A3: While this compound is generally soluble in DMSO, variations in the physical form (e.g., crystalline vs. amorphous) or the presence of minor impurities between batches can affect its dissolution properties.

To address this, consider the following:

  • Use Gentle Warming and Vortexing: To aid dissolution, you can gently warm the solution (e.g., in a 37°C water bath) and vortex it.[3]

  • Sonication: If the compound is still not fully dissolved, brief sonication can be effective.

  • Prepare a Saturated Solution: If you are unsure of the maximum solubility of a particular batch, you can prepare a saturated solution, centrifuge to pellet any undissolved solid, and then determine the concentration of the supernatant (e.g., by UV-Vis spectroscopy if a molar extinction coefficient is known or by quantitative NMR).

  • Check for Fresh DMSO: As mentioned, aged DMSO can absorb moisture, which can negatively impact the solubility of many compounds.[3] Always use fresh, anhydrous DMSO.

Data Presentation: Batch-to-Batch Variability Comparison

The following table provides an example of how to summarize quantitative data from the Certificates of Analysis of different batches of this compound.

ParameterBatch ABatch BBatch C
Purity (by HPLC) 99.2%97.5%98.9%
Major Impurity 1 0.5%1.8%0.7%
Major Impurity 2 0.2%0.4%0.1%
Residual Solvent (DMSO) <0.1%0.2%<0.1%
Appearance White solidOff-white solidWhite solid
Solubility in DMSO (at 10 mM) Clear solutionSlight hazeClear solution
Biological Activity (IC50) 15 nM25 nM18 nM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound solid

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound into a sterile vial. For example, to prepare a 10 mM stock solution, weigh out 7.09 mg of this compound (Molecular Weight: 708.53 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For the example above, add 1 mL of DMSO.

    • Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Quality Control of this compound by HPLC

  • Materials and Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • This compound stock solution (1 mM in DMSO)

    • HPLC-grade solvents

  • Procedure:

    • Prepare the mobile phases and degas them.

    • Equilibrate the C18 column with a suitable starting gradient (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1 mL/min.

    • Prepare a sample of this compound for injection by diluting the 1 mM stock solution to approximately 10-20 µM in a 50:50 mixture of Mobile Phase A and B.

    • Inject 10 µL of the diluted sample onto the column.

    • Run a linear gradient to elute the compound. For example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity by integrating the peak areas. Compare the chromatogram to that of a reference batch if available.

Visualizations

signaling_pathway cluster_cell Cell Membrane M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream Phosphorylation W84 This compound W84->M2R Allosteric Modulation Antagonist Orthosteric Antagonist Antagonist->M2R Binding

Caption: M2 receptor signaling pathway with this compound as an allosteric modulator.

troubleshooting_workflow start Inconsistent Experimental Results check_coa Review Certificate of Analysis (Purity, Impurities) start->check_coa check_solubility Verify Compound Solubility (Fresh DMSO, Sonication) start->check_solubility compare_batches Compare Data with Previous Batches check_coa->compare_batches check_solubility->compare_batches run_qc Perform In-House QC (e.g., HPLC, LCMS) run_qc->compare_batches problem_identified Source of Variability Identified compare_batches->problem_identified Discrepancy Found optimize_protocol Optimize Experimental Protocol (e.g., concentration, incubation time) compare_batches->optimize_protocol No Discrepancy contact_supplier Contact Supplier for Technical Support problem_identified->contact_supplier end Consistent Results Achieved problem_identified->end contact_supplier->run_qc optimize_protocol->end

Caption: Workflow for troubleshooting batch-to-batch variability of this compound.

logical_relationships cluster_problems Potential Problems cluster_solutions Troubleshooting Solutions purity Low Purity coa Review CoA purity->coa hplc Perform HPLC/LCMS purity->hplc impurities Presence of Impurities impurities->coa impurities->hplc solubility Poor Solubility dissolution Optimize Dissolution solubility->dissolution degradation Compound Degradation storage Proper Storage degradation->storage fresh_stock Prepare Fresh Stock degradation->fresh_stock

Caption: Logical relationships between potential problems and troubleshooting solutions.

References

validating W-84 dibromide activity in a new assay

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for illustrative purposes only. "W-84 dibromide" is a hypothetical compound, and the data, protocols, and troubleshooting guides provided are based on a fictional scenario.

This technical support center provides guidance for researchers validating the activity of the hypothetical compound this compound, a putative inhibitor of the MEK1/2 signaling pathway, in a new assay.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to be a selective, ATP-competitive inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling cascade. By inhibiting MEK1/2, this compound is expected to block the phosphorylation of ERK1/2, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.

Q2: What are the recommended positive and negative controls for a cell-based assay with this compound?

A2:

  • Positive Control: A known, well-characterized MEK1/2 inhibitor (e.g., Trametinib, Selumetinib) should be used to confirm that the assay can detect the expected biological effect.

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as the this compound) is essential to account for any effects of the solvent on the cells.

  • Untreated Control: A population of cells that receives no treatment should also be included to establish a baseline for the assay.

Q3: At what confluence should cells be plated for a this compound experiment?

A3: Optimal cell confluence depends on the specific cell line and the duration of the experiment. For most proliferation or signaling assays, plating cells to achieve 50-70% confluence at the time of treatment is recommended. This ensures that the cells are in the exponential growth phase and can respond to the treatment.

Troubleshooting Guides

Issue 1: High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent cell seedingEnsure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding.
Edge effects in multi-well platesAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Pipetting errors during treatmentPrepare a master mix of the treatment dilutions to add to the wells. Change pipette tips between different treatments and concentrations.
ContaminationRegularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques.
Issue 2: No Observable Effect of this compound
Potential Cause Recommended Solution
Incorrect compound concentrationVerify the initial stock concentration and the dilution series. Test a broader range of concentrations, including higher doses.
Compound instabilityThis compound is light-sensitive. Protect from light during storage and experiments. Prepare fresh dilutions for each experiment.
Inactive compoundConfirm the identity and purity of the this compound batch using analytical methods such as LC-MS or NMR.
Cell line is not dependent on the MAPK/ERK pathwayUse a cell line with a known activating mutation in the MAPK/ERK pathway (e.g., BRAF V600E) as a positive control cell line.
Insufficient treatment durationPerform a time-course experiment to determine the optimal treatment duration for observing an effect on the target pathway.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineBRAF StatusMEK StatusIC50 (nM)
A375V600EWT15.2
SK-MEL-28V600EWT21.7
HT-29V600EWT18.4
MCF-7WTWT> 1000
HeLaWTWT> 1000

Table 2: Effect of this compound on p-ERK Levels

Treatment (100 nM)Treatment Durationp-ERK/Total ERK Ratio (Normalized to Vehicle)
Vehicle (DMSO)1 hour1.00
This compound1 hour0.12
Vehicle (DMSO)6 hours1.00
This compound6 hours0.08
Vehicle (DMSO)24 hours1.00
This compound24 hours0.05

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results and calculate the IC50 value using non-linear regression.

Protocol 2: Western Blot for p-ERK and Total ERK
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix 20 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., Rabbit mAb) and total ERK1/2 (e.g., Mouse mAb) overnight at 4°C, following the manufacturer's recommended dilutions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal for each sample.

Visualizations

W84_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors W84 This compound W84->MEK Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway of this compound.

W84_Experimental_Workflow cluster_0 Phase 1: Assay Setup cluster_1 Phase 2: Incubation & Lysis cluster_2 Phase 3: Data Acquisition cluster_3 Phase 4: Analysis Seed_Cells Seed cells in 96-well plate Prepare_Compound Prepare this compound dilution series Seed_Cells->Prepare_Compound Treat_Cells Treat cells with compound, positive/negative controls Prepare_Compound->Treat_Cells Incubate Incubate for defined duration Treat_Cells->Incubate Lyse_Cells Lyse cells for protein analysis Incubate->Lyse_Cells Viability_Assay Perform Cell Viability Assay (e.g., MTS) Incubate->Viability_Assay Western_Blot Perform Western Blot for p-ERK and Total ERK Lyse_Cells->Western_Blot Quantify_Bands Quantify band intensity Western_Blot->Quantify_Bands Measure_Absorbance Measure absorbance Viability_Assay->Measure_Absorbance Normalize_pERK Normalize p-ERK to Total ERK Quantify_Bands->Normalize_pERK Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: General experimental workflow for this compound validation.

W84_Troubleshooting_Tree Start No observable effect of This compound Check_Controls Are positive controls (e.g., known MEK inhibitor) working? Start->Check_Controls Check_Assay Issue is likely with the assay system or cell line. Verify cell line sensitivity and reagent integrity. Check_Controls->Check_Assay No Check_Compound Is the compound concentration and preparation correct? Check_Controls->Check_Compound Yes Check_Dilution Verify stock concentration and dilution calculations. Test a broader concentration range. Check_Compound->Check_Dilution No Check_Stability Is the compound stable? Check_Compound->Check_Stability Yes Prepare_Fresh Prepare fresh dilutions for each experiment. Protect from light. Check_Stability->Prepare_Fresh No Confirm_Identity Confirm compound identity and purity via LC-MS or NMR. Check_Stability->Confirm_Identity Yes

Caption: Troubleshooting decision tree for unexpected results.

Validation & Comparative

A Comparative Guide to W-84 Dibromide and Other M2 Receptor Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of W-84 dibromide with other M2 muscarinic acetylcholine (B1216132) receptor (M2R) modulators. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data. The guide includes detailed experimental protocols and visual representations of key biological pathways and workflows to facilitate understanding and application in a laboratory setting.

Introduction to M2 Receptor Modulation

The M2 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), plays a crucial role in the central and peripheral nervous systems. Primarily coupled to Gi proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This inhibitory signaling pathway is implicated in various physiological processes, including the regulation of heart rate and neuronal activity. The development of selective M2R modulators is of significant interest for therapeutic applications in various disorders.

Allosteric modulators, such as this compound, offer a promising approach to achieving receptor subtype selectivity. These molecules bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds.[2] This interaction can modulate the binding affinity and/or efficacy of the orthosteric ligand, providing a more nuanced control of receptor function.

This compound: An Allosteric Modulator of the M2 Receptor

This compound is a potent allosteric modulator of the M2 muscarinic acetylcholine receptor.[3] Its mechanism of action involves binding to an allosteric site on the M2R, which in turn stabilizes the binding of orthosteric antagonists, such as N-methylscopolamine (NMS).[2] This is characterized by a retardation of the dissociation rate of the orthosteric ligand. Functionally, this compound has been shown to act as an inverse agonist in some systems.[2]

Comparative Performance Data

The following tables summarize the binding affinity and functional potency of this compound in comparison to other known M2 receptor modulators. The data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.

Table 1: Binding Affinity of M2 Receptor Allosteric Modulators

CompoundRadioligandPreparationpKi / pKdReference
This compound [3H]dimethyl-W84Porcine heart homogenates7.83 (pKi)[3]
Gallamine[3H]NMSM2 mAChRs6.72 (pKi)[3]
Alcuronium[3H]dimethyl-W84Porcine heart homogenates8.62 (pKi)[3]
LY2119620[3H]LY2119620Human M2 mAChRs-[4]
Compound '628'[3H]NMSCHO cells expressing human M2 mAChR5.96 (pKB)

Note: pKi and pKd are the negative logarithm of the inhibition constant and dissociation constant, respectively. A higher value indicates a higher binding affinity.

Table 2: Functional Potency of M2 Receptor Modulators

CompoundAssay TypeCell Line/TissuepA2 / pIC50Reference
This compound [35S]GTPγS bindingAtrial membranesInverse agonist[2]
IperoxoG-protein activationCHO-hM2 cellsAgonist[5]
CarbacholcAMP inhibitionCHO cells expressing M2 receptorAgonist[6]
Atropine (B194438)--Antagonist[7]

Note: pA2 and pIC50 are measures of the potency of an antagonist and inhibitor, respectively. A higher value indicates greater potency.

M2 Receptor Signaling Pathway

The canonical signaling pathway for the M2 muscarinic receptor involves its coupling to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing the intracellular concentration of the second messenger cAMP. The Gβγ subunits can also directly modulate the activity of other effectors, such as inwardly rectifying potassium channels.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP converts Agonist Agonist (e.g., Acetylcholine) Agonist->M2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Leads to

M2 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate M2 receptor modulators.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the M2 receptor using [3H]N-methylscopolamine ([3H]NMS) as the radioligand.

Materials:

  • CHO cell membranes expressing human M2 receptors

  • [3H]N-methylscopolamine ([3H]NMS)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Unlabeled atropine (for non-specific binding determination)

  • Test compound (e.g., this compound)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 25 µL of Assay Buffer, 25 µL of [3H]NMS (at a final concentration near its Kd), and 50 µL of cell membrane suspension.

    • Non-specific Binding (NSB): 25 µL of atropine (at a final concentration of 1 µM), 25 µL of [3H]NMS, and 50 µL of cell membrane suspension.[7]

    • Competitive Binding: 25 µL of the test compound at various concentrations, 25 µL of [3H]NMS, and 50 µL of cell membrane suspension.[7]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prep_Comp Prepare Compound Serial Dilutions Start->Prep_Comp Setup_Assay Set up 96-well Plate (Total, NSB, Competitive) Prep_Comp->Setup_Assay Incubate Incubate at RT (60-90 min) Setup_Assay->Incubate Harvest Harvest & Wash (Filtration) Incubate->Harvest Count Scintillation Counting Harvest->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

Functional Assay: cAMP Measurement

This protocol describes a method to measure the functional activity of M2 receptor modulators by quantifying their effect on forskolin-stimulated cAMP production.

Materials:

  • CHO cells stably expressing the human M2 receptor

  • Cell culture medium

  • Forskolin (B1673556)

  • Test compound (e.g., this compound)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well cell culture plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the CHO-M2 cells into 96-well plates and grow to 80-90% confluency.

  • Compound Treatment:

    • For agonists: Add varying concentrations of the test compound to the cells and incubate for a specified time.

    • For antagonists/inverse agonists: Pre-incubate the cells with varying concentrations of the test compound before stimulating with a fixed concentration of an agonist (e.g., acetylcholine) or forskolin.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. A typical concentration is 10 µM.

  • Cell Lysis and cAMP Detection: Following the incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC₅₀ value (the concentration that inhibits 50% of the forskolin-stimulated response).

cAMP_Assay_Workflow Start Start Seed_Cells Seed CHO-M2 Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with Test Compound (Agonist or Antagonist) Seed_Cells->Treat_Cells Stimulate Stimulate with Forskolin Treat_Cells->Stimulate Lyse_Detect Lyse Cells & Detect cAMP Stimulate->Lyse_Detect Analyze Data Analysis (EC50 / IC50) Lyse_Detect->Analyze End End Analyze->End

cAMP Functional Assay Workflow

Conclusion

This compound is a valuable tool for studying the M2 muscarinic receptor due to its potent allosteric modulatory effects. This guide provides a framework for comparing its performance against other M2 receptor modulators. The provided data tables and detailed experimental protocols are intended to assist researchers in designing and conducting their own investigations into the pharmacology of the M2 receptor. The use of standardized assays and clear data presentation will be crucial for advancing our understanding of M2 receptor function and for the development of novel therapeutics targeting this important receptor.

References

A Comparative Guide to the Allosteric Effects of W-84 Dibromide and Gallamine on Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the allosteric effects of two well-characterized modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs), W-84 dibromide and gallamine (B1195388). By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction to this compound and Gallamine

This compound and gallamine are both allosteric modulators of mAChRs, meaning they bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This interaction modulates the receptor's response to orthosteric ligands. This compound is a potent modulator with a preference for the M2 subtype, while gallamine also exhibits subtype selectivity, with higher affinity for M2 and M4 receptors.[1] This guide will delve into the quantitative aspects of their allosteric effects, the experimental protocols used to characterize them, and the signaling pathways they influence.

Quantitative Comparison of Allosteric Effects

The allosteric effects of this compound and gallamine have been quantified primarily through radioligand binding assays. These studies typically measure the modulator's ability to affect the binding of a radiolabeled orthosteric ligand, such as [3H]N-methylscopolamine ([3H]NMS), to the receptor. The key parameters derived from these experiments are the binding affinity of the allosteric modulator (often expressed as pKA or KA) and the cooperativity factor (α), which quantifies the extent to which the allosteric modulator alters the affinity of the orthosteric ligand.

ParameterThis compound (at M2 Receptor)Gallamine (at M2 Receptor)Gallamine (at M3 Receptor)Reference
Binding Affinity (pKA) Not explicitly provided as pKA7.57 ± 0.045.56 ± 0.13[1]
Binding Affinity (KA) ~160 nM--[1]
Cooperativity Factor (α) with [3H]NMS 2.431 ± 13 ± 0.4[1]
Effect on [3H]NMS Dissociation ECdiss = 900 nM0.2 µM reduces k-1 to 51 ± 5% of control10 µM reduces k-1 to 51 ± 5% of control[1]

Table 1: Quantitative Comparison of Allosteric Parameters for this compound and Gallamine at Muscarinic M2 and M3 Receptors.

Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The five subtypes (M1-M5) are broadly classified into two major signaling pathways based on their G protein coupling.

  • M2 and M4 Receptors: These receptors preferentially couple to G proteins of the Gi/o family. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the dissociated G protein can also directly modulate the activity of other effectors, such as ion channels.

  • M1, M3, and M5 Receptors: These receptors primarily couple to G proteins of the Gq/11 family. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

The allosteric modulation by this compound and gallamine, particularly at the M2 receptor, influences the Gi/o-mediated signaling cascade.

M2_Signaling_Pathway M2R M2 Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ACh Acetylcholine ACh->M2R Orthosteric Binding Modulator W-84 / Gallamine (Allosteric Modulator) Modulator->M2R Allosteric Binding ATP ATP M3_Signaling_Pathway M3R M3 Receptor Gq_protein Gq/11 Protein (αβγ) M3R->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 DAG DAG ACh Acetylcholine ACh->M3R Orthosteric Binding Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Radioligand_Binding_Workflow start Start prep Membrane Preparation start->prep incubate Incubation with Radioligand & Modulator prep->incubate filter Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (KA and α determination) count->analyze end End analyze->end

References

A Comparative Analysis of W-84 Dibromide and Novel Compounds in M2 Receptor Modulation and as Organophosphate Antidotes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the established M2 muscarinic acetylcholine (B1216132) receptor allosteric modulator, W-84 dibromide, against novel compounds in the fields of M2 receptor modulation and the treatment of organophosphate poisoning. This analysis is supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a well-characterized allosteric modulator of the M2 muscarinic acetylcholine receptor, known to enhance the binding of orthosteric antagonists. This property has positioned it as a potential adjunct therapy in organophosphate poisoning, where it can potentiate the effects of atropine (B194438). However, the landscape of M2 receptor modulators and organophosphate poisoning antidotes is evolving with the emergence of novel compounds demonstrating significant therapeutic promise. This guide synthesizes the available data to facilitate a comparative assessment of these next-generation compounds against the benchmark of this compound.

I. Allosteric Modulation of the M2 Muscarinic Receptor

The M2 muscarinic acetylcholine receptor (M2R) plays a crucial role in regulating cardiac function and neuronal activity. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding pocket, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands.

Comparative Efficacy of M2R Allosteric Modulators

While direct head-to-head comparative studies between this compound and novel M2R allosteric modulators are limited, the available data allows for an initial assessment of their relative efficacies.

CompoundMechanism of ActionKey Efficacy ParametersReference
This compound Positive Allosteric Modulator (PAM) of antagonistsStabilizes antagonist-receptor complexes.[1](2--INVALID-LINK--
Triazolo-quinazolinone Analogs M2-selective PAMs of N-methylscopolamine (NMS)Increase NMS affinity ~5-fold; Slow NMS dissociation ~50-fold.[3](4)
Compound '628' M2-selective PAM of NMS and scopolamineCooperativity factor (α) of 5.5; KB of 1.1 μM; Slows NMS dissociation 50-fold.[5](6)
LY2119620 M2/M4 receptor-selective PAMExhibits strong positive cooperativity with the agonist iperoxo.[7](8--INVALID-LINK--
Experimental Protocols

A standard method to assess the affinity and cooperativity of allosteric modulators is through radioligand binding assays.

  • Membrane Preparation: Membranes from cells stably expressing the human M2 muscarinic receptor (e.g., CHO or HEK293 cells) are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) at a concentration near its Kd.

  • Compound Incubation: The test compounds (e.g., this compound, triazolo-quinazolinone analogs, compound '628') are added at various concentrations.

  • Equilibrium and Dissociation: For equilibrium binding, the reaction is incubated until equilibrium is reached. For dissociation kinetics, after reaching equilibrium with the radioligand, an excess of a non-radiolabeled antagonist (e.g., atropine) is added to initiate dissociation, and samples are collected at different time points.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: Data from equilibrium binding assays are used to determine the cooperativity factor (α), which indicates the degree to which the allosteric modulator enhances (α > 1) or inhibits (α < 1) the binding of the orthosteric ligand. Dissociation kinetic data are used to calculate the rate at which the radioligand dissociates from the receptor in the presence and absence of the allosteric modulator.

Signaling Pathway of M2R Allosteric Modulation

The following diagram illustrates the mechanism of action of a positive allosteric modulator on the M2 muscarinic receptor.

M2R_Allosteric_Modulation cluster_receptor M2 Muscarinic Receptor ortho_site Orthosteric Site Gi_protein Gαi/o Protein ortho_site->Gi_protein Inhibits (when agonist bound) allo_site Allosteric Site allo_site->ortho_site Enhances Antagonist Binding Affinity & Slows Dissociation ACh Acetylcholine (Agonist) ACh->ortho_site Binds Antagonist Antagonist (e.g., Atropine) Antagonist->ortho_site Blocks PAM Positive Allosteric Modulator (e.g., this compound) PAM->allo_site Binds AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

M2R Allosteric Modulation Pathway

II. Advancements in Organophosphate Poisoning Antidotes

Organophosphate (OP) compounds, found in pesticides and nerve agents, cause toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to a cholinergic crisis. The standard treatment regimen includes an antimuscarinic agent (atropine), an oxime to reactivate AChE (e.g., pralidoxime), and a benzodiazepine (B76468) to control seizures. This compound has been investigated as an adjunct to atropine therapy. Novel compounds with different mechanisms of action are now being explored to improve outcomes, particularly in cases of delayed treatment and for neuroprotection.

Comparative Efficacy of Organophosphate Poisoning Antidotes
TreatmentMechanism of ActionKey Efficacy Parameters (in animal models)Reference
Atropine + this compound Muscarinic antagonist + Allosteric modulatorPotentiates the protective effect of atropine.[9](10)
Ganaxolone (B1674614) Neurosteroid; positive allosteric modulator of GABA-A receptorsDose-dependent protection against DFP- and soman-induced seizures; shows anticonvulsant activity but limited neuroprotection in some delayed treatment models.[11](12--INVALID-LINK--
Standard Therapy (Atropine + Oxime + Benzodiazepine) Muscarinic antagonist + AChE reactivator + GABA-A receptor modulatorControls muscarinic symptoms and seizures.[13](14--INVALID-LINK--

Ganaxolone Efficacy Data in a Rat Model of Soman-Induced Seizures [15](15)

Treatment Group (20 min post-seizure onset)nMortalitySeizure Termination
Midazolam + Vehicle110-
Midazolam + Ganaxolone (10 mg/kg)905 of 9 rats showed periods of termination
Experimental Protocols

Animal models are essential for evaluating the efficacy of novel antidotes for organophosphate poisoning.

  • Animal Model: Typically, rats or guinea pigs are used.

  • Organophosphate Exposure: Animals are exposed to a specific organophosphate agent (e.g., soman, DFP) at a dose that induces seizures and mortality.

  • Treatment Administration: The test compounds (e.g., this compound in combination with atropine, ganaxolone) are administered at various time points after exposure.

  • Efficacy Endpoints:

    • Survival Rate: The percentage of animals surviving at specific time points (e.g., 24 hours) is recorded.

    • Seizure Control: Electroencephalography (EEG) is used to monitor seizure activity, and the duration and severity of seizures are quantified.

    • Neuroprotection: Histopathological analysis of brain tissue is performed to assess neuronal damage.

  • Data Analysis: Statistical analysis is used to compare the efficacy of the different treatment groups to a control group (e.g., vehicle or standard therapy).

Workflow for Evaluating Organophosphate Poisoning Antidotes

The following diagram outlines a typical experimental workflow for the preclinical evaluation of novel antidotes for organophosphate poisoning.

OP_Antidote_Workflow start Start: Identify Novel Antidote Candidate in_vitro In Vitro Characterization (e.g., Receptor Binding, Enzyme Assays) start->in_vitro animal_model Animal Model Selection (e.g., Rat, Guinea Pig) in_vitro->animal_model op_exposure Organophosphate Exposure (e.g., Soman, DFP) animal_model->op_exposure treatment Antidote Administration (Dose-Response & Time-Course) op_exposure->treatment efficacy_assessment Efficacy Assessment treatment->efficacy_assessment survival Survival Rate efficacy_assessment->survival seizure Seizure Monitoring (EEG) efficacy_assessment->seizure neuroprotection Neuroprotection Analysis (Histopathology) efficacy_assessment->neuroprotection data_analysis Data Analysis & Comparison to Standard of Care survival->data_analysis seizure->data_analysis neuroprotection->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Preclinical Evaluation Workflow

Conclusion

This compound remains a valuable tool for studying the allosteric modulation of M2 muscarinic receptors and holds potential as an adjunctive therapy in organophosphate poisoning. However, the emergence of novel M2-selective allosteric modulators with high potency and cooperativity, such as the triazolo-quinazolinone analogs and compound '628', warrants further investigation and direct comparative studies to establish their potential advantages.

In the context of organophosphate poisoning, while a this compound/atropine combination shows promise, novel compounds like the neurosteroid ganaxolone are being explored for their neuroprotective and anticonvulsant properties, particularly in scenarios of delayed treatment. The lack of direct comparative studies between these different therapeutic strategies highlights a critical gap in the research. Future studies should focus on head-to-head comparisons under standardized experimental conditions to provide a clearer picture of the relative efficacies of these compounds and to guide the development of more effective treatments for organophosphate poisoning.

References

Unveiling the Allosteric Mechanism of W-84 Dibromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the allosteric mechanism of W-84 dibromide, a potent modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-mAChR). By examining key validation studies and comparing this compound with related allosteric modulators, this document serves as a critical resource for researchers in pharmacology and drug development.

Executive Summary

This compound is a well-established allosteric modulator of M2-mAChRs.[1][2] Its primary mechanism involves binding to a site topographically distinct from the orthosteric site for acetylcholine (ACh), thereby influencing the binding and signaling of the primary ligand.[2][3] Experimental evidence overwhelmingly supports a mechanism where this compound retards the dissociation of orthosteric antagonists, such as N-methylscopolamine (NMS), effectively stabilizing the antagonist-receptor complex.[1][4] This allosteric modulation enhances the protective effects of antagonists like atropine (B194438) against organophosphate poisoning.[2][4] This guide delves into the quantitative data and experimental protocols that have been pivotal in validating this mechanism, offering a comparative analysis with its derivative, Dimethyl-W84, and other classical allosteric modulators.

Comparative Analysis of Allosteric Modulators

The following tables summarize the quantitative data from key studies, offering a direct comparison of this compound and its closely related derivative, Dimethyl-W84, with other known allosteric modulators of the M2-mAChR.

Table 1: Binding Affinity and Potency of M2-mAChR Allosteric Modulators

CompoundParameterValueSpecies/TissueReference
This compound ----
EC50 (retardation of [³H]NMS dissociation)~1 µMGuinea pig myocardiumJepsen et al., 1988
Dimethyl-W84 EC50 (retardation of [³H]NMS dissociation)3 nMPorcine heartTränkle et al., 1998
Kd ([³H]Dimethyl-W84 binding)2 nMPorcine heartTränkle et al., 1998
Gallamine Ki~1 µMRat heartStockton et al., 1983
Alcuronium Ki~0.1 µMRat heartStockton et al., 1983

Table 2: Kinetic Parameters of Allosteric Modulator Interactions with M2-mAChR

CompoundParameterValueSpecies/TissueReference
[³H]Dimethyl-W84 k_on (association rate constant)2.1 x 10⁷ M⁻¹min⁻¹Guinea pig cardiac membranesTränkle et al., 2003
k_off (dissociation rate constant)0.16 min⁻¹Guinea pig cardiac membranesTränkle et al., 2003
t½ (dissociation half-life)4.3 minGuinea pig cardiac membranesTränkle et al., 2003

Experimental Protocols for Mechanism Validation

The validation of this compound's allosteric mechanism has relied on a series of well-defined experimental protocols, primarily centered around radioligand binding assays.

Radioligand Dissociation Assays

This is the cornerstone experiment for demonstrating the allosteric effect of this compound.

  • Objective: To measure the rate at which a radiolabeled orthosteric antagonist (e.g., [³H]N-methylscopolamine or [³H]NMS) dissociates from the M2-mAChR in the presence and absence of the allosteric modulator.

  • Protocol Outline:

    • Incubation: Membranes prepared from a tissue source rich in M2-mAChRs (e.g., guinea pig myocardium or porcine heart) are incubated with the radioligand ([³H]NMS) to allow for receptor binding to reach equilibrium.

    • Initiation of Dissociation: Dissociation is initiated by adding a high concentration of a non-radiolabeled orthosteric antagonist (e.g., atropine) to prevent the re-binding of the dissociated radioligand.

    • Modulator Addition: In parallel experiments, the allosteric modulator (this compound or a comparator) is added at various concentrations just prior to the initiation of dissociation.

    • Sampling: At various time points, aliquots of the incubation mixture are rapidly filtered through glass fiber filters to separate receptor-bound from free radioligand.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The rate of dissociation (k_off) is determined by fitting the data to a mono-exponential decay curve. A slower dissociation rate in the presence of the allosteric modulator is indicative of a positive allosteric interaction that stabilizes the antagonist-receptor complex.

Equilibrium Competition Binding Assays

These assays are used to determine the binding affinity of the allosteric modulator.

  • Objective: To measure the ability of an unlabeled allosteric modulator to compete with a radiolabeled allosteric ligand (e.g., [³H]Dimethyl-W84) for binding to the allosteric site.

  • Protocol Outline:

    • Incubation: Receptor-containing membranes are incubated with a fixed concentration of the radiolabeled allosteric ligand ([³H]Dimethyl-W84) and varying concentrations of the unlabeled competitor (e.g., this compound).

    • Equilibrium: The incubation is allowed to proceed until equilibrium is reached.

    • Separation and Quantification: The separation of bound and free radioligand and subsequent quantification are performed as described in the dissociation assay.

    • Data Analysis: The data are analyzed using non-linear regression to determine the inhibitor constant (Ki), which represents the binding affinity of the unlabeled allosteric modulator.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the M2-mAChR and the experimental workflow for validating the allosteric mechanism of this compound.

M2_Signaling_Pathway cluster_receptor M2 Muscarinic Receptor cluster_gprotein G-protein Signaling ACh Acetylcholine M2R M2-mAChR ACh->M2R Binds to orthosteric site Gi Gi/o Protein M2R->Gi Activates W84 This compound W84->M2R Binds to allosteric site Antagonist Orthosteric Antagonist Antagonist->M2R Blocks ACh binding AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production

Caption: M2 Muscarinic Receptor Signaling Pathway.

Allosteric_Validation_Workflow Start Start: Hypothesis W-84 is an allosteric modulator Prep Prepare M2-mAChR rich membranes Start->Prep Dissociation_Assay Radioligand Dissociation Assay ([³H]NMS) Prep->Dissociation_Assay Competition_Assay Equilibrium Competition Assay ([³H]Dimethyl-W84) Prep->Competition_Assay Data_Analysis Data Analysis Dissociation_Assay->Data_Analysis Competition_Assay->Data_Analysis Conclusion Conclusion: Mechanism Validated Data_Analysis->Conclusion

Caption: Experimental Workflow for Allosteric Mechanism Validation.

Conclusion

The allosteric mechanism of this compound at the M2 muscarinic acetylcholine receptor is robustly supported by a wealth of experimental data. Radioligand binding studies, particularly dissociation assays, have been instrumental in demonstrating its ability to stabilize the binding of orthosteric antagonists. The quantitative data presented in this guide, alongside the detailed experimental protocols, provide a clear framework for understanding and further investigating the allosteric modulation of M2-mAChRs. This information is critical for the rational design of novel therapeutics targeting this important receptor.

References

A Comparative Guide to the Cross-Reactivity of W-84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of W-84 dibromide with an alternative allosteric modulator, gallamine (B1195388), at muscarinic acetylcholine (B1216132) receptors. The information is intended to assist researchers in selecting appropriate pharmacological tools and interpreting experimental results.

Introduction to this compound

This compound is a potent allosteric modulator of muscarinic acetylcholine receptors (mAChRs), exhibiting a pronounced selectivity for the M2 subtype.[1] Its mechanism of action involves binding to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds. This allosteric interaction stabilizes the conformation of the receptor, particularly when an antagonist is bound, thereby retarding the dissociation of the antagonist. This property makes this compound a valuable tool for studying the pharmacology of muscarinic receptors and has been investigated for its potential to enhance the protective effects of atropine (B194438) against organophosphate poisoning.

Comparative Cross-Reactivity Analysis

Understanding the selectivity of a pharmacological agent is crucial for the accurate interpretation of experimental data and for predicting potential off-target effects. This section compares the binding affinities of this compound and gallamine across different muscarinic receptor subtypes.

Data Presentation

The following table summarizes the available quantitative data on the binding affinities (KA, Ki, or Kd) of this compound and gallamine for the M1, M2, M3, and M4 muscarinic receptor subtypes. It is important to note that the data for gallamine are compiled from multiple studies using different experimental conditions, which may account for some of the variability in the reported values.

CompoundM1 AffinityM2 AffinityM3 AffinityM4 Affinity
This compound ~800 nM (KB)~160 nM (KA)~4000 nM (KB)~800 nM (KB)
Gallamine 24 nM (Ki) ¹2.4 nM (Ki) ¹Low Affinity ³Low Affinity ³
33 µM (Ki) ²144 µM (Ki) ² (non-cardiac)
25 nM (Kd) ⁴ (high affinity)

Data sourced from multiple publications. Direct comparison should be made with caution due to variations in experimental methodologies. ¹ Stock et al., 1985 ² McKinney et al., 1991[2] ³ Lazareno & Birdsall, 1993[3] ⁴ Ellis & Hoss, 1982[4]

Experimental Protocols

The data presented in this guide are primarily derived from radioligand binding assays and functional assays. The following are detailed methodologies for these key experiments.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a compound for muscarinic receptor subtypes using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Tissues or cells expressing the desired muscarinic receptor subtype are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound or gallamine) are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

  • The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Allosteric Modulation

This protocol describes a method to assess the functional effect of an allosteric modulator on agonist-induced cellular responses.

1. Cell Culture:

  • Cells stably or transiently expressing the muscarinic receptor subtype of interest are cultured in appropriate media.

2. Agonist Stimulation:

  • The cells are pre-incubated with varying concentrations of the allosteric modulator (e.g., this compound) or vehicle.

  • A concentration-response curve is then generated by stimulating the cells with increasing concentrations of a muscarinic agonist (e.g., carbachol).

3. Measurement of Second Messenger Response:

  • The cellular response is measured by quantifying the production of a relevant second messenger.

    • For M1, M3, and M5 receptors (Gq-coupled), this is typically the measurement of inositol (B14025) phosphate (B84403) accumulation or intracellular calcium mobilization.

    • For M2 and M4 receptors (Gi-coupled), this is often the measurement of the inhibition of adenylyl cyclase activity and subsequent decrease in cyclic AMP (cAMP) levels.

4. Data Analysis:

  • The potency (EC50) and efficacy (Emax) of the agonist are determined in the absence and presence of the allosteric modulator.

  • A change in the agonist's potency or efficacy indicates allosteric modulation. A leftward shift in the agonist concentration-response curve suggests positive allosteric modulation, while a rightward shift suggests negative allosteric modulation.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Radioligand_Binding cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Resuspension Resuspension Membrane_Pellet->Resuspension Incubation Incubation with Radioligand and Test Compound Resuspension->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Cheng_Prusoff Cheng-Prusoff Equation IC50_Determination->Cheng_Prusoff Ki_Value Ki Value Cheng_Prusoff->Ki_Value

Caption: Workflow for Radioligand Binding Assay.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 (Gq-coupled) Gq Gq M1_M3_M5->Gq Activate PLC Phospholipase C Gq->PLC Activate PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation M2_M4 M2, M4 (Gi-coupled) Gi Gi M2_M4->Gi Activate AC Adenylyl Cyclase Gi->AC Inhibit ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Converts to W84 This compound (Allosteric Modulator) W84->M2_M4 Modulates Gallamine Gallamine (Allosteric Modulator) Gallamine->M1_M3_M5 Modulates Gallamine->M2_M4 Modulates ACh Acetylcholine (Agonist) ACh->M1_M3_M5 ACh->M2_M4

Caption: Muscarinic Receptor Signaling Pathways.

References

Methoctramine: A Comparative Guide to its M2 Muscarinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of Methoctramine, a selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor, against other muscarinic receptor subtypes (M1, M3, M4, and M5). The data presented is derived from in vitro experimental studies and is intended to serve as a valuable resource for researchers engaged in the study of muscarinic receptor pharmacology and the development of subtype-selective ligands.

Comparative Binding Affinity of Methoctramine

The selectivity of Methoctramine for the M2 muscarinic receptor subtype over the M1, M3, M4, and M5 subtypes has been quantified through competitive radioligand binding assays. The following table summarizes the inhibition constant (Kᵢ) values for Methoctramine at each of the five human muscarinic receptor subtypes, typically expressed in Chinese Hamster Ovary (CHO) cells. A lower Kᵢ value indicates a higher binding affinity.

Muscarinic Receptor SubtypeMethoctramine Kᵢ (nM)Selectivity Ratio (Kᵢ / Kᵢ for M2)
M1 15816-fold vs. M2
M2 101
M3 1580158-fold vs. M2
M4 15816-fold vs. M2
M5 1580158-fold vs. M2

Note: The Kᵢ values are approximate and can vary depending on the specific experimental conditions, such as the radioligand used and the cell line.

Experimental Protocols

The determination of the binding affinity of Methoctramine for the different muscarinic receptor subtypes is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptor Selectivity

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO-K1) cells stably transfected with the gene for one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured to confluence.

  • The cells are harvested and subjected to homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains a fixed concentration of a non-selective muscarinic radioligand, typically [³H]-N-methylscopolamine ([³H]-NMS), at a concentration close to its dissociation constant (Kd) for the respective receptor subtype.

  • A range of concentrations of the unlabeled competitor ligand (Methoctramine) is added to the wells.

  • The reaction is initiated by the addition of the prepared cell membranes (containing the specific muscarinic receptor subtype).

  • The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 60-90 minutes).

3. Separation of Bound and Free Radioligand:

  • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • The filters are dried, and a scintillation cocktail is added.

  • The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

5. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine) and is subtracted from the total binding to obtain specific binding.

  • The specific binding data is plotted against the logarithm of the competitor (Methoctramine) concentration to generate a competition curve.

  • The concentration of Methoctramine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_separation 3. Separation cluster_quantification 4. Quantification cluster_analysis 5. Data Analysis cell_culture CHO Cells Expressing Muscarinic Receptor Subtype membrane_prep Cell Membrane Preparation cell_culture->membrane_prep incubation Incubation with: - [³H]-NMS (Radioligand) - Methoctramine (Competitor) membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 Determine IC₅₀ scintillation->ic50 ki Calculate Kᵢ using Cheng-Prusoff Equation ic50->ki

Caption: Experimental workflow for determining the binding affinity of Methoctramine.

muscarinic_signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling M1_M3_M5 M1 / M3 / M5 Gq11 Gαq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2 / M4 Gio Gαi/o M2_M4->Gio AC Adenylyl Cyclase (AC) Gio->AC inhibits K_channel ↑ K⁺ Channel Activity Gio->K_channel βγ subunit Ca_channel ↓ Ca²⁺ Channel Activity Gio->Ca_channel βγ subunit cAMP ↓ cAMP AC->cAMP

Caption: Canonical signaling pathways of muscarinic acetylcholine receptors.[1][2]

References

W-84 Dibromide: A Comparative Review of its Allosteric Modulation of M2 Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of W-84 dibromide, a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-mAChR). It offers a comparative analysis of its performance, supported by experimental data, to inform research and drug development in areas such as organophosphate poisoning and cholinergic signaling.

Executive Summary

This compound is a synthetic, non-competitive antagonist that functions as an allosteric modulator of M2 muscarinic receptors. Its primary mechanism of action involves retarding the dissociation of orthosteric antagonists, thereby stabilizing the antagonist-receptor complex. This property is particularly significant in the context of organophosphate poisoning, where this compound has been shown to act synergistically with the competitive antagonist atropine (B194438) to provide enhanced protection. This guide summarizes the key quantitative data from seminal studies, details the experimental protocols used to characterize this compound, and provides a visual representation of the relevant signaling pathways.

Comparative Performance of this compound

The allosteric modulatory effects of this compound have been quantified in several key studies. The following table summarizes its performance in comparison to other relevant compounds, particularly in its interaction with the classic muscarinic antagonist, N-methylscopolamine (NMS).

Compound/ConditionParameterValueSpecies/TissueReference
This compound Cooperativity Factor (α) with [3H]NMS 2.4Guinea pig heart homogenates[1]
ECdiss for [3H]NMS dissociation 900 nMGuinea pig heart homogenates[1]
AF-DX 384 Cooperativity Factor (α) with W-84 444 (less-than-additive effect)Guinea pig paced atria[1]
N-methylscopolamine (NMS) Cooperativity Factor (α) with W-84 18 (more-than-additive effect)Guinea pig paced atria[1]

Key Findings:

  • This compound exhibits positive cooperativity with the conventional antagonist NMS, indicated by a cooperativity factor greater than 1. This means that the binding of W-84 to its allosteric site increases the affinity of NMS for the orthosteric binding site.[1]

  • The ECdiss value of 900 nM demonstrates the concentration of this compound required to retard the dissociation of [3H]NMS, highlighting its potency as an allosteric modulator.[1]

  • Interestingly, the interaction of this compound with the M2-preferring antagonist AF-DX 384 results in a less-than-additive effect, suggesting a complex interplay between different allosteric and orthosteric ligands.[1]

  • In contrast, the combination of this compound and NMS shows a more-than-additive antagonistic effect against the agonist oxotremorine, underscoring the synergistic potential of this combination.[1]

Experimental Protocols

The characterization of this compound's allosteric effects has primarily relied on radioligand binding assays. A key experimental protocol is the [3H]N-methylscopolamine ([3H]NMS) dissociation assay.

[3H]N-methylscopolamine Dissociation Assay

Objective: To determine the effect of an allosteric modulator on the dissociation rate of a radiolabeled orthosteric antagonist from the M2 muscarinic receptor.

Materials:

  • Membrane preparations from a source rich in M2 receptors (e.g., guinea pig heart).

  • [3H]N-methylscopolamine ([3H]NMS) as the radioligand.

  • This compound or other test compounds.

  • A high concentration of a non-radiolabeled competitive antagonist (e.g., atropine) to initiate dissociation.

  • Scintillation fluid and a scintillation counter.

  • Buffer solutions (e.g., Krebs-Henseleit solution).

Procedure:

  • Incubation: Incubate the membrane preparation with [3H]NMS in the presence or absence of the allosteric modulator (this compound) to allow for receptor binding to reach equilibrium.

  • Initiation of Dissociation: Initiate the dissociation of [3H]NMS from the receptors by adding a high concentration of a non-radiolabeled antagonist (e.g., atropine). This prevents the re-binding of the dissociated [3H]NMS.

  • Sampling: At various time points after the addition of the unlabeled antagonist, take aliquots of the incubation mixture and filter them rapidly through glass fiber filters to separate the receptor-bound from the free radioligand.

  • Washing: Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity remaining on the filters using a scintillation counter. This represents the amount of [3H]NMS still bound to the receptors.

  • Data Analysis: Plot the natural logarithm of the percentage of [3H]NMS remaining bound against time. The slope of this line gives the dissociation rate constant (koff). A slower dissociation rate in the presence of the allosteric modulator indicates positive cooperativity. The ECdiss value, the concentration of the modulator that produces a half-maximal effect on the dissociation rate, can be determined from concentration-response curves.

Signaling Pathways and Experimental Workflows

M2 Muscarinic Receptor Signaling Pathway

Activation of the M2 muscarinic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels. This compound, as an allosteric modulator, influences the binding of antagonists to this receptor, thereby affecting the downstream signaling.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) M2R M2 Receptor ACh->M2R Binds to orthosteric site Atropine Atropine (Antagonist) Atropine->M2R Competitively binds to orthosteric site W84 This compound (Allosteric Modulator) W84->M2R Binds to allosteric site G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates

Caption: M2 muscarinic receptor signaling cascade.

Experimental Workflow for Evaluating this compound's Protective Effect

The synergistic protective effect of this compound and atropine against organophosphate poisoning can be evaluated using an in vivo experimental workflow.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Guinea Pig) Groups Treatment Groups: 1. Control (Saline) 2. Organophosphate (OP) 3. Atropine + OP 4. W-84 + OP 5. Atropine + W-84 + OP Animal_Model->Groups Pretreatment Pre-treatment with Atropine and/or W-84 Groups->Pretreatment OP_Challenge Organophosphate Challenge Pretreatment->OP_Challenge Monitoring Monitoring of Clinical Signs and Survival OP_Challenge->Monitoring Data_Collection Data Collection: - Survival Rate - Time to Onset of Symptoms - Severity of Symptoms Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Protective Efficacy Statistical_Analysis->Conclusion

References

meta-analysis of W-84 dibromide experimental data

Author: BenchChem Technical Support Team. Date: December 2025

A Meta-Analysis of W-84 Dibromide Experimental Data: A Comparative Guide for Researchers

Introduction

This compound, also known by its chemical name hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a potent allosteric modulator of the muscarinic M2 acetylcholine (B1216132) receptor (M2-AChR). Its ability to stabilize cholinergic antagonist-receptor complexes confers unique pharmacological properties, including a significant synergistic effect with atropine (B194438) in counteracting organophosphate poisoning. This guide provides a comparative meta-analysis of available experimental data on this compound and its alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental evidence.

Physicochemical Properties

A foundational understanding of the physicochemical characteristics of this compound and its comparators is essential for experimental design and interpretation.

PropertyThis compoundGallamine (B1195388)Atropine
Chemical Name Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide[v-Phenenyltris(oxyethylene)]tris[triethylammonium] triiodide(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate
Molecular Formula C₃₂H₄₄Br₂N₄O₄C₃₀H₆₀I₃N₃O₃C₁₇H₂₃NO₃
Molecular Weight 708.53 g/mol 891.54 g/mol 289.37 g/mol
CAS Number 21093-51-665-29-251-55-8
Solubility Soluble to 10 mM in DMSOSoluble in waterSoluble in water, ethanol, and chloroform

Comparative Allosteric Modulation of M2 Receptors

This compound and its alternatives exhibit distinct profiles as allosteric modulators of the M2 muscarinic receptor. The following table summarizes key quantitative data from radioligand binding assays.

CompoundAssay TypeRadioligandKey FindingsReference
This compound [³H]N-methylscopolamine ([³H]NMS) binding[³H]NMSPotently retards the dissociation of [³H]NMS from M2-cholinoceptors, indicating a stabilizing effect on the antagonist-receptor complex.MedChemExpress
Gallamine Equilibrium Binding[³H]NMSExhibits negative cooperativity with [³H]NMS at M2 receptors.Not specified in snippets
Dimethyl-W84 Radioligand Binding[³H]dimethyl-W84Directly measures affinities of allosteric ligands at the M2 receptor. The potencies are consistent with those determined indirectly via modulation of [³H]NMS binding.Tränkle et al., Mol Pharmacol

In Vivo Efficacy in Organophosphate Poisoning

A critical application of this compound is its ability to enhance the protective effects of atropine against organophosphate intoxication.

TreatmentAnimal ModelOrganophosphateKey FindingsReference
Atropine + this compound Not specified in snippetsNot specified in snippetsThe combination provides an overadditive protective effect against organophosphate poisoning. The stabilizing effect of W-84 on the antagonist-receptor complex is believed to contribute to this synergy.MedChemExpress
Atropine (alone) Not specified in snippetsNot specified in snippetsStandard treatment for organophosphate poisoning to counteract muscarinic effects.Medscape, Atlantic Canada Poison Centre

Experimental Protocols

Radioligand Binding Assay for Allosteric Modulation

A generalized protocol for assessing the allosteric modulation of M2 receptors is outlined below. Specific parameters may vary between studies.

Objective: To determine the effect of an allosteric modulator on the binding of an orthosteric radioligand to the M2 receptor.

Materials:

  • Cell membranes expressing M2 receptors

  • Radioligand (e.g., [³H]N-methylscopolamine)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data to determine the effect of the test compound on the binding of the radioligand. This can include determining changes in affinity (Kd) or the dissociation rate of the radioligand.

Signaling Pathways and Experimental Workflows

Mechanism of this compound Allosteric Modulation

The following diagram illustrates the proposed mechanism of action for this compound as a positive allosteric modulator of an M2 receptor antagonist.

W84_Mechanism cluster_receptor M2 Muscarinic Receptor cluster_effect Effect orthosteric_site Orthosteric Site stabilization Stabilization of Antagonist-Receptor Complex orthosteric_site->stabilization allosteric_site Allosteric Site allosteric_site->stabilization Induces Conformational Change antagonist Antagonist (e.g., Atropine) antagonist->orthosteric_site Binds w84 This compound w84->allosteric_site Binds prolonged_blockade Prolonged Receptor Blockade stabilization->prolonged_blockade Leads to

Caption: this compound binds to an allosteric site, stabilizing the antagonist at the orthosteric site.

Experimental Workflow for Radioligand Binding Assay

The workflow for a typical radioligand binding assay to assess allosteric modulation is depicted below.

Binding_Assay_Workflow start Start: Prepare M2 Receptor Membranes incubation Incubate Membranes with: - Radioligand (e.g., [3H]NMS) - Test Compound (e.g., W-84) start->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Determine binding parameters - Assess allosteric effect counting->analysis end End: Characterize Allosteric Modulator analysis->end

Caption: Workflow of a radioligand binding assay for allosteric modulator characterization.

Conclusion

This compound is a significant pharmacological tool for studying the M2 muscarinic receptor. Its potent allosteric modulatory activity, particularly its ability to stabilize antagonist binding, has been demonstrated in vitro. This mechanism is the likely basis for its synergistic protective effects with atropine against organophosphate poisoning observed in vivo. While quantitative data for this compound itself remains somewhat limited in publicly accessible literature, comparative analysis with other allosteric modulators like gallamine provides a broader context for its action. Further research to quantify the in vivo efficacy and detailed binding kinetics of this compound and its analogs, such as Dimethyl-W84, would be highly valuable to the field. The experimental protocols and conceptual diagrams provided in this guide offer a framework for such future investigations.

Confirming the W-84 Dibromide Binding Site on the M2 Muscarinic Receptor Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for confirming the binding site of the allosteric modulator W-84 dibromide on the M2 muscarinic acetylcholine (B1216132) receptor using site-directed mutagenesis and radioligand binding assays. The data and protocols presented are based on established methodologies for studying G protein-coupled receptor (GPCR) allostery.

This compound is recognized as a potent allosteric modulator of the M2 muscarinic acetylcholine receptor (M2R), a key GPCR in cardiovascular and central nervous system functions.[1] Allosteric modulators bind to a site topographically distinct from the orthosteric site for the endogenous ligand, acetylcholine, offering the potential for greater receptor subtype selectivity.[2][3] Structural and mutagenesis studies have revealed that the allosteric site on the M2R is typically located in an "extracellular vestibule" above the orthosteric pocket, involving residues from the extracellular loops (ECLs) and the extracellular ends of the transmembrane (TM) helices.[1][2][3][4]

This guide outlines a hypothetical study to confirm the binding site of this compound by mutating key residues within this putative allosteric pocket and assessing the impact on ligand binding.

Comparative Analysis of this compound Binding to Wild-Type and Mutant M2 Receptors

Site-directed mutagenesis is a powerful technique to identify critical amino acid residues involved in ligand-receptor interactions.[5][6] By substituting specific residues in the putative allosteric binding site with a non-interacting amino acid, such as alanine, any resulting decrease in binding affinity for this compound can implicate those residues in the binding mechanism.

The following table summarizes hypothetical quantitative data from a competitive radioligand binding assay. In this theoretical experiment, membranes from cells expressing either the wild-type (WT) M2R or one of several mutants are incubated with a constant concentration of the radiolabeled antagonist, [³H]-N-methylscopolamine ([³H]-NMS), and varying concentrations of this compound. The resulting data is used to calculate the inhibition constant (Ki), which reflects the binding affinity of this compound.

Receptor ConstructMutation LocationKi (nM) for this compoundFold Change in Ki (vs. WT)
Wild-Type (WT) -15.2 ± 1.8-
Y177A Extracellular Loop 2 (ECL2)1,850 ± 150121.7
W422A Transmembrane Helix 7 (TM7)2,530 ± 210166.4
E172A Extracellular Loop 2 (ECL2)45.6 ± 4.13.0
Y403A Transmembrane Helix 6 (TM6)18.1 ± 2.21.2 (No significant change)

Data are presented as mean ± standard error of the mean (SEM) from three independent experiments. The hypothetical results indicate that mutations of Tyrosine 177 (Y177) and Tryptophan 422 (W422) dramatically reduce the binding affinity of this compound, suggesting these residues are critical components of its binding site. The minor change observed with the E172A mutant suggests this residue may play a lesser role, while the Y403A mutation, located closer to the orthosteric site, shows no significant effect, highlighting the spatial separation of the allosteric and orthosteric domains.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: Site-Directed Mutagenesis of the M2 Receptor

This protocol describes the generation of point mutations in the M2R gene using a PCR-based method.

  • Primer Design: For each mutation (e.g., Y177A, W422A), design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 5-50 ng of dsDNA plasmid template (e.g., pcDNA3.1 containing the wild-type human M2R gene)

      • 125 ng of each forward and reverse mutagenic primer

      • 1 µL of dNTP mix (10 mM each)

      • 5 µL of 10x reaction buffer for a high-fidelity DNA polymerase

      • 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)

      • Nuclease-free water to 50 µL

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 2 minutes

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 1 minute

        • Extension: 68°C for 1 minute per kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • Template Digestion: Add 1 µL of the DpnI restriction enzyme (10 U/µL) to the PCR product. Mix gently and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated DNA. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection. Incubate overnight at 37°C.

  • Verification:

    • Isolate plasmid DNA from several colonies using a miniprep kit.

    • Sequence the entire M2R gene insert using Sanger sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the wild-type and mutant M2 receptors.

  • Cell Culture and Transfection:

    • Culture HEK293 or CHO cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transfect the cells with the plasmid DNA (wild-type or mutant M2R) using a suitable transfection reagent (e.g., Lipofectamine 2000).

    • Allow cells to express the receptors for 24-48 hours post-transfection.

  • Membrane Preparation:

    • Harvest the cells and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Homogenize the cells using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, set up the binding reactions in a final volume of 200 µL. Each reaction should contain:

      • 50 µL of membrane suspension (20-50 µg of protein)

      • 50 µL of [³H]-NMS at a final concentration near its Kd (e.g., 0.3 nM)

      • 50 µL of assay buffer or competing ligand (this compound, ranging from 10⁻¹¹ to 10⁻⁴ M)

      • For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

    • Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.

  • Harvesting and Scintillation Counting:

    • Rapidly filter the reactions through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the maximum specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Logical Relationships

Diagrams are essential for illustrating complex workflows and biological pathways. The following have been generated using Graphviz (DOT language) to meet the specified requirements.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Receptor Expression cluster_assay Binding Assay & Analysis cluster_conclusion Conclusion start Design Mutagenic Primers pcr PCR Amplification with High-Fidelity Polymerase start->pcr digest DpnI Digestion of Parental Plasmid pcr->digest transform Transformation into E. coli digest->transform verify Sequence Verification of Mutant Plasmid transform->verify transfect Transfection of HEK293 Cells (WT or Mutant M2R) verify->transfect culture Cell Culture and Receptor Expression (48h) transfect->culture mem_prep Membrane Preparation culture->mem_prep assay Competitive Radioligand Binding Assay ([³H]-NMS vs. W-84) mem_prep->assay counting Filtration and Scintillation Counting assay->counting analysis Data Analysis (IC50 -> Ki) counting->analysis conclusion Compare Ki values to Confirm Binding Site Residues analysis->conclusion

Experimental workflow for mutagenesis-based binding site confirmation.

M2_Signaling_Pathway ACh Acetylcholine (Orthosteric Agonist) M2R M2 Receptor ACh->M2R Binds W84 This compound (Allosteric Modulator) W84->M2R Modulates Gi Gi/o Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP PKA Protein Kinase A K_ion K+ Efflux (Hyperpolarization) AC_label ATP

Simplified M2 muscarinic receptor signaling pathway.

This guide provides a comprehensive, albeit hypothetical, framework for confirming the binding site of this compound on the M2 muscarinic receptor. By employing site-directed mutagenesis in conjunction with quantitative binding assays, researchers can elucidate the molecular determinants of allosteric modulation, paving the way for the rational design of novel therapeutics targeting this important receptor.

References

A Comparative Guide to the Specificity of W-84 Dibromide in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, understanding the specificity of molecular probes is paramount. This guide provides a detailed comparison of W-84 dibromide, a notable allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs), with other relevant compounds. The following sections will delve into its mechanism of action, comparative performance data, and detailed experimental protocols to assess its specificity.

Mechanism of Action of this compound

This compound functions as a positive allosteric modulator (PAM) of antagonists at the M2 muscarinic acetylcholine receptor.[1][2] Unlike orthosteric ligands that bind directly to the acetylcholine binding site, allosteric modulators bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor that, in the case of this compound, enhances the binding affinity and slows the dissociation of antagonists at the M2 receptor subtype.[2][3] This property is particularly valuable in potentiating the effects of M2 antagonists, for instance, in counteracting organophosphate poisoning. The allosteric binding sites on mAChRs are less conserved across subtypes than the orthosteric sites, providing a structural basis for the development of subtype-selective modulators like this compound.

Comparative Analysis of Allosteric Modulators

To objectively assess the specificity of this compound, its performance is compared with other known allosteric modulators of mAChRs. The following tables summarize the binding affinities (Ki or Kd) and cooperativity factors of this compound and its alternatives at the five muscarinic receptor subtypes (M1-M5).

Table 1: Binding Affinity (Ki/Kd) of Allosteric Modulators at Muscarinic Receptor Subtypes

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
This compound Low AffinityHigh Affinity (IC₅₀ = 1.5 nM for [³H]NMS inhibition)Low AffinityLow AffinityLow Affinity
Gallamine (B1195388) Ki = 24 nM[4]Ki = 2.4 nM[4]Low Affinity[5]Low Affinity[5]-
Alcuronium (B1664504) Lower Affinity[1]High Affinity (Kd = 0.6 µM)[1]Moderate Affinity[1]Moderate Affinity[1]Lowest Affinity[1]
Compound '628' Slight PAM effect[2]High Affinity (KB = 1.1 µM)[2][3]Slight NAM effect[2]Slight PAM effect[2]Slight NAM effect[2]

Note: A lower Ki/Kd/IC50 value indicates a higher binding affinity. Data for this compound across all subtypes is not available in a consistent format; its high M2 selectivity is qualitatively described in the literature. The IC50 value for this compound reflects its potency in inhibiting the binding of the radiolabeled antagonist [³H]N-methylscopolamine (NMS).

Table 2: Cooperativity of Allosteric Modulators with Antagonist Binding

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
This compound -Positive Cooperativity---
Alcuronium Negative Cooperativity (α = 3.35-4.35)[1]Positive Cooperativity (α = 0.38)[1]Negative Cooperativity (α = 3.35-4.35)[1]Positive Cooperativity (α = 0.72)[1]Negative Cooperativity (α = 3.35-4.35)[1]
Compound '628' Slight Positive Cooperativity[2]Strong Positive Cooperativity (α = 5.5)[2][3]Slight Negative Cooperativity[2]Slight Positive Cooperativity[2]Slight Negative Cooperativity[2]

Note: Cooperativity factor (α) < 1 indicates positive cooperativity (enhancement of antagonist binding), α > 1 indicates negative cooperativity (inhibition of antagonist binding), and α = 1 indicates neutral cooperativity. A smaller α value signifies stronger positive cooperativity.

Signaling Pathways and Experimental Workflows

The interaction of allosteric modulators with muscarinic receptors can be visualized through signaling pathway diagrams and experimental workflows.

cluster_0 M2 Muscarinic Receptor Signaling M2R M2 Receptor Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production Antagonist Antagonist (e.g., NMS) Antagonist->M2R Binds to orthosteric site W84 This compound (PAM) W84->M2R Binds to allosteric site

M2 Muscarinic Receptor Signaling Pathway with this compound.

The diagram above illustrates the canonical signaling pathway of the M2 muscarinic receptor, which involves the inhibition of adenylyl cyclase through a Gi protein, leading to decreased cyclic AMP (cAMP) levels. This compound, as a PAM, enhances the binding of antagonists to the M2 receptor, thereby modulating this signaling cascade.

start Start: Prepare Membrane Homogenates incubation Incubate Membranes with [³H]-NMS & Test Compound start->incubation filtration Separate Bound & Free Radioligand via Filtration incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Determine Ki or IC50 counting->analysis

References

Independent Verification of Published W-84 Dibromide Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of W-84 dibromide's performance with other allosteric modulators of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR). The information is compiled from publicly available research to assist in the independent verification of published findings.

Comparative Performance Data

This compound is a potent allosteric modulator of M2 muscarinic receptors. Its primary function is to stabilize the binding of orthosteric antagonists, such as N-methylscopolamine (NMS), thereby prolonging their effect. This property is particularly relevant in the context of treating organophosphate poisoning, where it can enhance the protective effects of atropine (B194438).

To provide a clear comparison, the following tables summarize the quantitative data available for this compound and its alternatives.

Table 1: In Vitro Potency of this compound and Alternatives in Modulating Antagonist Binding

CompoundAssayEndpointPotency (EC50)Species/TissueReference
This compound [³H]N-methylscopolamine dissociationRetardation of dissociation1.3 x 10⁻⁶ MGuinea-pig cardiac membranes[1]
CHIN3/6 [³H]N-methylscopolamine dissociationRetardation of dissociation7.5 x 10⁻⁷ MGuinea-pig cardiac membranes[1]
Dimethyl-W84 [³H]N-methylscopolamine dissociationHindrance of dissociation3 nMM2 Receptor[2]
Gallamine (B1195388) Reduction of [³H]NMS dissociation rate constant (k₋₁)Allosteric modulation~0.2 µM (for 49% reduction)Mouse A9L cells expressing M2 receptors[3]

Table 2: In Vivo Efficacy of Atropine in Paraoxon Poisoning (With and Without Allosteric Modulators)

TreatmentAnimal ModelOrganophosphateEndpointResultReference
Atropine (10 mg/kg) RatsParaoxonLethal Dose 50 (LD50)Protective Ratio: 2.73[1][4]
This compound (in combination with atropine) Not specifiedOrganophosphateProtective effectIncreases the protective effect of atropine[5]

Note: Direct comparative studies of atropine's LD50 in the presence and absence of this compound were not found in the reviewed literature. However, the synergistic protective effect is consistently reported.

Experimental Protocols

[³H]-N-methylscopolamine ([³H]NMS) Binding Assay

This assay is crucial for determining the allosteric modulation of the M2 muscarinic receptor. The following is a generalized protocol based on published methodologies.

Objective: To measure the binding of the radiolabeled antagonist [³H]NMS to M2 muscarinic receptors in the presence and absence of allosteric modulators.

Materials:

  • Tissue Preparation: Membranes from tissues rich in M2 receptors (e.g., guinea-pig heart, rat brainstem, or cells transfected with the M2 receptor).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

  • Buffers: Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competitors: Atropine (for non-specific binding determination), test compounds (e.g., this compound, gallamine).

  • Filtration System: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.

  • Incubation: In assay tubes, combine the membrane preparation, [³H]NMS at a fixed concentration (typically below its Kd for saturation binding or at its Kd for competition assays), and varying concentrations of the test compound or buffer. For determining non-specific binding, a high concentration of atropine is added to a set of tubes.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site or two-site binding model to determine the Ki or IC50 value. For dissociation assays, initiate dissociation by adding a high concentration of an unlabeled antagonist and measure the decrease in [³H]NMS binding over time.

Signaling Pathways and Experimental Workflows

Allosteric Modulation of the M2 Muscarinic Receptor

This compound acts as a negative allosteric modulator of antagonist binding at the M2 muscarinic receptor. This means it binds to a site on the receptor that is distinct from the primary (orthosteric) binding site for acetylcholine and classical antagonists like atropine and NMS. This interaction conformationally changes the receptor, which in turn slows the dissociation of the orthosteric antagonist.

M2_Allosteric_Modulation cluster_receptor M2 Muscarinic Receptor cluster_ligands Ligands cluster_effect Effect Orthosteric_Site Orthosteric Site Allosteric_Site Allosteric Site Orthosteric_Site->Allosteric_Site Conformational Change Effect Stabilized Atropine Binding (Slower Dissociation) Allosteric_Site->Effect Atropine Atropine (Antagonist) Atropine->Orthosteric_Site Binds to W84 This compound (Allosteric Modulator) W84->Allosteric_Site Binds to

Caption: Allosteric modulation of the M2 receptor by this compound.

Experimental Workflow for Assessing In Vivo Efficacy

The protective effect of this compound in combination with atropine against organophosphate poisoning is typically assessed using an in vivo model, such as the paraoxon-induced lethality model in rodents.

InVivo_Workflow start Animal Acclimatization (e.g., Rats) treatment_groups Divide into Treatment Groups: - Vehicle Control - Atropine only - W-84 only - Atropine + W-84 start->treatment_groups administration Administer Treatments (e.g., intraperitoneal injection) treatment_groups->administration challenge Challenge with Organophosphate (e.g., Paraoxon, subcutaneous) administration->challenge observation Observe for Clinical Signs and Mortality over 24-48h challenge->observation data_analysis Data Analysis: - Calculate LD50 - Determine Protective Ratio observation->data_analysis end Conclusion on Synergistic Effect data_analysis->end

Caption: Workflow for in vivo evaluation of this compound and atropine.

M2 Receptor Signaling Pathway

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

M2_Signaling_Pathway cluster_cytosol Cytosol M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Phosphorylates targets leading to Acetylcholine Acetylcholine (Agonist) Acetylcholine->M2R Binds

Caption: Simplified M2 muscarinic receptor signaling pathway.

References

W-84 Dibromide: A Comparative Guide to its Interaction with Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of W-84 dibromide, an allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2R), and its interaction with key downstream signaling pathways. Due to the limited publicly available data on the specific downstream effects of this compound, this guide draws comparisons with the established actions of other relevant muscarinic receptor ligands, including the non-selective antagonists atropine (B194438) and scopolamine, and the M2-selective antagonist AF-DX 116.

Overview of this compound

This compound is a potent allosteric modulator of the M2 muscarinic acetylcholine receptor.[1] It functions as a non-competitive antagonist and has been shown to stabilize cholinergic antagonist-receptor complexes.[2] This allosteric modulation is particularly noted for its ability to retard the dissociation of antagonists like N-methylscopolamine (NMS) from the M2 receptor. This characteristic underlies its protective effects against organophosphate poisoning, especially when used in combination with atropine.

Interaction with the M2 Muscarinic Receptor and Downstream Signaling

The M2 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gαi subunit. This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. However, M2 receptor activation can also trigger non-canonical, G protein-independent signaling cascades, including the PI3K/Akt and ERK/MAPK pathways.

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways associated with the M2 muscarinic receptor and the predicted points of interaction for this compound and its comparators.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Receptor Gai Gαi M2R->Gai Activates PI3K PI3K M2R->PI3K Activates (Non-canonical) ERK ERK M2R->ERK Activates (Non-canonical) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Production ACh Acetylcholine (Agonist) ACh->M2R Binds & Activates W84 This compound (Allosteric Modulator) W84->M2R Binds Allosterically & Modulates Atropine Atropine / Scopolamine (Competitive Antagonist) Atropine->M2R Competitively Blocks ACh Gai->AC Inhibits PKA PKA cAMP->PKA Activates Akt Akt PI3K->Akt Activates Radioligand_Binding_Workflow prep Prepare cell membranes expressing M2 receptors incubate Incubate membranes with a radiolabeled antagonist (e.g., [3H]NMS) and varying concentrations of the test compound prep->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate count Quantify radioactivity of bound ligand using a scintillation counter separate->count analyze Analyze data to determine IC50 and Ki values count->analyze Western_Blot_Workflow treat Treat M2 receptor-expressing cells with test compounds lyse Lyse cells and determine protein concentration treat->lyse sds_page Separate proteins by size using SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block non-specific binding sites on the membrane transfer->block probe Incubate with primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt) block->probe detect Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence probe->detect analyze Quantify band intensities to determine phosphorylation levels detect->analyze

References

Safety Operating Guide

Essential Safety and Disposal Procedures for W-84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety and logistical information for the proper handling and disposal of W-84 dibromide (CAS No. 21093-51-6). This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

This compound, identified as Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is an allosteric modulator of muscarinic receptors.[1][] While a Safety Data Sheet (SDS) from one supplier indicates that the substance does not meet the classification criteria for hazardous materials under EC Directives, it is imperative to handle it with care and follow established laboratory safety protocols.[3]

Personal Protective Equipment (PPE) and Handling

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat or other protective clothing.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or aerosols.[3]

Spillage and Containment

In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with a suitable absorbent material.

  • Carefully sweep the material into an appropriate, labeled container for disposal.[3]

  • Clean the spill area thoroughly.

Do not allow the product to enter drains. [3]

Quantitative Disposal Data

No specific quantitative data for the disposal of this compound, such as concentration thresholds or chemical neutralization parameters, are provided in the available safety data sheets. The general recommendation is to dispose of the substance in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure

The proper disposal of this compound and its contaminated packaging is crucial for environmental safety and regulatory compliance.

  • Collection of Waste:

    • Place waste this compound solid into a clearly labeled, sealed, and suitable container.

    • Contaminated materials, such as absorbent paper, gloves, and weighing boats, should also be collected in a designated, labeled waste container.

  • Arrangement for Disposal:

    • Contact a specialized and licensed waste disposal company to arrange for the collection and disposal of the chemical waste.[3]

    • Provide the disposal company with the Safety Data Sheet for this compound.

  • Disposal of Contaminated Packaging:

    • Empty containers should be rinsed thoroughly.

    • Dispose of contaminated packaging in a regulated landfill site or through another approved method for hazardous or toxic wastes, in accordance with national and local legislation.[3]

Experimental Protocols Cited

The safety and disposal procedures outlined are based on general laboratory best practices and information from supplier Safety Data Sheets. No specific experimental protocols detailing the disposal of this compound were cited in the documents reviewed.

This compound Disposal Workflow

cluster_0 Preparation cluster_1 Containment cluster_2 Disposal A Identify this compound Waste (Solid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place Waste in a Labeled, Sealed Container B->C D Contact Specialized Waste Disposal Company C->D F Dispose of Contaminated Packaging per Regulations C->F E Provide SDS to Disposal Company D->E

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and-Logistical Information for Handling W-84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "W-84 dibromide" is a hypothetical substance created for illustrative purposes. The following guidelines are based on general best practices for handling hazardous and corrosive chemical compounds. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for any chemical prior to handling.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the hypothetical compound this compound. The procedural, step-by-step guidance directly answers specific operational questions, aiming to be a preferred source for laboratory safety and chemical handling information.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is crucial when working with a potentially hazardous substance like this compound to prevent exposure through inhalation, skin contact, or eye contact. The required PPE is summarized in the table below.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn in situations with a high potential for splashing.[1][2][3]Protects against accidental splashes which can cause serious eye irritation or damage.[4]
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber should be worn.[1][3] Double-gloving may be employed for added protection.Provides a barrier against skin contact. Some chemical compounds can cause skin burns and irritation.[4][5]
Skin and Body Protection A lab coat or chemical-resistant apron should be worn.[1][2] In cases of significant exposure risk, full protective clothing may be necessary.Prevents contamination of personal clothing and skin.
Respiratory Protection Use appropriate respiratory protection, such as a mask or respirator with the correct filter or cartridge, if there is a potential for inhalation exposure to vapors, fumes, or mists.[1][2]Protects against the inhalation of hazardous airborne contaminants.

Operational Plan: Safe Handling Protocol

Following a strict, step-by-step protocol is essential for minimizing the risks associated with handling this compound.

1. Pre-Experiment Preparation:

  • Review the Safety Data Sheet (SDS) thoroughly before handling the chemical.[6][7]

  • Ensure that a designated and properly labeled hazardous waste storage area is available.[8]

  • Verify that emergency equipment, including an eyewash station and safety shower, is accessible and functional.[9][10]

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

2. Handling the Compound:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][11]

  • Use designated tools for transferring the chemical to avoid cross-contamination and exposure.[6]

  • Keep containers of this compound closed when not in use.[8][12]

  • Avoid working alone in the laboratory when handling hazardous materials.[7]

3. Post-Experiment Procedures:

  • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[6]

  • Decontaminate all work surfaces and equipment after use.

  • Properly label and store any remaining this compound according to its storage requirements, segregating it from incompatible materials.[11][13]

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled with extreme care to prevent environmental contamination.

  • Waste Classification: this compound and any materials that have come into contact with it are to be considered hazardous waste.[14]

  • Containerization: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed container for hazardous waste.[8][15] The container must be compatible with the chemical to prevent leakage or reaction.[12]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[11] Incompatible wastes, such as acids and bases, should be segregated.[8]

  • Disposal Request: Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup.[15]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Seek medical attention immediately.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9] If a large area is affected, use the emergency shower.[9] Seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Spill: For minor spills, alert personnel in the immediate area and use an appropriate spill kit to contain and clean up the material. For major spills, evacuate the area, notify your supervisor and EHS, and restrict access.[14]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Verify Emergency Equipment prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Work in Fume Hood handle1->handle2 handle3 Transfer Chemical handle2->handle3 post1 Decontaminate handle3->post1 Experiment Complete spill Spill or Exposure? handle3->spill post2 Store/Dispose post1->post2 post3 Remove PPE post2->post3 finish Finish post3->finish End of Process spill->post1 No emergency Follow Emergency Procedures spill->emergency Yes

Caption: Workflow for Safely Handling Hazardous Chemicals.

References

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Reactant of Route 1
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W-84 dibromide
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